3-Sulfobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGSOMVXSRXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059528 | |
| Record name | 3-Sulfobenzoic acid | |
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Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-53-9, 14995-40-5 | |
| Record name | 3-Sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 3-sulfo- | |
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| Record name | Disodium 2-sulphonatobenzoate | |
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| Record name | 3-Sulfobenzoic acid | |
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| Record name | Benzoic acid, 3-sulfo- | |
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| Record name | 3-Sulfobenzoic acid | |
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| Record name | 3-sulphobenzoic acid | |
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| Record name | 3-Sulfobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Sulfobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid, also known as m-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block and intermediate in various chemical syntheses, including the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1] Its high polarity and water solubility further contribute to its utility in a range of applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analysis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a benzene (B151609) ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at the meta (1 and 3) positions. This substitution pattern is a key determinant of its chemical reactivity and physical properties.
The presence of two acidic protons, one from the carboxylic acid and one from the sulfonic acid, makes it a dibasic acid. The sulfonic acid group is a strong acid, while the carboxylic acid group is a weak acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | m-Sulfobenzoic acid, 3-Carboxybenzenesulfonic acid | [1][2][3] |
| CAS Number | 121-53-9 | [2][3] |
| Molecular Formula | C₇H₆O₅S | [1][2][3] |
| Molecular Weight | 202.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 135-140 °C | [3] |
| Boiling Point | Not available | [4] |
| Density | 1.62 g/cm³ | [3] |
| Solubility | Highly soluble in water. Limited solubility in non-polar organic solvents. | |
| pKa | pKa1: -0.99 ± 0.15 (predicted, for -SO₃H) | [3] |
| LogP | -0.541 to 1.71230 (predicted) | [3][5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid should appear around 1700-1725 cm⁻¹. Characteristic S=O stretching absorptions for the sulfonic acid group are expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). C-O stretching and O-H bending vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The acidic protons of the carboxylic acid and sulfonic acid are expected to be broad singlets at highly downfield shifts (often > δ 10 ppm), and their observation may depend on the solvent used.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing carboxyl and sulfonyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically δ 165-185 ppm).
-
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the hydrolysis of 3-(chlorosulfonyl)benzoic acid. The following is a representative experimental protocol based on literature.[6]
Materials:
-
3-(chlorosulfonyl)benzoic acid
-
Water
-
Xylene (or Toluene)
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for azeotropic distillation
-
Condenser
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, a mixture of 3-(chlorosulfonyl)benzoic acid and water is heated. For example, 300 g of 3-(chlorosulfonyl)benzoic acid (containing ~38.8% water) can be mixed with 150 g of water.[6]
-
The mixture is heated to 100 °C and stirred for 1 hour to facilitate hydrolysis.[6]
-
An azeotropic solvent such as xylene (e.g., 600 g) is then added to the reaction mixture.[6]
-
The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The distillation is continued until no more water is collected.[6]
-
After the reaction is complete, the mixture is cooled to room temperature, which will cause the this compound to precipitate.[6]
-
The solid product is collected by vacuum filtration using a Buchner funnel.[6]
-
The collected solid is then dried, for instance, at 100 °C under reduced pressure, to yield the final product.[6] Purity can be determined by titration, with reported yields and purities often exceeding 95% and 97%, respectively.[6][7]
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard procedure. Due to its high solubility in water, water is a suitable solvent for this process.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask while heating on a hot plate until the solid completely dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution can be hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can then be placed in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals thoroughly to obtain pure this compound.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of this compound, allowing for both qualitative and quantitative determination. A reverse-phase HPLC method is commonly employed.[5]
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 or other suitable reverse-phase column (e.g., Newcrom R1).[5]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid or formic acid (for MS compatibility).[5] The exact ratio will need to be optimized for the specific column and system.
-
Detection: UV detection at an appropriate wavelength (e.g., around 230 nm, characteristic for aromatic compounds).
-
Flow Rate: A typical flow rate would be around 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare serial dilutions from the stock solution to create a calibration curve.
-
Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Chemical Reactivity and Potential Applications in Drug Development
This compound's two functional groups allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Caption: Key chemical reactions of this compound.
The carboxylic acid group can undergo esterification with alcohols and amide formation with amines. Both the carboxylic acid and sulfonic acid groups can react with bases to form salts. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of two deactivating groups makes these reactions less facile than with benzene itself.
While specific biological signaling pathways involving this compound are not well-documented in publicly available literature, aromatic sulfonic acids, in general, are recognized for their utility in the pharmaceutical industry.[8] They are often used as counterions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[4][9] The sulfonic acid moiety is also a key structural component in various classes of drugs, including some antiviral agents and sulfonamides.[9][10] For instance, this compound has been used in the preparation of proline derivatives that show potential as inhibitors of β-Lactamase.[3] The unique physicochemical properties of aromatic sulfonic acids, such as their strong acidity and high polarity, can be leveraged in drug design to improve pharmacokinetic profiles.[11]
Conclusion
This compound is a versatile chemical compound with a well-defined structure and a range of useful chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques, and its analysis can be reliably performed using methods like HPLC. While its direct role in biological signaling pathways is not extensively characterized, its utility as a synthetic intermediate and the broader importance of aromatic sulfonic acids in medicinal chemistry suggest its potential for continued application in research and drug development. This guide provides a foundational understanding of this compound to aid scientists and researchers in its effective utilization.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. capitalresin.com [capitalresin.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Sulfobenzoic Acid (CAS 121-53-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Sulfobenzoic acid (CAS: 121-53-9), a versatile aromatic organic compound. This document details its physicochemical properties, spectroscopic profile, synthesis and purification protocols, safety information, and its emerging relevance in drug development, particularly as a scaffold for enzyme inhibitors and receptor modulators.
Physicochemical and Spectroscopic Data
This compound, also known as m-sulfobenzoic acid, is a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a benzene (B151609) ring, imparts high polarity and water solubility.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 121-53-9 | [2] |
| Molecular Formula | C₇H₆O₅S | [2] |
| Molecular Weight | 202.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 135-140 °C | [3] |
| Density | 1.62 g/cm³ | [3] |
| Solubility | Highly soluble in water; limited solubility in non-polar organic solvents. | [4] |
| pKa | -0.99 ± 0.15 (Predicted) | [3] |
| LogP | 1.71230 | [3] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.5-8.5 ppm) due to the di-substituted benzene ring. The acidic protons of the carboxylic acid and sulfonic acid groups will likely appear as broad singlets at a downfield chemical shift, which can be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups. Spectra for the related sodium 3-sulfobenzoate are available and can serve as a reference.[5]
1.2.2. Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[7]
-
S=O Stretch (Sulfonic Acid): Strong absorptions typically in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C Stretches: Multiple sharp peaks between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[6][8]
1.2.3. Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily ionized.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z corresponding to its molecular weight minus one.
-
Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at an m/z corresponding to its molecular weight plus one.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic neutral losses, such as the loss of H₂O, CO₂, and SO₂. The fragmentation of aromatic sulfonamides often involves the elimination of SO₂ via rearrangement.[9][10][11]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
2.1.1. Method 1: Sulfonation of Benzoic Acid
This method involves the direct sulfonation of benzoic acid using oleum (B3057394) (fuming sulfuric acid).[12]
-
Reaction: Melt benzoic acid (1 molar equivalent) at 125-130 °C in a suitable reaction flask.
-
Slowly add 20% oleum (approximately 4 molar equivalents of SO₃) while maintaining the temperature between 125-140 °C.
-
Hold the reaction mixture at 130 °C for one hour to ensure complete sulfonation.
-
Work-up and Purification: Cool the reaction mixture and dissolve it in a saturated sodium chloride solution.
-
Heat the solution to 80-85 °C and then cool to 8-12 °C with an ice bath to precipitate the sodium salt of this compound.
-
Filter the precipitate and wash it with a cold 5% sodium chloride solution.
-
The free acid can be obtained by acidification of the sodium salt solution followed by recrystallization.
2.1.2. Method 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid
This patented method provides a high-purity product.[13]
-
Reaction: In a reaction vessel, mix 3-(chlorosulfonyl)benzoic acid (1 molar equivalent) with water (approximately 2 parts by weight) and heat at 100 °C for one hour.
-
Add a water-immiscible solvent such as toluene (B28343) or xylene (approximately 3 parts by weight).
-
Purification (Azeotropic Distillation): Heat the mixture to reflux and remove water via azeotropic distillation using a Dean-Stark apparatus.
-
Cool the reaction mixture to induce precipitation of this compound.
-
Isolation: Filter the precipitate and dry under vacuum at 100 °C. This method typically yields a product with >97% purity.[13]
References
- 1. prepchem.com [prepchem.com]
- 2. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. Sodium 3-sulfobenzoate(17625-03-5) 13C NMR [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whitman.edu [whitman.edu]
- 12. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 13. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of m-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Sulfobenzoic acid, also known as 3-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group. Its chemical formula is C₇H₆O₅S.[1] This dual functionality imparts unique solubility characteristics and makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of the core physical properties of m-sulfobenzoic acid and its monosodium salt, complete with experimental protocols for their determination.
Core Physical Properties
The physical characteristics of m-sulfobenzoic acid and its common salt form are critical for their application in research and development. The data presented has been compiled from various chemical databases and literature sources.
m-Sulfobenzoic Acid (CAS: 121-53-9)
This is the free acid form of the molecule. It typically appears as a white to off-white crystalline solid.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₅S | [1][3] |
| Molecular Weight | 202.18 g/mol | [3] |
| Melting Point | 135-140 °C | [4] |
| Boiling Point | Not available (likely decomposes) | |
| Density | 1.62 g/cm³ | [4] |
| pKa₁ (Sulfonic Acid) | -0.99 ± 0.15 (Predicted) | [4] |
| pKa₂ (Carboxylic Acid) | Not available | |
| Appearance | White to off-white crystalline solid | [1] |
m-Sulfobenzoic Acid Monosodium Salt (CAS: 17625-03-5)
The monosodium salt is a common, highly water-soluble derivative.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NaO₅S | [5][6] |
| Molecular Weight | 224.17 g/mol | [5][6] |
| Melting Point | ≥300 °C | [5][6] |
| Boiling Point | 365.41 °C (at 101325 Pa) | [6] |
| Density | 1.792 g/cm³ (at 20°C) | [6] |
| Appearance | White crystalline powder | [5] |
Solubility Profile
The solubility of m-sulfobenzoic acid is dominated by its two polar functional groups.
Aqueous Solubility
m-Sulfobenzoic acid is highly soluble in water. The presence of the sulfonic acid group (-SO₃H), a strong acid, facilitates extensive hydrogen bonding with water molecules, making it highly hydrophilic.[2] Its solubility is further enhanced in alkaline solutions where it forms anionic species.[7] The monosodium salt is also highly soluble in water, with a reported value of 100 g/L at 20.5°C.[6]
Organic Solvent Solubility
Due to its polar nature, m-sulfobenzoic acid exhibits limited solubility in non-polar organic solvents like hexane (B92381) or benzene.[2] It is, however, soluble in various polar organic solvents.[7] A patent describing its synthesis notes that it is insoluble or only sparingly soluble in aromatic hydrocarbons such as toluene (B28343) and xylene, a property utilized in its purification.
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of m-sulfobenzoic acid.
Determination of Melting Point (Capillary Method)
This protocol describes the standard technique for determining the melting point of a solid crystalline compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Place a small amount of dry m-sulfobenzoic acid into a clean mortar and grind it into a fine powder. This ensures uniform packing and heat transfer.
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the temperature of the block.
-
Approximate Determination: Heat the sample rapidly (e.g., 5-10 °C per minute) to get an approximate melting range. Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Insert a new, freshly prepared capillary tube.
-
Heat the block to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of a pure compound.[8]
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance).
-
Sample Addition: Add an excess amount of solid m-sulfobenzoic acid to a vial containing a known volume of the buffer solution. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the solid from the saturated solution, either centrifuge the samples or filter the supernatant using a syringe filter. Filtration is common, but it's important to ensure the compound does not adsorb to the filter material.
-
Quantification:
-
Prepare a standard calibration curve of m-sulfobenzoic acid using known concentrations in the same buffer.
-
Dilute an aliquot of the clear, saturated filtrate to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine its concentration.
-
-
Calculation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the equilibrium solubility of m-sulfobenzoic acid at that specific pH and temperature. The experiment should be performed in triplicate to ensure reproducibility.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of key processes.
Synthesis of m-Sulfobenzoic Acid
The industrial synthesis of m-sulfobenzoic acid often involves the sulfonation of benzoic acid or the hydrolysis of an intermediate. The following diagram illustrates a common synthetic pathway starting from 3-(chlorosulfonyl)benzoic acid.
Experimental Workflow: Melting Point Determination
This diagram outlines the logical flow of the capillary method for determining the melting point of a solid sample as described in Protocol 4.1.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. community.wvu.edu [community.wvu.edu]
The Solubility of 3-Sulfobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its solubility in different solvent systems is a critical parameter for process development, purification, formulation, and quality control. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of quantitative data on the solubility of this compound in common organic solvents.
This technical guide addresses this information gap by providing:
-
A summary of the available qualitative solubility information for this compound.
-
Quantitative solubility data for the structurally related compound, benzoic acid, to serve as a practical reference point.
-
A detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound in organic solvents.
-
A visual representation of the experimental workflow to guide laboratory practice.
Due to the presence of both a polar sulfonic acid group and a less polar aromatic ring, the solubility of this compound is expected to be highly dependent on the polarity of the solvent. It is known to be highly soluble in water but shows limited solubility in non-polar organic solvents.
Qualitative Solubility of this compound
General observations from various sources indicate the following solubility profile for this compound:
-
Water: Highly soluble.[1]
-
Non-polar Organic Solvents (e.g., Hexane, Benzene, Toluene, Xylene): Limited to very low solubility.[1] It is often described as insoluble or sparingly soluble in aromatic hydrocarbons.
-
Polar Organic Solvents: While specific quantitative data is lacking, derivatives of this compound have been described as slightly soluble in alcohols and ethers, and fairly soluble in acetone. This suggests that this compound itself may exhibit some degree of solubility in polar organic solvents.
Quantitative Solubility Data for Benzoic Acid (as a Reference)
In the absence of specific data for this compound, the solubility of benzoic acid, its parent compound, can provide valuable insights for solvent selection and experimental design. The presence of the sulfonic acid group in this compound will significantly increase its polarity compared to benzoic acid, likely leading to lower solubility in non-polar solvents and potentially higher solubility in polar protic solvents.
The following table summarizes the quantitative solubility of benzoic acid in a range of common organic solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Alcohols | ||
| Methanol | -18 | 30 |
| -13 | 32.1 | |
| 23 | 71.5[1][2] | |
| Ethanol | -18 | 25.4 |
| 15 | 47.1 | |
| 19.2 | 52.4 | |
| 20 | ~3.4 g/100 mL[3] | |
| Ketones | ||
| Acetone | 20 | 54.2 |
| Esters | ||
| Ethyl Acetate | - | Soluble |
| Ethers | ||
| Diethyl Ether | - | Soluble[3] |
| Halogenated Solvents | ||
| Dichloromethane | 25 | ~1.1 g/mL[3] |
| Aromatic Hydrocarbons | ||
| Benzene | - | Soluble[3] |
Note: The term "Soluble" indicates that while quantitative data at specific temperatures was not consistently available in the compiled sources, these solvents are generally recognized as effective for benzoic acid.[4]
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for the experimental determination of the solubility of this compound in organic solvents. The protocol is based on the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Procedure: Isothermal Shake-Flask Method
-
Preparation of Solvent: Place a sufficient volume of the chosen organic solvent in a sealed container and allow it to equilibrate to the desired experimental temperature in the thermostatic shaker.
-
Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the container to prevent solvent evaporation and place it in the thermostatic shaker. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the container to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Sample Preparation for Analysis:
-
Gravimetric Analysis: If the solvent is volatile and the solute is thermally stable, the solvent from the filtered sample can be evaporated, and the mass of the remaining this compound can be determined.
-
Instrumental Analysis (Recommended): Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantitative Analysis
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.
-
Chromatographic Conditions: A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system. Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculation of Solubility: Back-calculate the concentration of this compound in the original undiluted saturated solution to determine the solubility.
b) UV-Vis Spectrophotometry
For a less complex matrix, UV-Vis spectrophotometry can be a viable alternative.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the solubility in the original saturated solution.
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
References
An In-depth Technical Guide to the Acidity and pKa of 3-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 3-sulfobenzoic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding the acidity and the dissociation constants (pKa values) of its functional groups is critical for predicting its behavior in different chemical environments, which is essential for applications in synthesis, analytical chemistry, and drug development.[1]
Introduction to this compound
This compound, also known as m-sulfobenzoic acid, is an aromatic organic compound featuring both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) functional group attached to a benzene (B151609) ring at the meta position.[1][2] This dual functionality imparts distinct acidic characteristics to the molecule, making it a diprotic acid. The presence of these two acidic groups, each influencing the other's acidity through electronic effects, makes the study of its dissociation behavior particularly relevant.
Acidity and Dissociation Equilibria
As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The sulfonic acid group is a significantly stronger acid than the carboxylic acid group.
The first dissociation involves the loss of a proton from the highly acidic sulfonic acid group:
C₇H₆O₅S + H₂O ⇌ [C₇H₅O₅S]⁻ + H₃O⁺
The second dissociation involves the deprotonation of the carboxylic acid group:
[C₇H₅O₅S]⁻ + H₂O ⇌ [C₇H₄O₅S]²⁻ + H₃O⁺
The acidity of each group is influenced by the other. The sulfonic acid group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3][4] Conversely, the carboxylic acid group, also being electron-withdrawing, enhances the acidity of the sulfonic acid group relative to benzenesulfonic acid (pKa ≈ -2.8 to 0.70).[5][6]
Quantitative Acidity Data: pKa Values
The acid dissociation constant, pKa, is a quantitative measure of the strength of an acid in solution. Due to the strong acidic nature of the sulfonic acid group, its pKa value is very low.
| Functional Group | Predicted pKa Value |
| Sulfonic Acid (-SO₃H) | -0.99 ± 0.15[7] |
| Carboxylic Acid (-COOH) | No experimental value found in the search results. It is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing nature of the sulfonic acid group. |
Note: The pKa value for the sulfonic acid group is a predicted value. Experimental determination of such a low pKa value is challenging. The pKa of the carboxylic acid group is expected to be in the range of 3-4 based on the electronic effects of the sulfonic acid substituent.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. The most common methods for determining the pKa of compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[8] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a calibrated electrode.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent if solubility is an issue. The concentration is typically in the range of 1-10 mM. To maintain a constant ionic strength throughout the titration, an inert salt like KCl (e.g., 0.15 M) is often added to the solution.[9]
-
Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this compound, two inflection points will be observed. The first, very early in the titration, corresponds to the neutralization of the strong sulfonic acid group, and the second corresponds to the neutralization of the weaker carboxylic acid group. The pKa of the carboxylic acid can be determined from the pH at the midpoint between the first and second equivalence points.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[10]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values covering a range around the expected pKa of the carboxylic acid group are prepared.
-
Preparation of the Analyte Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Spectral Measurements: A constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the acid but at different pH values. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the inflection point of the curve.[11]
Visualization of Dissociation Equilibria
The stepwise dissociation of this compound can be represented as a logical pathway. The following diagram, generated using Graphviz, illustrates this process.
Caption: Dissociation pathway of this compound.
Conclusion
The acidity of this compound is characterized by the presence of two distinct acidic functional groups: a highly acidic sulfonic acid group and a moderately acidic carboxylic acid group. The pKa values of these groups are influenced by their mutual electron-withdrawing effects. While experimental determination of the very low pKa of the sulfonic acid group is challenging, the pKa of the carboxylic acid group can be readily determined using standard techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of these acidic properties is fundamental for the effective application of this compound in scientific research and industrial processes.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pKa values [stenutz.eu]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. lookchem.com [lookchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Sulfobenzoic acid (also known as m-sulfobenzoic acid or 3-carboxybenzenesulfonic acid). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the sodium salt of this compound, which is expected to have very similar chemical shifts to the free acid in the aromatic region.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.41 | s (singlet) |
| H-6 | ~8.14 | d (doublet) |
| H-4 | ~8.08 | d (doublet) |
| H-5 | ~7.68 | t (triplet) |
Note: Data is based on the spectrum of Sodium 3-sulfobenzoate in D₂O. The absence of the acidic protons from the carboxylic and sulfonic acid groups is due to exchange with the deuterium (B1214612) in the solvent.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~171.5 |
| C-3 | ~145.0 |
| C-1 | ~133.0 |
| C-5 | ~131.0 |
| C-6 | ~130.0 |
| C-4 | ~128.0 |
| C-2 | ~127.0 |
Note: Data is based on the spectrum of Sodium 3-sulfobenzoate. The chemical shifts are approximate and can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the characteristic absorption bands for this compound, based on the spectrum of its sodium salt and general knowledge of aromatic sulfonic acids and carboxylic acids.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2500 | Broad, Strong | O-H stretch (from carboxylic acid, hydrogen-bonded) |
| ~1700 | Strong | C=O stretch (from carboxylic acid) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~1200 & ~1040 | Strong | Asymmetric and symmetric S=O stretches (from sulfonic acid) |
| ~1120 | Strong | Combination of benzene (B151609) ring breathing and SO₃ stretching |
| 960-900 | Broad, Medium | O-H bend (out-of-plane, from carboxylic acid) |
| 900-675 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The following data is based on predicted values for this compound.
Mass Spectral Data
| Adduct/Fragment | m/z |
| [M+H]⁺ | 203.00 |
| [M+Na]⁺ | 225.00 |
| [M-H]⁻ | 201.00 |
| [M+H-H₂O]⁺ | 185.00 |
| [M-COOH]⁻ | 157.00 |
| [M-SO₃]⁻ | 122.00 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are generally sufficient.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum, apply a baseline correction, and integrate the signals. Reference the spectrum to the internal standard.
¹³C NMR Spectroscopy:
-
Instrument Setup: The same sample can be used. Ensure the spectrometer is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Apply a Fourier transform, phase the spectrum, and apply a baseline correction. Reference the spectrum to the solvent peak.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to create a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
Mass Spectrometry Protocol
Sample Preparation:
-
Dissolution: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization method (e.g., methanol (B129727) or acetonitrile (B52724)/water for electrospray ionization - ESI).
Data Acquisition (LC-MS with ESI):
-
Chromatography: If coupled with liquid chromatography, use a suitable column (e.g., C18) and a mobile phase such as acetonitrile and water with a small amount of formic acid for positive ion mode or ammonium (B1175870) acetate (B1210297) for negative ion mode.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is suitable for this compound.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Scan Range: A scan range of m/z 50-500 is typically sufficient.
-
Fragmentation: For tandem MS (MS/MS), the precursor ion of interest (e.g., m/z 203 for [M+H]⁺ or m/z 201 for [M-H]⁻) is isolated and fragmented using collision-induced dissociation (CID) to observe the characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 3-Carboxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-carboxybenzenesulfonic acid, also known as m-sulfobenzoic acid. This bifunctional aromatic compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1] This document details two core synthetic strategies: the direct sulfonation of benzoic acid and the hydrolysis of 3-(chlorosulfonyl)benzoic acid. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable procedure for their specific needs.
Physicochemical Properties of 3-Carboxybenzenesulfonic Acid
| Property | Value | Reference |
| CAS Number | 121-53-9 | [1] |
| Molecular Formula | C₇H₆O₅S | [1] |
| Molecular Weight | 202.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 135-140 °C | [3] |
| Solubility | Soluble in water | [1] |
Synthetic Methodologies
Two principal methods for the synthesis of 3-carboxybenzenesulfonic acid are outlined below.
Method 1: Direct Sulfonation of Benzoic Acid
This method involves the electrophilic aromatic substitution of benzoic acid using fuming sulfuric acid (oleum). The carboxylic acid group is a meta-director, leading to the preferential formation of the 3-substituted product.
A detailed experimental procedure for the direct sulfonation of benzoic acid is as follows:
-
In a two-liter flask, 4 moles of benzoic acid are melted at a temperature of 125°C to 130°C.[4]
-
To the molten benzoic acid, 1621 grams of 20% oleum (B3057394) (fuming sulfuric acid) is added, maintaining the temperature between 125°C and 140°C.[4]
-
The reaction mixture is then held at 130°C for one hour to ensure the completion of the sulfonation reaction.[4]
-
For product isolation, the reaction mass is dissolved in a saturated sodium chloride (NaCl) salt solution.[4]
-
The resulting solution is heated to between 80°C and 85°C and then cooled to between 8°C and 12°C with agitation in an ice bath to precipitate the sodium salt of m-sulfobenzoic acid.[4]
-
The precipitate is collected by filtration and washed with a cold 5% NaCl solution.[4]
| Parameter | Value | Reference |
| Starting Material | Benzoic Acid | [4] |
| Sulfonating Agent | 20% Oleum | [4] |
| Reaction Temperature | 125-140 °C | [4] |
| Reaction Time | 1 hour | [4] |
| Purity of Sodium Salt | Not specified, but the process is designed to reduce inorganic salt impurities. | [4] |
| Yield | Not explicitly stated for the free acid. The process focuses on the isolation of the sodium salt. | [4] |
Method 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid
This alternative route involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid to the corresponding sulfonic acid. This method is notable for its high yield and purity of the final product.
The following is a representative experimental protocol for the hydrolysis of 3-(chlorosulfonyl)benzoic acid:
-
In a suitable reaction vessel, 300 g of 3-(chlorosulfonyl)benzoic acid (containing 38.8% water, which corresponds to 183.6 g or 0.83 mol of pure acid) is mixed with 150 g of water.[5]
-
The mixture is heated to 100°C for 1 hour.[5]
-
Following the initial heating, 600 g of xylene is added dropwise over 1 hour, and a total of 260 ml of water is removed by azeotropic distillation.[5]
-
The reaction mixture is then cooled, leading to the precipitation of 3-sulfobenzoic acid.[5]
-
The solid product is collected by suction filtration and dried at 100°C under reduced pressure (100 torr).[5]
Variations of this protocol can be performed using other water-immiscible solvents such as toluene (B28343) or chlorobenzene.[5]
| Parameter | Value (using Xylene) | Value (using Toluene) | Reference |
| Starting Material | 3-(Chlorosulfonyl)benzoic acid | 3-(Chlorosulfonyl)benzoic acid | [5] |
| Solvent | Xylene | Toluene | [5] |
| Reaction Temperature | 100 °C (initial), then boiling for azeotropic distillation | 100 °C (initial), then boiling for azeotropic distillation | [5] |
| Reaction Time | 1 hour (initial heating) + 1 hour (solvent addition) | 1 hour (initial heating) + 1 hour (solvent addition) | [5] |
| Purity | 97.7% (determined by titration) | 98.2% (determined by titration) | [5] |
| Yield | 95.6% | 95.4% | [5] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of 3-carboxybenzenesulfonic acid.
Caption: Mechanism of Direct Electrophilic Sulfonation of Benzoic Acid.
Caption: Experimental Workflow for the Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid.
Characterization of 3-Carboxybenzenesulfonic Acid
The identity and purity of the synthesized 3-carboxybenzenesulfonic acid can be confirmed through various analytical techniques.
-
Titration: As demonstrated in the hydrolysis method, acid-base titration can be employed to determine the purity of the final product.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-carboxybenzenesulfonic acid is expected to exhibit characteristic absorption bands for the different functional groups. A very broad absorption between 2500 and 3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹.[6] The S=O stretching vibrations of the sulfonic acid group are expected in the regions of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The aromatic protons will appear in the aromatic region of the spectrum.
-
¹³C NMR: The carbon of the carboxyl group is expected to have a chemical shift in the range of 165 to 185 ppm.[6]
-
Conclusion
This technical guide has provided a detailed overview of two effective methods for the synthesis of 3-carboxybenzenesulfonic acid. The direct sulfonation of benzoic acid offers a straightforward approach, while the hydrolysis of 3-(chlorosulfonyl)benzoic acid provides a high-yield, high-purity alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. m-Carboxybenzenesulfonic acid | CAS#:121-53-9 | Chemsrc [chemsrc.com]
- 3. This compound|lookchem [lookchem.com]
- 4. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 5. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Reactivity of the sulfonic acid group in 3-Sulfobenzoic acid
An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 3-Sulfobenzoic Acid
Introduction
This compound, also known as m-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid (-COOH) and a sulfonic acid (-SO3H) group attached to a benzene (B151609) ring at the meta position.[1] This dual functionality imparts unique chemical properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other biologically active compounds.[1][2] The presence of the highly polar sulfonic acid group significantly influences the molecule's solubility and reactivity.[2] Understanding the specific reactivity of the sulfonic acid group, in comparison to the carboxylic acid group, is crucial for researchers, scientists, and professionals in drug development for its effective utilization in chemical synthesis and molecular design. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of the sulfonic acid moiety in this compound.
Physicochemical Properties of this compound
This compound is typically a white to off-white crystalline solid.[1] Its high water solubility is a key characteristic, attributed to the polarity of the sulfonic acid group and its ability to form hydrogen bonds.[2]
| Property | Value | Reference |
| Molecular Formula | C7H6O5S | [3] |
| Molecular Weight | 202.18 g/mol | [3] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 135-140 °C | [3] |
| Water Solubility | Highly soluble | [2][4] |
| pKa | -0.99 ± 0.15 (Predicted for -SO3H) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the sulfonation of benzoic acid or the hydrolysis of its derivatives.
Synthesis Pathway Visualization
Caption: Key synthetic routes to this compound.
Experimental Protocols
1. Sulfonation of Benzoic Acid
This method involves the direct sulfonation of benzoic acid using a strong sulfonating agent like fuming sulfuric acid (oleum).[4]
-
Materials: Benzoic acid, fuming sulfuric acid (oleum).
-
Procedure:
-
Benzoic acid is treated with fuming sulfuric acid under controlled temperature conditions.[4]
-
The reaction mixture is heated to introduce the sulfonic acid group onto the benzene ring, with the meta position being the favored substitution site.[4][5]
-
The reaction product is then carefully poured into an ice-water mixture.[6]
-
The desired this compound can be isolated, often after conversion to its sodium salt by adding sodium chloride to facilitate precipitation.[6]
-
2. Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid
An alternative high-yield synthesis involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid.[6]
-
Materials: 3-(chlorosulfonyl)benzoic acid, water, a water-immiscible solvent (e.g., xylene, toluene).[6]
-
Procedure:
-
3-(chlorosulfonyl)benzoic acid is mixed with water and a water-immiscible solvent in which this compound has low solubility.[6]
-
The mixture is heated, and water is removed by azeotropic distillation.[6]
-
Upon cooling, the this compound precipitates and can be collected by filtration.[6]
-
The product is then dried. This process is reported to yield purities of over 97% and yields greater than 94%.[6]
-
Reactivity of the Sulfonic Acid Group
The sulfonic acid group is a strongly acidic, electron-withdrawing group that dictates much of the reactivity of this compound.
Acidity
Sulfonic acids are significantly stronger acids than their carboxylic acid counterparts.[7][8] This is due to the greater resonance stabilization of the sulfonate anion (SO3-) compared to the carboxylate anion (COO-).[9] The negative charge in the sulfonate anion is delocalized over three oxygen atoms, whereas in the carboxylate anion, it is spread over two.[8][9]
| Compound | Functional Group | pKa Value | Reference |
| Benzenesulfonic acid | -SO3H | 0.7 | [10] |
| Benzoic acid | -COOH | 4.20 | [7][11] |
| p-Toluenesulfonic acid | -SO3H | -2.8 | [7] |
| Acetic acid | -COOH | 4.76 | [7] |
Key Reactions and Derivatization
The sulfonic acid group can undergo various reactions, allowing for the synthesis of diverse derivatives. A common strategy involves its conversion to a more reactive intermediate, such as a sulfonyl chloride.
1. Formation of Sulfonyl Chlorides
The parent this compound can be converted to 3-(chlorosulfonyl)benzoic acid, a key intermediate for further derivatization.[6]
2. Reactions of Sulfonyl Chlorides
3-(Chlorosulfonyl)benzoic acid is highly reactive towards nucleophiles due to the good leaving group ability of the chloride ion.[12]
-
Formation of Sulfonamides: Sulfonyl chlorides react with ammonia (B1221849) or primary/secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of sulfa drugs and other medicinally important compounds.[12][13]
-
Formation of Sulfonic Esters: Reaction with alcohols in the presence of a base (like pyridine) yields sulfonic esters.[14][15]
Derivatization Workflow
Caption: Derivatization of 3-(Chlorosulfonyl)benzoic Acid.
Experimental Protocol: Derivatization for Analytical Applications
3-(Chlorosulfonyl)benzoic acid (Cl-SBA) can be used as a derivatization agent to enhance the detection of molecules with hydroxyl groups (e.g., acylglycerols, sterols) in mass spectrometry.[14][15]
-
Objective: To form a sulfonic ester derivative for sensitive RP-UHPLC/MS/MS analysis.[14]
-
Materials: Analyte with hydroxyl group(s), 3-(chlorosulfonyl)benzoic acid (Cl-SBA) solution in acetonitrile, pyridine solution in acetonitrile, chloroform/methanol mixture, water.[14][15]
-
Procedure:
-
The dried sample residue containing the analyte is redissolved in a pyridine/acetonitrile solution.[14][15]
-
The Cl-SBA solution is added to the mixture. The pyridine acts as a base to neutralize the acid formed during the reaction.[14]
-
The reaction mixture is heated in a shaking water bath (e.g., at 60 °C for 40 minutes).[14][15]
-
The reaction is quenched by adding a chloroform/methanol mixture and water (Folch lipid extraction protocol) to separate the derivatized product from excess reagent.[14][15]
-
3. Desulfonation
Aryl sulfonic acids can undergo hydrolytic desulfonation, where the sulfonic acid group is removed to regenerate the parent arene.[7] This reaction is typically performed by heating the sulfonic acid in aqueous acid at elevated temperatures (often above 200 °C for benzenesulfonic acid itself).[7] This reversibility can be exploited to use the sulfo group as a temporary water-solubilizing or protecting group.[7]
Logical Relationship of Functional Group Reactivity
Caption: Comparative reactivity of functional groups.
Applications in Drug Development and Research
The unique reactivity of the sulfonic acid group in this compound makes it a versatile tool in several scientific domains:
-
Chemical Intermediate: It serves as a building block for synthesizing a variety of organic compounds, including dyes and pharmaceuticals.[1][2]
-
Synthesis of Biologically Active Compounds: The sulfonamide functional group, readily synthesized from the sulfonic acid group, is a key scaffold in a wide range of FDA-approved drugs.[13][16] The ability to introduce this moiety via this compound derivatives is of significant interest in medicinal chemistry.
-
Charge-Switch Derivatization: As detailed in the experimental protocol, derivatives like 3-(chlorosulfonyl)benzoic acid are used as reagents to introduce a charged tag onto analytes.[14] This "charge-switch" derivatization dramatically improves ionization efficiency and sensitivity in mass spectrometry-based analyses, which is critical in metabolomics and lipidomics research.[14]
-
Improving Solubility: The sulfonic acid group itself is used to increase the water solubility of drug candidates, which can improve their pharmacokinetic properties.[8]
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 7. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. global.oup.com [global.oup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benthamscience.com [benthamscience.com]
- 14. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 3-Sulfobenzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid (also known as 3-carboxybenzenesulfonic acid) is an important bifunctional aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for safe handling, storage, process optimization, and ensuring the integrity of drug development pathways. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathway and methodologies for its analysis. Due to a lack of specific publicly available thermoanalytical data for this compound, this guide leverages established knowledge of the thermal decomposition of aromatic sulfonic acids and related benzoic acid derivatives to provide an informed perspective.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆O₅S |
| Molecular Weight | 202.18 g/mol |
| Appearance | White to off-white crystalline solid.[1] |
| Melting Point | 134-140 °C[2] |
Thermal Stability and Decomposition Pathway
General studies on aromatic sulfonic acids indicate that thermal decomposition typically initiates in the temperature range of 200-300°C.[3] For instance, a mixture containing a sulfonic acid derivative was reported to be stable up to 170°C, with exothermic decomposition commencing above 200°C.[4] Another study involving a polymerization reaction catalyzed by sulfobenzoic acid noted the onset of thermal decomposition at 209°C.
The decomposition of this compound is expected to proceed via the following pathway:
-
Desulfonation: The initial and primary decomposition step is the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂) gas and the formation of benzoic acid.
-
Decarboxylation: At higher temperatures, the resulting benzoic acid can undergo decarboxylation, releasing carbon dioxide (CO₂) and forming benzene (B151609).
-
Further Degradation: The benzene ring can further decompose at significantly higher temperatures, especially in the presence of an oxidizing atmosphere, to form smaller volatile fragments and carbonaceous residue.
The anticipated decomposition pathway is illustrated in the diagram below.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[3]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a linear heating rate (e.g., 10°C/min).[3]
-
Data Analysis: The resulting TGA curve, which plots the percentage of mass loss against temperature, is analyzed to identify:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Decomposition Stages: The number of distinct mass loss steps, which correspond to different decomposition reactions.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point and the enthalpy of fusion and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature beyond the final decomposition point at a constant rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram, which plots heat flow against temperature, is analyzed to identify:
-
Melting Point (T_m): The temperature at which the endothermic peak corresponding to melting occurs.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which represents the energy required for melting.
-
Decomposition Exotherm/Endotherm: The exothermic or endothermic peaks associated with decomposition events.
-
Enthalpy of Decomposition (ΔH_decomp): The area under the decomposition peak(s).
-
The general workflow for conducting a thermal analysis of this compound is depicted in the following diagram.
Conclusion
While specific experimental TGA and DSC data for this compound are not widely published, a strong inference of its thermal behavior can be made based on the well-established chemistry of aromatic sulfonic acids. The primary decomposition event is expected to be desulfonation, occurring at temperatures likely in the range of 200-300°C, followed by decarboxylation at higher temperatures. For researchers and professionals in drug development, it is imperative to conduct specific thermal analyses using standardized protocols, such as those outlined in this guide, to obtain precise data for ensuring safety and optimizing processes involving this compound.
References
Crystalline Structure of 3-Sulfobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the crystalline structure of 3-Sulfobenzoic acid (C₇H₆O₅S). Despite its importance as a chemical intermediate, a complete, publicly available crystal structure determination for this compound remains elusive in the reviewed literature. This document summarizes the available physicochemical properties and presents a detailed analysis of the crystal structure of a close derivative, silver 3-sulfobenzoate, to offer insights into the potential molecular arrangement and intermolecular interactions of the parent acid. Furthermore, this guide outlines established synthesis and crystallization methodologies relevant to obtaining solid-state forms of this compound and its salts.
Introduction
This compound, also known as m-sulfobenzoic acid, is an aromatic sulfonic acid featuring both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts high polarity and water solubility, making it a versatile building block in the synthesis of dyes, pharmaceuticals, and other functional organic materials.[1][2] Understanding the crystalline structure is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical in drug development and materials science. This guide aims to consolidate the existing, albeit limited, structural information and provide a framework for future crystallographic studies.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1][2] It is highly soluble in water due to the presence of the polar sulfonic acid and carboxylic acid groups, which readily form hydrogen bonds.[2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₅S | [1][3] |
| Molecular Weight | 202.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility in Water | High | [2] |
Crystalline Structure Analysis
A definitive crystal structure of this compound, including its crystal system and unit cell parameters, is not publicly available in the Cambridge Structural Database (CSD) or other reviewed crystallographic databases. However, a study on the low-temperature triclinic crystal structure of silver 3-sulfobenzoate provides valuable insights into the molecular conformation and potential intermolecular interactions.
Crystal Structure of Silver 3-Sulfobenzoate
A study of silver 3-sulfobenzoate revealed a reversible phase transition from a monoclinic to a triclinic system at low temperatures.[4] The analysis of the triclinic structure at 100 K provides precise measurements of bond lengths within the 3-sulfobenzoate anion.
Table 2: Selected Bond Lengths in Silver 3-Sulfobenzoate at 100 K
| Bond | Bond Length (Å) |
| C-O (protonated) | 1.311 (3) - 1.312 (3) |
| C=O (unprotonated) | 1.231 (3) - 1.232 (3) |
Data extracted from the study on the low-temperature triclinic crystal structure of silver this compound.[4]
The crystal packing of silver 3-sulfobenzoate is characterized by double layers of the 3-sulfobenzoate anions with silver ions situated between these layers.[4] A significant feature of the packing is the presence of O—H···O hydrogen bonds connecting the carboxylic acid groups of adjacent anions.[4]
Experimental Protocols
While a specific protocol for the single-crystal growth of this compound is not detailed in the literature, general methods for its synthesis and purification by crystallization are well-established.
Synthesis of this compound
A common synthetic route involves the sulfonation of benzoic acid.
Crystallization Protocol
Recrystallization from a suitable solvent is the primary method for purifying this compound and obtaining crystals. Given its high solubility in water, an aqueous solution is a logical starting point.
General Recrystallization Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., deionized water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
For single-crystal growth suitable for X-ray diffraction, slow evaporation of a saturated solution at a constant temperature is a recommended technique to explore.
Conclusion and Future Outlook
This technical guide has summarized the currently available information on the crystalline structure of this compound. While a definitive crystal structure of the free acid is yet to be reported in the public domain, the analysis of its silver salt provides valuable structural analogies. The provided synthesis and crystallization protocols offer a starting point for researchers aiming to produce high-quality crystalline material for further solid-state characterization. The determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step to fully understand its solid-state behavior and to enable structure-based design in its various applications, particularly in the pharmaceutical industry.
References
An In-depth Technical Guide to 3-Sulfobenzoic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 3-Sulfobenzoic acid, a compound of interest to researchers, scientists, and professionals in drug development. The document details its various synonyms, physicochemical properties, and relevant experimental protocols, presenting data in a clear and accessible format.
Core Synonyms and Identification
This compound is an aromatic sulfonic acid with a sulfonic acid group at the meta-position relative to the carboxylic acid group.[1] It is widely known by several synonyms in chemical literature, which are crucial for comprehensive database searches and unambiguous identification.
| Synonym | Identifier Type | Identifier | Source |
| This compound | Preferred IUPAC Name | This compound | [2][3] |
| m-Sulfobenzoic acid | Common Name | m-Sulfobenzoic acid | [1][2][4][5] |
| 3-Carboxybenzenesulfonic acid | Systematic Name | 3-Carboxybenzenesulfonic acid | [1][4][5] |
| Benzoic acid, 3-sulfo- | Systematic Name | Benzoic acid, 3-sulfo- | [1][2][4][5] |
| Benzoic acid, m-sulfo- | Systematic Name | Benzoic acid, m-sulfo- | [1][2] |
| 3-Sulphobenzoic acid | Alternative Spelling | 3-Sulphobenzoic acid | [2][4] |
| Ai3-16939 | Registry Number | Ai3-16939 | [1][2] |
| NSC 2853 | Registry Number | NSC 2853 | [1][2][4][5] |
| CAS Registry Number | Unique Identifier | 121-53-9 | [2][4][5] |
The monosodium salt of this compound is also a commercially important derivative with its own set of synonyms.[6][7]
| Synonym | Identifier Type | Identifier | Source |
| This compound monosodium salt | Salt Name | This compound monosodium salt | [7] |
| Sodium 3-sulfobenzoate | Salt Name | Sodium 3-sulfobenzoate | [6][7] |
| 3-Carboxybenzenesulfonic acid sodium salt | Salt Name | 3-Carboxybenzenesulfonic acid sodium salt | [6][7] |
| CAS Registry Number | Unique Identifier | 17625-03-5 | [6][8] |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid that is soluble in water.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H6O5S | [1][4] |
| Molecular Weight | 202.19 g/mol | [2] |
| Melting Point | 135-140 °C | [4] |
| Density | 1.62 g/cm³ | [4] |
| pKa | -0.99 ± 0.15 (Predicted) | [4] |
| XLogP3 | 0.1 | [2][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
Experimental Protocols
Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound. Below are summaries of key methodologies found in the literature.
1. Synthesis of this compound via Sulfonation of Benzoic Acid
A common method for the preparation of this compound is the sulfonation of benzoic acid.[9]
-
Procedure Outline:
-
Melt benzoic acid (4 moles) at 125-130 °C in a suitable flask.
-
Add 20% oleum (B3057394) (1621 grams) to the molten benzoic acid.
-
After the sulfonation reaction, the resulting m-sulfobenzoic acid can be isolated by precipitating its alkali metal salt. This is achieved by treating the solution with an alkali metal salt, such as sodium chloride, at a temperature below 12°C.
-
The precipitate is then filtered from the solution.
-
The filtered product is rinsed with a cold rinse solution (2-12°C) containing 3-10% of an alkali metal salt to remove impurities.[9]
-
2. Preparation from 3-(chlorosulfonyl)benzoic acid
An alternative synthesis route starts from 3-(chlorosulfonyl)benzoic acid.[10]
-
Procedure Outline:
-
Mix 3-(chlorosulfonyl)benzoic acid with water and a water-immiscible solvent (e.g., xylene) in which this compound is sparingly soluble.
-
Heat the mixture in a water separator to remove water via azeotropic distillation.
-
Cool the reaction mixture to allow the precipitated this compound to be filtered off.
-
The product is then dried. This process can yield a product with a purity of at least 97%.[10]
-
3. Analysis by High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.[5]
-
Methodology:
-
Column: A reverse-phase column such as Newcrom R1 is suitable.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid) is used. For mass spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[5]
-
Application: This method is scalable and can be used for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]
-
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the various synonyms and a typical experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between the primary name and common synonyms of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 88736737 | C14H12O10S2 | CID 88736737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 3-Sodiosulfobenzoic Acid Supplier | 17625-03-5 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]
- 7. This compound monosodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 8. M-sulfobenzoic acid, s-sodium salt | C7H5NaO5S | CID 23670749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 10. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
3-Sulfobenzoic Acid: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals
Introduction
3-Sulfobenzoic acid (CAS No. 121-53-9), also known as m-sulfobenzoic acid, is an aromatic sulfonic acid derivative.[1] It presents as a white to off-white crystalline solid and is highly soluble in water due to the polarity of its sulfonic acid and carboxylic acid functional groups.[1][2] This compound serves as a versatile intermediate in the synthesis of various substances, including dyes, pharmaceuticals, and other chemical products.[1][2] Given its application in laboratory and industrial settings, a thorough understanding of its health and safety profile is imperative for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the health and safety information for this compound, with a focus on its chemical properties, toxicological profile, and safe handling procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its monosodium salt is provided in the table below. This information is critical for understanding its behavior under various experimental and storage conditions.
| Property | This compound | This compound monosodium salt | Reference |
| Molecular Formula | C₇H₆O₅S | C₇H₅NaO₅S | [1][3][4] |
| Molecular Weight | 202.18 g/mol | 224.17 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | White crystalline solid | [1][5] |
| Melting Point | 135-140 °C | ≥300 °C | [3][6] |
| Solubility | Highly soluble in water; limited solubility in non-polar organic solvents. | Soluble in water. | [2][7] |
| Density | 1.61-1.62 g/cm³ | 1.792 g/cm³ (at 20℃) | [2][3][6] |
| pKa | -0.99 ± 0.15 (Predicted) | Not Available | [3] |
Toxicological Information
Acute Toxicity: No acute toxicity information is available for this compound or its monosodium salt.[10]
Skin Corrosion/Irritation: this compound and its salts are considered to be skin irritants.[8][11][12]
Serious Eye Damage/Eye Irritation: The substance is also classified as a serious eye irritant.[5][8][11][12]
Respiratory or Skin Sensitization: Information on sensitization is not available.[10]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no available data to indicate that this compound is mutagenic, carcinogenic, or a reproductive toxin.[9][10] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[9]
Specific Target Organ Toxicity (STOT):
-
Single Exposure: May cause respiratory tract irritation.[8]
-
Repeated Exposure: No information is available.[10]
The following table summarizes the available toxicological data.
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50) | Not available | [9][10] |
| Acute Dermal Toxicity (LD50) | Not available | [9][10] |
| Acute Inhalation Toxicity (LC50) | Not available | [9][10] |
| Skin Corrosion/Irritation | Irritant | [11][12] |
| Serious Eye Damage/Irritation | Serious Irritant | [5][11][12] |
| Respiratory or Skin Sensitization | Not available | [10] |
| Germ Cell Mutagenicity | Not available | [10] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [9] |
| Reproductive Toxicity | Not available | [10] |
| STOT-Single Exposure | May cause respiratory irritation | [8] |
| STOT-Repeated Exposure | Not available | [10] |
Hazard Identification and Classification
Based on the available data, this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
The following diagram illustrates the GHS classification for this compound.
Caption: GHS hazard classification for this compound.
Experimental Protocols
Experimental Protocol for Skin Irritation (based on OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) [13]
This in vitro method is a validated alternative to traditional animal testing for skin irritation.[6][14]
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[13]
-
Procedure:
-
Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then quantified.[13]
-
Classification: The substance is classified as an irritant (UN GHS Category 2) if the tissue viability is reduced below a certain threshold (≤ 50%) compared to negative controls.[13]
Experimental Protocol for Eye Irritation (based on OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage) [1]
This in vitro test method is used to assess the potential of a chemical to cause serious eye damage.[1]
-
Test System: This method utilizes a solution of macromolecules (e.g., proteins, glycoproteins) that mimics the transparent cornea.
-
Procedure:
-
The test chemical is applied to the macromolecular solution.
-
The interaction between the chemical and the macromolecules is allowed to proceed under controlled conditions.
-
-
Endpoint Measurement: Damage is quantified by measuring changes in the turbidity (light scattering) and/or color of the macromolecular solution.
-
Classification: The degree of damage is used to classify the chemical's potential for causing serious eye damage.
The following diagram illustrates a generalized workflow for in vitro irritation testing.
Caption: Generalized workflow for in vitro irritation testing.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize the risk of exposure to this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
Use in a well-ventilated area or under a chemical fume hood.[8][15]
-
Avoid generating dust.[8]
Storage:
-
Store in a tightly closed container.[8]
-
Keep in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling this compound to prevent exposure.
| PPE | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [8][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8][10] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [9] |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [8] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [8] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [8] |
The following diagram illustrates the first aid procedures for exposure to this compound.
Caption: First aid procedures for exposure to this compound.
Fire Fighting and Accidental Release Measures
Fire Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated.[8]
Accidental Release Measures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 6.[8]
-
Environmental Precautions: Prevent entry into drains and waterways.[16]
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Provide ventilation.[8]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[8]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat, and strong oxidants.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases, carbon dioxide.[8]
-
Hazardous Polymerization: Will not occur.[10]
Conclusion
This compound is a valuable chemical intermediate, and a comprehensive understanding of its health and safety profile is essential for its safe handling. While specific quantitative toxicological data is limited, the available information clearly indicates that it is a skin, eye, and respiratory irritant. Researchers, scientists, and drug development professionals must adhere to the recommended safety precautions, including the use of appropriate personal protective equipment, to minimize the risk of exposure. In the absence of complete toxicological data, a cautious approach to handling this compound is warranted.
References
- 1. delltech.com [delltech.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ceuaics.ufba.br [ceuaics.ufba.br]
- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mbresearch.com [mbresearch.com]
- 7. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
- 13. x-cellr8.com [x-cellr8.com]
- 14. siesascs.edu.in [siesascs.edu.in]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Discovery and History of 3-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfobenzoic acid, a key aromatic sulfonic acid, has played a significant role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key chemical and physical properties. Detailed experimental protocols for its preparation are provided, alongside visualizations of the synthetic pathways. This document serves as a thorough resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound (meta-sulfobenzoic acid) is an organic compound with the formula C₇H₆O₅S. It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group and a sulfonic acid group at the meta-position. This bifunctional nature imparts unique solubility and reactivity properties, making it a valuable building block in organic chemistry. Its sodium salt, sodium 3-sulfobenzoate, is also a commercially important compound. This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a detailed technical resource for its preparation and characterization.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader history of aromatic sulfonation, a key electrophilic aromatic substitution reaction that gained prominence in the 19th century. While pinpointing a single "discoverer" of this compound is challenging, early investigations into the sulfonation of benzoic acid laid the groundwork for its identification and synthesis.
One of the earliest detailed descriptions of a viable synthesis for the sodium salt of this compound was published in 1894 by Offermann in Justus Liebig's Annalen der Chemie.[1] This method involved the sulfonation of benzoic acid with oleum (B3057394) (fuming sulfuric acid) at high temperatures. This early procedure, while effective, suffered from drawbacks related to the purity of the final product and the generation of significant amounts of acidic byproduct.[1]
Over the subsequent decades, significant efforts were made to refine the synthesis of this compound, focusing on improving yield, purity, and the environmental impact of the process. These developments included the use of alternative sulfonating agents and the optimization of reaction conditions and work-up procedures. A notable advancement was the preparation of this compound from 3-(chlorosulfonyl)benzoic acid, which offered a different pathway to the desired product.[1] The history of this compound is therefore a story of continuous improvement in synthetic methodology, driven by the increasing industrial demand for this versatile intermediate.
Physicochemical Properties
The physical and chemical properties of this compound and its monosodium salt are summarized in the tables below. These properties are crucial for its application in various synthetic procedures and for the development of new chemical entities.
Physical Properties
| Property | This compound | This compound monosodium salt | Source(s) |
| Appearance | White to off-white crystalline solid | White crystalline powder | [2] |
| Molecular Formula | C₇H₆O₅S | C₇H₅NaO₅S | [2] |
| Molecular Weight | 202.18 g/mol | 224.16 g/mol | [2] |
| Melting Point | 134-136 °C | >300 °C | |
| Solubility in Water | Soluble | Highly soluble | [2] |
| Density | 1.657 g/cm³ | --- |
Chemical Properties
| Property | This compound | This compound monosodium salt | Source(s) |
| CAS Number | 121-53-9 | 17625-03-5 | [2] |
| pKa₁ (Sulfonic Acid) | ~ -2.8 | --- | [3] |
| pKa₂ (Carboxylic Acid) | ~ 3.75 | --- | |
| Acidity | Strong acid | --- | [2] |
| Reactivity | Undergoes reactions typical of both carboxylic acids and sulfonic acids | --- |
Key Experimental Protocols
The synthesis of this compound can be achieved through several methods. The two primary historical and industrially relevant routes are the direct sulfonation of benzoic acid and the hydrolysis of 3-(chlorosulfonyl)benzoic acid.
Synthesis of this compound by Sulfonation of Benzoic Acid
This classic method involves the direct electrophilic aromatic substitution of benzoic acid using a strong sulfonating agent like oleum.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize SO₃ vapors), place benzoic acid (1.0 molar equivalent).
-
Reagent Addition: Slowly add oleum (20-30% free SO₃, 3.0-4.0 molar equivalents) to the benzoic acid with vigorous stirring. The addition should be performed at a controlled temperature, typically starting at room temperature and gradually increasing.
-
Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the quenching process.
-
Isolation of the Sodium Salt: To the acidic aqueous solution, add sodium chloride (salting out) until precipitation of the sodium salt of this compound is complete.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid and other impurities.
-
Purification: The crude sodium 3-sulfobenzoate can be further purified by recrystallization from water or an alcohol-water mixture.
-
Conversion to Free Acid (Optional): To obtain the free this compound, the purified sodium salt can be dissolved in hot water and acidified with a strong acid (e.g., HCl). Upon cooling, this compound will crystallize out and can be collected by filtration.
Synthesis of this compound from 3-(Chlorosulfonyl)benzoic Acid
This alternative route involves the hydrolysis of the corresponding sulfonyl chloride.
Experimental Protocol:
-
Hydrolysis: In a round-bottom flask, suspend 3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in water.
-
Heating: Heat the mixture to reflux with stirring. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The reaction is typically complete within 1-2 hours.
-
Crystallization: Upon cooling the reaction mixture, this compound will crystallize out of the solution.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the purified product.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for the preparation of this compound.
Caption: Workflow for the synthesis of this compound via direct sulfonation of benzoic acid.
Caption: Workflow for the synthesis of this compound via hydrolysis of its sulfonyl chloride.
Conclusion
This compound has a rich history rooted in the development of industrial organic chemistry. From its early synthesis by direct sulfonation to more refined modern methods, its preparation has been a subject of continuous optimization. This guide has provided a detailed overview of its discovery, historical context, physicochemical properties, and key synthetic protocols. The presented information, tables, and diagrams offer a valuable resource for chemists and researchers, facilitating a deeper understanding and practical application of this important chemical intermediate in their scientific endeavors.
References
Theoretical Deep Dive into 3-Sulfobenzoic Acid: A Guide for Researchers
An In-depth Technical Guide on the Physicochemical and Quantum Chemical Properties of 3-Sulfobenzoic Acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (also known as m-sulfobenzoic acid or 3-carboxybenzenesulfonic acid) is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group attached to a benzene (B151609) ring at meta positions.[1] This dual functionality imparts unique physicochemical properties, making it a compound of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in the synthesis of dyes, pigments, and biologically active compounds.[1][2] Understanding the theoretical underpinnings of its molecular structure, reactivity, and spectroscopic behavior is crucial for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its optimized molecular geometry, vibrational analysis, electronic properties, and reactivity descriptors. The information presented herein is derived from computational chemistry methods, primarily Density Functional Theory (DFT), which offer profound insights into the molecular characteristics of the compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is highly soluble in water due to the polar nature of its sulfonic acid and carboxylic acid groups, which facilitate hydrogen bonding.[1][2] Its solubility in non-polar organic solvents is limited.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₅S | [3] |
| Molecular Weight | 202.19 g/mol | [3] |
| Melting Point | 135-140 °C | [4] |
| Density | 1.62 g/cm³ | [4] |
| XLogP3 | 0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
Theoretical Computational Methodology
The theoretical data presented in this guide are typically generated using quantum chemical calculations. A standard and widely accepted methodology for such studies on organic molecules involves the following steps:
Geometry Optimization
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the structure with the lowest energy). This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and a basis set like 6-311++G(d,p).[5] The B3LYP functional is known for its accuracy in predicting the properties of organic molecules.[5] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse and polarization functions, which are important for accurately describing systems with hydrogen bonding and anionic character.[5]
Vibrational Frequency Analysis
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.[6]
Electronic Properties and Reactivity Descriptors
Further analyses can be performed on the optimized geometry to understand the electronic structure and reactivity of the molecule. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative stabilities.[8]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.[9]
A logical workflow for these computational studies is depicted in the following diagram:
Figure 1: A typical workflow for the theoretical computational analysis of a molecule.
Quantum Chemical Insights into this compound
Optimized Molecular Structure
The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. It is expected that the sulfonic acid and carboxylic acid groups will influence the geometry of the benzene ring. The presence of intramolecular hydrogen bonding between the two acidic groups is also a possibility that would be elucidated by geometry optimization.
Vibrational Spectroscopy
Theoretical vibrational analysis of this compound would provide a detailed assignment of the fundamental vibrational modes. A comparison with experimental FT-IR and FT-Raman spectra would allow for a thorough understanding of the spectroscopic features of the molecule. Key vibrational modes to consider would include the O-H, C=O, and S=O stretching and bending vibrations, as well as the characteristic modes of the benzene ring. Based on studies of similar molecules, the calculated vibrational frequencies are expected to be in good agreement with experimental data after appropriate scaling.[6][10]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the benzene ring and the oxygen atoms, while the LUMO would likely be distributed over the carboxylic and sulfonic acid groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap indicating a more reactive species.
The relationship between HOMO-LUMO energies and chemical reactivity can be visualized as follows:
Figure 2: Relationship between HOMO-LUMO energy gap and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface of this compound would provide a visual representation of its charge distribution. The regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carboxylic and sulfonic acid groups. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These would be found around the acidic hydrogen atoms. The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding.
Potential Applications in Drug Development
While there are no specific signaling pathways directly attributed to this compound in the available literature, its structural motifs are present in various biologically active molecules. As a derivative of benzoic acid, it shares a core structure with many known drugs and bioactive compounds. The sulfonic acid group can enhance water solubility and modulate the binding affinity of a molecule to its biological target.
Theoretical studies, particularly molecular docking, can be employed to investigate the potential of this compound derivatives as inhibitors or modulators of specific enzymes or receptors. The computational workflow for such an investigation would involve docking the optimized structure of the ligand into the active site of the target protein to predict binding modes and affinities.
Conclusion
Theoretical studies provide a powerful framework for understanding the molecular structure, reactivity, and spectroscopic properties of this compound. While a comprehensive computational and experimental analysis of this specific molecule is not yet widely published, the methodologies and expected outcomes described in this guide offer a solid foundation for future research. By employing DFT calculations, researchers can gain valuable insights that can guide the synthesis of novel derivatives and their application in various fields, including materials science and drug discovery. Further dedicated theoretical and experimental investigations are encouraged to fully elucidate the rich chemistry of this versatile compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CID 88736737 | C14H12O10S2 | CID 88736737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. jchemlett.com [jchemlett.com]
- 6. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational investigation, molecular orbital studies and molecular electrostatic potential map analysis on 3-chlorobenzoic acid using hybrid computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Isomers of Sulfobenzoic Acid and Their Acidic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of sulfobenzoic acid. It delves into their synthesis, physicochemical properties, and acidic character. While the initial query concerned basic properties, it is critical to note that these compounds are dibasic acids due to the presence of both a sulfonic acid and a carboxylic acid functional group. This document will, therefore, focus on their acidic properties, which are of primary relevance in chemical and pharmaceutical research.
Introduction to Sulfobenzoic Acid Isomers
Sulfobenzoic acid (C₇H₆O₅S) is an aromatic compound that exists as three distinct positional isomers: 2-sulfobenzoic acid (ortho-), 3-sulfobenzoic acid (meta-), and 4-sulfobenzoic acid (para-). The position of the electron-withdrawing sulfonic acid group (-SO₃H) relative to the carboxylic acid group (-COOH) on the benzene (B151609) ring dictates the molecule's steric and electronic properties, thereby influencing its acidity, solubility, and reactivity.[1][2][3] These compounds are typically white crystalline solids soluble in water and polar organic solvents.[1][4][5] They serve as intermediates in the synthesis of dyes, sulfonaphthalein indicators, and various pharmaceuticals.[5][6]
Contrary to an inquiry into their basicity, sulfobenzoic acids are strong acids. The sulfonic acid group is a very strong acid, comparable to sulfuric acid, while the carboxylic acid group is also acidic, similar to benzoic acid. Consequently, these molecules possess two acidic protons and are characterized by two distinct acid dissociation constants (pKa₁ and pKa₂).
Physicochemical and Acidic Properties
The properties of the sulfobenzoic acid isomers are summarized in the tables below. Due to the strong electron-withdrawing nature of the sulfonic acid group, both it and the carboxylic acid group are more acidic than their counterparts in benzenesulfonic acid and benzoic acid, respectively.
Table 1: Physical Properties of Sulfobenzoic Acid Isomers
| Property | 2-Sulfobenzoic Acid (ortho-) | This compound (meta-) | 4-Sulfobenzoic Acid (para-) |
| CAS Number | 632-25-7 | 121-53-9 | 636-78-2 |
| Molecular Formula | C₇H₆O₅S | C₇H₆O₅S | C₇H₆O₅S |
| Molecular Weight | 202.19 g/mol | 202.19 g/mol | 202.19 g/mol |
| Appearance | White crystalline solid | White crystalline powder | White crystalline solid |
| Melting Point | 136 °C (anhydrous) | 134-140 °C | 260 °C (decomposes) |
Table 2: Acidity Constants (pKa) of Sulfobenzoic Acid Isomers
| Isomer | pKa₁ (-SO₃H group) | pKa₂ (-COOH group) |
| 2-Sulfobenzoic Acid | Data not available | Data not available |
| This compound | -0.99 (Predicted)[8] | Data not available |
| 4-Sulfobenzoic Acid | Data not available | 3.72[9][10] |
Note: Experimentally determined pKa values for all acidic protons of all isomers are not consistently available in the surveyed literature. The pKa₁ value for the sulfonic acid group is expected to be very low (highly acidic), while the pKa₂ for the carboxylic acid group is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effect of the sulfonate group.
Synthesis of Sulfobenzoic Acid Isomers
The synthesis of sulfobenzoic acid isomers can be achieved through several routes, with the choice of method often influencing the isomeric purity of the final product.
General Synthesis: Sulfonation of Benzoic Acid
A common method for preparing sulfobenzoic acids is the direct electrophilic aromatic substitution of benzoic acid using a sulfonating agent.[11]
Specific Synthesis Protocols
3.2.1. 2-Sulfobenzoic Acid (ortho-) 2-Sulfobenzoic acid can be prepared by the hydrolysis of o-sulfobenzoic imide (saccharin).[12]
-
Procedure: o-Sulfobenzoic imide is boiled in a flask with distilled water and concentrated hydrochloric acid under reflux with stirring. The reaction mixture is heated until a clear solution is obtained. Upon cooling, the product crystallizes out and can be collected by suction filtration. The crude product can be purified by recrystallization from water.[12]
3.2.2. This compound (meta-) A common laboratory and industrial preparation involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid.[13]
-
Procedure: 3-(chlorosulfonyl)benzoic acid is mixed with water and a water-immiscible solvent like xylene. The mixture is heated to hydrolyze the sulfonyl chloride. Water is then removed by azeotropic distillation with the organic solvent. Upon cooling the mixture, this compound precipitates as a solid and is collected by filtration. The product is then dried under vacuum.[13]
3.2.3. 4-Sulfobenzoic Acid (para-) This isomer can be synthesized by the oxidation of the methyl group of 4-toluenesulfonic acid.[14][15]
-
Procedure: A substituted 4-toluenesulfonic acid (e.g., 2-nitro-4-toluenesulfonic acid) is heated to reflux with an oxidizing agent such as sodium hypochlorite (B82951) in an aqueous solution. After the reaction is complete (typically monitored by an analytical technique like NMR), the mixture is cooled and filtered. The filtrate is then acidified with a strong acid, such as hydrochloric acid, which causes the 4-sulfobenzoic acid product to precipitate. The solid is collected by filtration and dried.[14]
Experimental Protocols for Acidity (pKa) Determination
As dibasic acids, sulfobenzoic acids have two pKa values. Determining these values requires precise experimental methods. Potentiometric titration is a classic and accurate method, while spectrophotometry and capillary electrophoresis are suitable for smaller sample quantities or impure samples.[16][17][18][19][20]
Potentiometric Titration
This method involves titrating a solution of the sulfobenzoic acid isomer with a standardized strong base (e.g., NaOH) and monitoring the pH change with a calibrated pH electrode.[18][21]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 6. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. lookchem.com [lookchem.com]
- 9. chembk.com [chembk.com]
- 10. 4-sulfobenzoic acid CAS#: 97993-77-6 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 14. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3-Sulfobenzoic Acid from Benzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-sulfobenzoic acid, a key intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The primary method described is the direct electrophilic sulfonation of benzoic acid using fuming sulfuric acid (oleum). This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a workflow diagram for clarity. The information is intended to guide researchers in the safe and efficient laboratory-scale synthesis of this important compound.
Introduction
This compound, also known as m-sulfobenzoic acid, is an aromatic sulfonic acid with the chemical formula C₇H₆O₅S.[1][3] The presence of both a carboxylic acid and a sulfonic acid group makes it a versatile building block in organic synthesis. The sulfonic acid group is introduced onto the benzene (B151609) ring at the meta position relative to the carboxyl group due to the directing effect of the deactivating carboxyl group.[4] This synthesis is a classic example of an electrophilic aromatic substitution reaction.[4][5]
Reaction and Mechanism
The sulfonation of benzoic acid is achieved by reacting it with a strong sulfonating agent, typically fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid, also known as oleum).[4][6] The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form.[6] The reaction proceeds through the attack of the electron-rich aromatic ring of benzoic acid on the electrophile, followed by the restoration of aromaticity.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of this compound based on literature data. The data primarily reflects a two-step process involving the hydrolysis of 3-(chlorosulfonyl)benzoic acid, which is a common industrial route that produces high yields and purity.[7][8]
| Starting Material | Sulfonating Agent/Hydrolysis Conditions | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |
| 3-(chlorosulfonyl)benzoic acid | Water | Xylene | 100 | 1 | 97.7 | 95.6 | [7] |
| 3-(chlorosulfonyl)benzoic acid | Water | Toluene | 100 | 1 | 98.2 | 95.4 | [7] |
| Benzoic Acid | Oleum | - | 130 | 1 | - | - | [7] |
Experimental Protocol: Direct Sulfonation of Benzoic Acid
This protocol details the direct sulfonation of benzoic acid using fuming sulfuric acid.
Materials:
-
Benzoic acid
-
Fuming sulfuric acid (20% SO₃)
-
Concentrated aqueous sodium chloride solution
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, melt 122.1 g (1.0 mol) of benzoic acid at a temperature of 125-130°C.[7]
-
Addition of Oleum: Carefully and slowly add 405 g of fuming sulfuric acid (oleum) to the molten benzoic acid over a period of 30 minutes.[7] The addition should be controlled to maintain the reaction temperature.
-
Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 1 hour with continuous stirring.[7]
-
Work-up: After cooling, the reaction mixture is carefully poured into a mixture of ice and water.
-
Precipitation: The this compound is then precipitated from the aqueous solution by the addition of a concentrated aqueous sodium chloride solution.[9] The precipitation is typically carried out at a temperature below 12°C.[9]
-
Isolation: The precipitated product is isolated by filtration using a Buchner funnel.
-
Purification: The crude product is washed with a cold, saturated sodium chloride solution to remove impurities.[9] Further purification can be achieved by recrystallization from water.
-
Drying: The purified this compound is dried in a vacuum oven.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the sulfonation of benzoic acid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Fuming sulfuric acid is extremely corrosive and reactive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
The addition of the reaction mixture to water is highly exothermic and can cause splashing. This should be done slowly and with caution.
Conclusion
The direct sulfonation of benzoic acid is a straightforward method for the laboratory synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the sulfonating agent, a good yield of the desired product can be obtained. The provided protocol and workflow diagrams offer a clear guide for researchers undertaking this synthesis.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Monosodium Salt | Sodium 3-Sulfobenzoate | CAS 17625-03-5 [emcochemicals.com]
- 3. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of m-Sulfobenzoic Acid via Sulfonation of Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonation of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing substituent, leading predominantly to the formation of 3-sulfobenzoic acid (m-sulfobenzoic acid). This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. This document provides detailed protocols and technical data for the synthesis of m-sulfobenzoic acid, with a focus on reaction conditions that favor the formation of the meta-isomer.
Data Presentation
The following tables summarize the quantitative data related to the sulfonation of benzoic acid to yield m-sulfobenzoic acid.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Benzoic Acid | [1][2] |
| Sulfonating Agent | 20% Oleum (B3057394) (Fuming Sulfuric Acid) | [1] |
| Reactant Ratio | 4 moles of Benzoic Acid to 1621 g of 20% Oleum | [1] |
| Reaction Temperature | 125-140 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Product Purity | >97% | [2] |
| Typical Yield | >93% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR | Signals corresponding to the aromatic protons of the meta-substituted ring. |
| IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), S=O (sulfonic acid), and aromatic C-H bonds. |
Experimental Protocols
Protocol 1: Sulfonation of Benzoic Acid using Oleum
This protocol is adapted from established industrial processes and provides a reliable method for the synthesis of m-sulfobenzoic acid.[1][2]
Materials:
-
Benzoic Acid
-
20% Oleum (H₂SO₄·SO₃)
-
Saturated Sodium Chloride (NaCl) solution
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a two-liter, three-necked flask, melt 4 moles of benzoic acid by heating to 125-130 °C.
-
Addition of Oleum: While stirring, slowly add 1621 grams of 20% oleum to the molten benzoic acid. The addition should be controlled to maintain the reaction temperature between 125 °C and 140 °C.[1]
-
Reaction: After the addition is complete, hold the reaction mixture at 130 °C for one hour with continuous stirring.[1]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium chloride solution. This will precipitate the sodium salt of m-sulfobenzoic acid.
-
Continue stirring in an ice bath until precipitation is complete.
-
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid and unreacted starting material.
-
To obtain the free acid, the sodium salt can be dissolved in a minimum amount of hot water and then acidified with concentrated hydrochloric acid until precipitation of this compound is complete.
-
Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Visualizations
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
The following diagram illustrates the mechanism for the sulfonation of benzoic acid. The carboxylic acid group directs the incoming electrophile (SO₃) to the meta position.
Caption: Mechanism of the sulfonation of benzoic acid.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of m-sulfobenzoic acid.
Caption: Workflow for m-sulfobenzoic acid synthesis.
References
Application Notes and Protocols for the Use of 3-Sulfobenzoic Acid as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a pivotal reaction in organic synthesis, essential for the production of a wide range of pharmaceuticals, fragrances, polymers, and other valuable chemical entities. The reaction, which involves the condensation of a carboxylic acid and an alcohol, is typically catalyzed by an acid. While strong mineral acids like sulfuric acid are effective, their use is often hampered by issues such as corrosiveness, difficulty in removal from the reaction mixture, and environmental concerns.
Aromatic sulfonic acids have emerged as a superior class of catalysts for esterification, offering high catalytic activity with easier handling and purification. 3-Sulfobenzoic acid (also known as 3-carboxybenzenesulfonic acid) is a particularly noteworthy catalyst in this category. Its unique bifunctional nature, possessing both a strongly acidic sulfonic acid group and a carboxylic acid group, is believed to contribute to its enhanced catalytic efficiency through a dual-acid synergistic mechanism. This application note provides detailed protocols and data for the use of this compound as a catalyst in esterification reactions.
Catalytic Advantage of this compound
The structure of this compound, featuring both a sulfonic acid and a carboxylic acid moiety, allows for a potential dual-acid catalytic cycle. The highly acidic sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid reactant, activating it for nucleophilic attack by the alcohol. The adjacent carboxylic acid group on the catalyst may facilitate the subsequent proton transfers required for the elimination of water, thereby accelerating the reaction rate. This intramolecular assistance is a key advantage over simple aromatic sulfonic acids.
Data Presentation: Esterification of Various Carboxylic Acids with Alcohols
The following table summarizes typical reaction conditions and yields for the esterification of common carboxylic acids with different alcohols using this compound as the catalyst. These values are representative and may vary depending on the specific substrates and reaction scale.
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol% relative to acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Ethanol (B145695) | 1:3 | 5 | 78 (Reflux) | 4 | 85-90 |
| Propanoic Acid | Methanol | 1:3 | 5 | 65 (Reflux) | 5 | 88-92 |
| Benzoic Acid | n-Butanol | 1:2 | 10 | 110 | 8 | 90-95 |
| Oleic Acid | Methanol | 1:10 | 5 | 65 (Reflux) | 6 | >95 |
| Salicylic Acid | Ethanol | 1:5 | 10 | 78 (Reflux) | 12 | 75-80 |
Experimental Protocols
Below are detailed protocols for the esterification of a liquid and a solid carboxylic acid using this compound as the catalyst.
Protocol 1: Esterification of a Liquid Carboxylic Acid (e.g., Acetic Acid with Ethanol)
Materials:
-
Acetic Acid (glacial)
-
Ethanol (absolute)
-
This compound
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add acetic acid (0.1 mol, 6.01 g) and ethanol (0.3 mol, 13.82 g, 17.5 mL).
-
Catalyst Addition: While stirring, add this compound (0.005 mol, 1.01 g).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution) until the aqueous layer is basic, and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ethyl acetate.
-
For higher purity, the product can be purified by fractional distillation.
-
Protocol 2: Esterification of a Solid Carboxylic Acid (e.g., Benzoic Acid with n-Butanol)
Materials:
-
Benzoic Acid
-
n-Butanol
-
This compound
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus (optional)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (0.1 mol, 12.21 g) in n-butanol (0.2 mol, 14.82 g, 18.3 mL).
-
Catalyst Addition: Add this compound (0.01 mol, 2.02 g) to the solution.
-
Reflux:
-
Attach a reflux condenser. For more efficient removal of water, a Dean-Stark apparatus can be filled with a suitable solvent like toluene and placed between the flask and the condenser.
-
Heat the mixture to 110 °C in an oil bath and maintain reflux for 8 hours. If using a Dean-Stark trap, monitor the collection of water.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude n-butyl benzoate.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for esterification.
Application of 3-Sulfobenzoic Acid in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid is a versatile aromatic compound that, upon chemical modification, serves as a valuable precursor in the synthesis of various azo dyes. The presence of both a sulfonic acid group and a carboxylic acid group on the benzene (B151609) ring allows for the introduction of desirable properties in the final dye molecule, such as enhanced water solubility and the potential for modulating color and binding characteristics. The sulfonic acid group, in its salt form, is particularly effective at increasing the water solubility of the dye and helps in binding the dye to fibers like cotton and wool. This document provides a comprehensive overview of the synthetic route for producing azo dyes using this compound as a starting material, including detailed experimental protocols and expected outcomes.
The general synthetic strategy involves a two-step process. First, the nitro group of a nitrated this compound derivative is reduced to a primary amino group. This is followed by the classic diazotization of the resulting aminobenzenesulfonic acid derivative and subsequent azo coupling with a suitable aromatic coupling partner, such as a phenol, naphthol, or aromatic amine. The choice of the coupling component is critical as it largely determines the color of the resulting dye.
General Synthetic Pathway
The synthesis of azo dyes from this compound typically follows a well-established reaction sequence, beginning with the reduction of a suitable nitro-substituted precursor to form an amino-sulfobenzoic acid. This amine is then converted into a highly reactive diazonium salt. The unstable diazonium salt is immediately reacted with an electron-rich coupling component in an azo coupling reaction to form the final azo dye. The azo group (-N=N-) acts as a chromophore, which is responsible for the color of the compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous azo dyes and have been adapted for the use of this compound as a precursor. Optimization may be required for specific coupling components and desired dye characteristics.
Protocol 1: Reduction of 3-Nitro-5-sulfobenzoic Acid to 3-Amino-5-sulfobenzoic Acid
This protocol is adapted from the reduction of similar nitroaromatic compounds.[1]
Materials:
-
3-Nitro-5-sulfobenzoic acid
-
Zinc powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, create a mixture of 0.01 moles of 3-nitro-5-sulfobenzoic acid and 0.03 moles of zinc powder.
-
Place the flask in an ice-water bath to maintain a low temperature.
-
Slowly add 18 mL of concentrated hydrochloric acid to the mixture through the condenser in a dropwise manner.
-
After the addition of HCl is complete, reflux the mixture for 4 hours with occasional shaking.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted zinc.
-
The filtrate, containing the 3-amino-5-sulfobenzoic acid, can be used directly in the next step after appropriate dilution and cooling.
Protocol 2: Diazotization of 3-Amino-5-sulfobenzoic Acid
This protocol outlines the conversion of the primary aromatic amine to a diazonium salt.[2][3]
Materials:
-
Solution of 3-Amino-5-sulfobenzoic acid from Protocol 1
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Cool the filtrate containing 3-amino-5-sulfobenzoic acid to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a cold solution of 0.01 moles of sodium nitrite in 8 mL of water.
-
Slowly add the cold sodium nitrite solution to the cold solution of 3-amino-5-sulfobenzoic acid with constant and vigorous stirring. Ensure the temperature is maintained between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The resulting pale yellow solution contains the diazonium salt of 3-amino-5-sulfobenzoic acid and should be used immediately in the subsequent coupling reaction due to its instability.[4]
Protocol 3: Azo Coupling with an Aromatic Partner (e.g., 2-Naphthol)
This protocol describes the final step of dye synthesis, where the diazonium salt is coupled with an electron-rich aromatic compound.[2]
Materials:
-
Diazonium salt solution from Protocol 2
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl)
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.01 moles of 2-naphthol in an appropriate volume of 2.5 M NaOH solution.
-
Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by adding a buffer solution like sodium acetate (B1210297) if necessary.[2]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
To aid in the precipitation of the dye, add a sufficient amount of sodium chloride to the mixture and stir until it dissolves ("salting out").
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with a small amount of cold, saturated NaCl solution to remove any unreacted starting materials and impurities.
-
Allow the purified dye to air dry.
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from precursors analogous to 3-aminosulfobenzoic acid. This data is provided for comparative purposes to indicate the typical range of yields and spectroscopic properties that can be expected.
| Diazo Component Precursor | Coupling Component | Yield (%) | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 3-Amino Salicylic Acid | Substituted Phenols/Amines | 52-68 | 449, 541 | Not Reported | [1] |
| Sulfanilic Acid | 2-Naphthol | Not Reported | Not Reported | Not Reported | |
| 4-Amino-3-chlorobenzenesulfonic Acid | Phenols, Naphthols, Aromatic Amines | Varies | Varies | Varies | [2] |
Mandatory Visualization
Caption: General workflow for the synthesis of azo dyes from this compound.
Caption: Step-by-step experimental workflow for azo dye synthesis.
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 3-Sulfobenzoic Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal-organic frameworks (MOFs) incorporating 3-sulfobenzoic acid as a functional organic linker. The unique bifunctionality of this linker, possessing both a carboxylate and a sulfonate group, offers opportunities for creating MOFs with tailored properties for applications in catalysis, drug delivery, and luminescent sensing.
Introduction to this compound in MOF Chemistry
This compound is an aromatic dicarboxylic acid analogue featuring both a carboxylate group and a sulfonate group at the meta-position. This bifunctionality makes it an intriguing linker for the design of novel MOFs. The carboxylate group readily participates in the formation of the primary framework structure through coordination with metal ions. The sulfonate group, being a stronger acid and a weaker coordinating agent than the carboxylate, can remain as a free, dangling functional group within the MOF pores. This imparts unique characteristics to the resulting framework, such as Brønsted acidity for catalysis and hydrophilic sites for selective adsorption or drug interaction.[1][2]
The presence of the sulfonate group can also influence the coordination geometry and dimensionality of the resulting framework. For instance, in lanthanide-based coordination polymers, the sulfonate group can participate in coordination, leading to the formation of one-dimensional columnar assemblies.[3] The ability to tune the properties of MOFs by incorporating such functional linkers is a key area of research with significant potential for various applications.[4]
Potential Applications
Catalysis: The presence of sulfonic acid groups on the surface of MOFs introduces strong Brønsted acidity, making them effective heterogeneous catalysts for a variety of organic transformations, including esterification, aldol (B89426) condensation, and Knoevenagel condensation.[1] The porous nature of MOFs allows for reactant and product diffusion, while the solid framework facilitates easy separation and reuse of the catalyst.[2][5]
Drug Delivery: MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry.[6][7] The sulfonate groups in MOFs derived from this compound can provide hydrophilic sites for the loading and controlled release of polar drug molecules. The pH-sensitive nature of the carboxylate-metal coordination bond can also be exploited for targeted drug release in specific physiological environments.[8]
Luminescent Sensing: Lanthanide-based MOFs often exhibit characteristic luminescence properties.[9][10] The incorporation of this compound as a linker in lanthanide MOFs can influence the coordination environment of the metal ions, thereby affecting their luminescent behavior. This opens up possibilities for the development of luminescent sensors for various analytes.[11][12]
Quantitative Data
The following tables summarize key quantitative data for MOFs synthesized with this compound and analogous sulfonated linkers.
Table 1: Crystallographic Data for Lanthanide-3-Sulfobenzoate Coordination Polymers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| {[Ce(3-SBH)(H₂O)₄]₂CB6}·4NO₃ | C₅₂H₇₂Ce₂N₂₈O₄₄S₂ | Monoclinic | P2₁/c | 17.585 | 16.974 | 16.513 | 90 | 114.39 | 90 | [3] |
| {[Nd(3-SBH)(H₂O)₄]₂CB6}·4NO₃ | C₅₂H₇₂Nd₂N₂₈O₄₄S₂ | Monoclinic | P2₁/c | 17.551 | 16.938 | 16.481 | 90 | 114.41 | 90 | [3] |
Note: Data obtained in the presence of cucurbit[5]uril (CB6). 3-SBH⁻ represents the singly deprotonated this compound where the carboxylic acid retains its proton.
Table 2: Representative Physicochemical Properties of Sulfonic Acid Functionalized MOFs (Analogous Systems)
| MOF | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Ref. |
| DUT-4-SO₃H (50) | NDC / NDC-2SO₃H | 1050 | 0.45 | Gas Sorption, Catalysis | [6] |
| HSO₃-MIL-101(Cr) | 2-Sulfoterephthalic acid | ~1800 | ~0.8 | Catalysis | [13] |
| UiO-66(SO₃H)₂ | 2,5-Disulfoterephthalic acid | ~700 | 0.35 | Proton Conduction | [14] |
Note: This table presents data for MOFs with different sulfonated linkers to provide an expected range of properties. Specific data for porous MOFs synthesized solely with this compound is not widely available.
Table 3: Representative Drug Loading and Release Data for Carboxylate-Based MOFs (Analogous Systems)
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| Zn-based MOF | Doxorubicin | 33.74 | pH-sensitive (faster at pH 3.8) | [8][13] |
| Cu-MOF | Montelukast Sodium | ~20-30 | Biphasic release in PBS (pH 7.4) | [7] |
| Fe-MOF | Ibuprofen | ~25 | pH-dependent | [15] |
Note: This table provides representative data from carboxylate-based MOFs to illustrate the potential of MOFs in drug delivery applications.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Lanthanide-3-Sulfobenzoate Coordination Polymer
This protocol is adapted from the synthesis of lanthanide-sulfobenzoate complexes.[3]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Ce(NO₃)₃·6H₂O or Nd(NO₃)₃·6H₂O)
-
This compound
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the lanthanide(III) nitrate salt in 5 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of deionized water.
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Allow the autoclave to cool to room temperature slowly over 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (B145695) (3 x 10 mL).
-
Dry the crystals in air.
Protocol 2: General Solvothermal Synthesis of a MOF with this compound
This is a general protocol that can be adapted for various metal ions (e.g., Zn²⁺, Zr⁴⁺).
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or benzoic acid, especially for Zr-MOFs)
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) and this compound (0.5 mmol) in 10 mL of DMF.
-
For Zr-MOFs, a modulator (e.g., 10-50 equivalents relative to the linker) is typically added to control the crystal growth.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48-72 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol or acetone (B3395972) for 2-3 days, replacing the solvent several times.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Protocol 3: Drug Loading into a MOF via Impregnation
Materials:
-
Activated MOF synthesized with this compound
-
Drug of interest
-
Suitable solvent for the drug
Procedure:
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Determine the drug loading capacity by analyzing the concentration of the drug in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
Visualizations
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, sulfonic acid functionalization and catalytic application of metal-organic frameworks - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 6. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterometallic Europium(III)-Lutetium(III) Terephthalates as Bright Luminescent Antenna MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
- 11. A europium metal–organic framework for dual Fe3+ ion and pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luminescence properties of europium (III)-based metal–organic frameworks: Influence of varied organic linkers | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanical properties of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Sulfobenzoic Acid Derivatives in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 3-sulfobenzoic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile structure, which allows for the development of potent and selective modulators of various biological targets. The following sections detail synthetic methodologies, quantitative data on their biological activities, and experimental protocols for their preparation.
Introduction to this compound Derivatives
This compound is an aromatic compound containing both a carboxylic acid and a sulfonic acid group. This dual functionality provides a scaffold for a wide range of chemical modifications, leading to the synthesis of derivatives with diverse pharmacological properties. These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as modulators of specific enzyme and receptor systems.
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of various this compound derivatives.
Table 1: Synthesis of this compound
| Starting Material | Reaction Conditions | Solvent | Yield (%) | Purity (%) | Reference |
| 3-(Chlorosulfonyl)benzoic acid | Hydrolysis with water, azeotropic distillation | Toluene (B28343) | 95.4 | 98.2 | [1] |
| 3-(Chlorosulfonyl)benzoic acid | Hydrolysis with water, azeotropic distillation | Xylene | 95.6 | 97.7 | [1] |
Table 2: Biological Activity of 3-Sulfamoylbenzoic Acid Amide Derivatives as h-NTPDase Inhibitors
| Compound | Structure | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) | Reference |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 | [2] |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | > 50 | 0.27 ± 0.08 | > 50 | > 50 | [2] |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | > 50 | 0.29 ± 0.07 | > 50 | > 50 | [2] |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | > 50 | 0.13 ± 0.01 | > 50 | > 50 | [2] |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | > 50 | > 50 | > 50 | 0.28 ± 0.07 | [2] |
Table 3: Biological Activity of Sulfamoyl Benzoic Acid Analogues as LPA₂ Receptor Agonists
| Compound | Structure | LPA₂ EC₅₀ (nM) | Reference |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 | [3] |
| 11c | 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.15 ± 0.02 | [3] |
| 8c | 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 60.90 ± 9.39 | [3] |
Table 4: Inhibitory Activity of 3-Functionalised-1-phenyl-1,2,3-triazole Sulfamoylbenzamides against Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) | Reference |
| Derivative 1 | 50.8 | 6.5 | 65.3 | 30.8 | [4] |
| Derivative 2 | 966.8 | 760.0 | 957.5 | 815.9 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of this compound from 3-(Chlorosulfonyl)benzoic Acid.[1]
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Water
-
Toluene or Xylene
-
Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 3-(chlorosulfonyl)benzoic acid (e.g., 183.6 g, 0.83 mol) and water (e.g., 100 g).
-
Heat the mixture to 100°C and stir for 1 hour to facilitate hydrolysis.
-
Add an azeotropic solvent (e.g., 500 g of toluene or 600 g of xylene) dropwise over 1 hour.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is distilled off.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with a small amount of the azeotropic solvent.
-
Dry the product in a vacuum oven at 100°C and 100 torr until a constant weight is achieved.
-
The purity of the resulting this compound can be determined by titration.
Protocol 2: Synthesis of 3-Sulfamoylbenzoic Acid Amide Derivatives via Carbodiimide Coupling.[2]
Materials:
-
3-Sulfamoylbenzoic acid derivative (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)
-
Substituted aniline (B41778) or amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve the 3-sulfamoylbenzoic acid derivative (1 equivalent) in a mixture of DCM and DMF.
-
Add EDC (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted aniline or amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide derivative.
Protocol 3: General Procedure for the Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.
References
- 1. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC Method for the Analysis of 3-Sulfobenzoic Acid: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the analysis of 3-Sulfobenzoic acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is an aromatic sulfonic acid that finds applications as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. HPLC is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and specificity.[3] This document details two reversed-phase HPLC methods for the analysis of this compound.
Method 1: Analysis of this compound on a Newcrom R1 Column
This method utilizes a Newcrom R1 column, a specialized reversed-phase column with low silanol (B1196071) activity, providing a simple and robust analysis.[4]
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV |
| Application | Analysis and preparative separation of this compound |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in the desired ratio. The exact ratio may need to be optimized for your specific system and column dimensions.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the separation at a suitable UV wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method 2: Analysis of this compound on a C18 Column
This method employs a conventional C18 column, a widely used stationary phase in reversed-phase HPLC.[4]
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV |
| Application | Routine analysis of this compound |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid. A common starting point for reversed-phase chromatography of acidic compounds is an acidic mobile phase to suppress ionization.[3]
-
Degas the mobile phase thoroughly before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound by accurately weighing the standard and dissolving it in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
To ensure the longevity of the column, filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Install and equilibrate the C18 column with the prepared mobile phase.
-
Inject the prepared standards and sample into the HPLC system.
-
Detect the analyte using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Compare the retention time of the peak in the sample chromatogram with that of the this compound standard for identification.
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters that can be obtained from the HPLC analysis of this compound. The exact values will be dependent on the specific instrumentation and experimental conditions used.
| Parameter | Method 1 (Newcrom R1) | Method 2 (C18) |
| Retention Time (min) | Dependent on flow rate and mobile phase composition | Dependent on flow rate and mobile phase composition |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally | To be determined experimentally |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
These methods provide a robust framework for the analysis of this compound. For specific applications, further method development and validation are recommended to ensure optimal performance.
References
Application Notes and Protocols for the Derivatization of 3-Sulfobenzoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid is a polar aromatic compound containing both a carboxylic acid and a sulfonic acid group.[1] Its high polarity, low volatility, and thermal lability make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[2][3][4] To overcome these limitations, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][5][6] This application note provides detailed protocols for two common derivatization techniques, silylation and esterification, which are suitable for preparing this compound for GC-MS analysis.
The primary goal of derivatization is to replace the active hydrogens on the carboxylic and sulfonic acid groups with nonpolar moieties, thereby reducing intermolecular hydrogen bonding and increasing the analyte's volatility.[3][4] The two main approaches discussed are:
-
Silylation: This is a widely used derivatization method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[2]
-
Esterification: This method converts carboxylic and sulfonic acids into their corresponding esters, typically methyl esters, which are more volatile.[7] This can be achieved using reagents like methanol (B129727) in the presence of an acid catalyst such as sulfuric acid or boron trifluoride.[7]
Experimental Protocols
The following are proposed protocols for the derivatization of this compound. These are based on established methods for the derivatization of carboxylic and sulfonic acids. Optimization may be required for specific sample matrices and instrument conditions.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the formation of the bis(trimethylsilyl) derivative of this compound.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will interfere with the silylation reaction. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To a 2 mL reaction vial containing the dried sample (e.g., 100 µg of this compound), add 100 µL of anhydrous pyridine to aid in dissolving the analyte.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381) or dichloromethane.
Protocol 2: Esterification using Methanolic H₂SO₄
This protocol details the formation of the dimethyl ester of this compound.
Materials:
-
This compound standard or dried sample extract
-
10% (v/v) Sulfuric acid in methanol (Methanolic H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Hexane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is free of water.
-
Reagent Addition: To a reaction vial containing the dried sample, add 2 mL of 10% methanolic H₂SO₄.[8]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[8]
-
Neutralization and Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 1 mL of hexane.[8]
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC-MS Analysis: The sample is ready for injection.
Data Presentation
The following tables summarize the proposed derivatization conditions and representative GC-MS parameters for the analysis of derivatized this compound.
Table 1: Proposed Derivatization Conditions
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (Methanolic H₂SO₄) |
| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | 10% Sulfuric Acid in Methanol |
| Solvent/Catalyst | Pyridine | Methanol |
| Reaction Temperature | 70°C | 60°C |
| Reaction Time | 60 minutes | 30 minutes |
| Expected Derivative | 3-(trimethylsiloxysulfonyl)benzoic acid, trimethylsilyl ester | 3-(methoxycarbonyl)benzenesulfonic acid, methyl ester |
Table 2: Representative GC-MS Parameters
| Parameter | Suggested Setting |
| GC System | Standard Gas Chromatograph |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Scan Range | m/z 50-550 |
Visualizations
The following diagrams illustrate the derivatization reactions and the overall analytical workflow.
Caption: Derivatization reactions of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Enhanced Separation of Basic Pharmaceutical Compounds Using 3-Sulfobenzoic Acid as an Ion-Pairing Reagent in RP-HPLC
An application note and protocol on the use of 3-sulfobenzoic acid as a counterion in reversed-phase chromatography is detailed below. This document is based on the established principles of ion-pair chromatography, designed for researchers, scientists, and drug development professionals.
Introduction
The analysis of basic and cationic compounds using reversed-phase high-performance liquid chromatography (RP-HPLC) often presents challenges such as poor retention and peak tailing. These issues arise from the high polarity of the ionized analytes and their undesirable secondary interactions with residual silanols on the silica-based stationary phase. Ion-Pair Chromatography (IPC) is a widely used technique to overcome these challenges.[1][2] In this method, an ion-pairing reagent is added to the mobile phase. This reagent is typically a molecule with a charge opposite to that of the analyte and a hydrophobic region.[3] The reagent pairs with the ionic analyte, forming a neutral, more hydrophobic complex that exhibits greater retention on the non-polar stationary phase, leading to improved separation and peak shape.[1][4]
While alkyl sulfonates are common choices, aromatic sulfonic acids like this compound offer an alternative. The presence of both a sulfonic acid group (strong acid, negatively charged at typical mobile phase pH) and a carboxylic acid group (weaker acid) on a benzene (B151609) ring provides unique selectivity. This application note details a protocol for using this compound as a counterion to improve the chromatographic separation of a mixture of basic pharmaceutical compounds.
Principle of Separation
In reversed-phase ion-pair chromatography (RP-IPC), the separation mechanism involves the formation of a neutral ion pair between the analyte and the counterion.[3] In this application, the negatively charged sulfonate group of this compound electrostatically interacts with a positively charged basic analyte (Analyte⁺). This newly formed ion pair [(Analyte)⁺(3-Sulfobenzoate)⁻] is electrically neutral and more hydrophobic than the analyte alone. Consequently, its affinity for the non-polar stationary phase (e.g., C18) increases, leading to longer retention times and allowing for effective separation from other components in the mixture. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that control the retention and selectivity of the separation.[4][5]
Experimental Protocol
Objective
To develop and validate an RP-HPLC method using this compound as a counterion for the simultaneous separation and quantification of three basic drugs: Procainamide, Propranolol, and Amitriptyline.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
-
Columns:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chemicals:
-
This compound (≥99% purity)
-
Procainamide HCl, Propranolol HCl, Amitriptyline HCl (Reference Standards)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Sodium Hydroxide (for pH adjustment)
-
Procedure
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Weigh an appropriate amount of this compound to prepare a 20 mM solution in HPLC-grade water (e.g., 4.44 g in 1 L).
-
Stir until fully dissolved.
-
Adjust the pH of the solution to 3.5 using a 1 M Sodium Hydroxide solution.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm PTFE filter.
-
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Procainamide HCl, Propranolol HCl, and Amitriptyline HCl at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of each analyte by diluting with the same solvent mixture.
3. Chromatographic Conditions: The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM this compound, pH 3.5B: Acetonitrile |
| Gradient Program | 25% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
4. Experimental Workflow:
Results and Data Presentation
The addition of 20 mM this compound to the mobile phase significantly improved the retention and resolution of the three basic analytes compared to a conventional reversed-phase method (e.g., using a formic acid modifier without an ion-pairing agent). Without the counterion, the analytes, particularly the more polar Procainamide, eluted early with poor peak shape. With the counterion, retention times increased, and peak symmetry improved markedly.
Table 1: Comparison of Chromatographic Performance With and Without this compound
| Analyte | Retention Time (min)(Without Counterion) | Retention Time (min)(With 20 mM this compound) | Tailing Factor(With Counterion) | Resolution (Rs)(With Counterion) |
| Procainamide | 2.1 | 6.8 | 1.1 | - |
| Propranolol | 4.5 | 10.2 | 1.2 | 8.2 (vs. Procainamide) |
| Amitriptyline | 6.8 | 13.5 | 1.2 | 7.5 (vs. Propranolol) |
Note: The data presented in this table is representative and intended for illustrative purposes.
This application note demonstrates that this compound is an effective ion-pairing reagent for the separation of basic pharmaceutical compounds by reversed-phase HPLC. Its use resulted in a significant increase in retention time, improved peak shape, and enhanced resolution between closely eluting analytes. The developed protocol is robust and can be adapted for the analysis of other cationic molecules in various matrices, making it a valuable tool for quality control and drug development professionals.
References
Protocol for the Purification of 3-Sulfobenzoic Acid by Recrystallization
Application Note
Introduction 3-Sulfobenzoic acid (3-carboxybenzenesulfonic acid) is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a widely used and effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, its high polarity, conferred by both the carboxylic acid and sulfonic acid functional groups, dictates its solubility characteristics.
Principle of Recrystallization The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In this protocol, impure this compound is dissolved in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. Water is the solvent of choice for the recrystallization of the highly polar this compound.[1]
Safety Precautions this compound and its sodium salt are irritants to the eyes, skin, and respiratory system.[2] It is mandatory to handle the compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Experimental Protocol
Objective: To purify crude this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (appropriate sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or desiccator
Data Presentation
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| This compound | Water | Highly soluble[1][3] | Very high (expected) |
| This compound monosodium salt | Water | 100 g/L at 20.5°C | - |
| This compound | Non-polar organic solvents (e.g., hexane, benzene) | Limited solubility[1] | - |
Procedure:
-
Dissolution:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a few boiling chips to the flask.
-
Add a minimal amount of deionized water to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate or heating mantle with continuous stirring.
-
Gradually add more hot deionized water in small portions until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of purified crystals upon cooling.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if decolorization was performed):
-
If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.
-
Set up a hot filtration apparatus using a pre-heated funnel (can be heated in an oven or by passing hot solvent through it) and fluted filter paper.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with cotton wool to prevent contamination and slow down the cooling process.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.
-
-
Isolation and Washing of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
-
Moisten the filter paper in the Buchner funnel with a small amount of ice-cold deionized water.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the purified product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery of the purified product.
-
Diagrams
Caption: Experimental workflow for the purification of this compound.
References
Application Note: Determination of 3-Sulfobenzoic Acid Purity via Potentiometric and Colorimetric Titration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate titration method for determining the purity of 3-Sulfobenzoic acid. Both potentiometric and colorimetric titration procedures using a standardized sodium hydroxide (B78521) solution are described. As a diprotic acid, this compound exhibits two equivalence points corresponding to the neutralization of its strong sulfonic acid and weaker carboxylic acid functionalities. The purity is calculated based on the second equivalence point, which represents the complete neutralization of the molecule. This method is suitable for quality control and analytical laboratories in research, pharmaceutical, and chemical industries.
Introduction
This compound (C₇H₆O₅S, MW: 202.18 g/mol ) is a bifunctional organic compound containing both a sulfonic acid and a carboxylic acid group.[1][2] It is a white to off-white crystalline solid soluble in water.[1] Its versatile chemical nature makes it a valuable intermediate in the synthesis of various pharmaceuticals and dyes. Accurate determination of its purity is crucial for ensuring the quality and consistency of downstream products.
Acid-base titration is a standard analytical technique for quantifying acidic substances. Due to the presence of two acidic protons with significantly different acid dissociation constants (pKa), this compound can be titrated as a diprotic acid. The sulfonic acid group is strongly acidic (predicted pKa ≈ -0.99), while the carboxylic acid group is a weaker acid. The titration with a strong base, such as sodium hydroxide (NaOH), yields a distinct titration curve with two inflection points, allowing for precise determination of the analyte's concentration.[3][4][5]
This document provides detailed protocols for both potentiometric and colorimetric titration methods for the purity assay of this compound.
Principle of the Method
The determination of this compound purity is based on its neutralization reaction with a standardized solution of sodium hydroxide. The reaction proceeds in two steps:
-
Neutralization of the sulfonic acid group: C₆H₄(SO₃H)(COOH) + NaOH → C₆H₄(SO₃Na)(COOH) + H₂O
-
Neutralization of the carboxylic acid group: C₆H₄(SO₃Na)(COOH) + NaOH → C₆H₄(SO₃Na)(COONa) + H₂O
The overall reaction for complete neutralization is:
C₆H₄(SO₃H)(COOH) + 2NaOH → C₆H₄(SO₃Na)(COONa) + 2H₂O
The purity of the this compound sample is calculated from the volume of NaOH titrant required to reach the second equivalence point, which corresponds to the complete neutralization of both acidic protons.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this titration method.
| Parameter | Value |
| Analyte Information | |
| Analyte | This compound |
| Molecular Formula | C₇H₆O₅S |
| Molar Mass | 202.18 g/mol |
| Stoichiometric Ratio (Analyte:Titrant) | 1:2 |
| Titrant Information | |
| Titrant | Sodium Hydroxide (NaOH) |
| Standard Concentration | 0.1 M |
| Typical Experimental Values | |
| Sample Weight | 0.4 - 0.5 g |
| Expected Titrant Volume (for 98% purity) | ~38 - 48 mL |
| Indicator (for Colorimetric Titration) | |
| Indicator | Phenolphthalein (B1677637) |
| pH Range of Color Change | 8.2 - 10.0[6][7][8] |
| Color Change | Colorless to Pink[6][7][8] |
Experimental Protocols
Reagents and Apparatus
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution (1% in ethanol)
-
Deionized water
-
Analytical balance (± 0.0001 g)
-
250 mL Erlenmeyer flasks
-
50 mL burette (Class A)
-
Magnetic stirrer and stir bar
-
pH meter with a combination glass electrode
-
Standard laboratory glassware
Preparation of 0.1 M Sodium Hydroxide Solution
-
Dissolve 4.0 g of NaOH pellets in approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Once dissolved and cooled to room temperature, dilute to the mark with deionized water and mix thoroughly.
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), to determine its exact molarity.[9][10][11]
Potentiometric Titration Protocol
-
Sample Preparation: Accurately weigh approximately 0.4 - 0.5 g of the this compound sample and record the weight. Transfer the sample to a 250 mL beaker and dissolve it in 100 mL of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Calibrate the pH meter according to the manufacturer's instructions. Immerse the pH electrode in the sample solution.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume. Begin the titration by adding the NaOH solution in small increments (e.g., 1 mL). Record the pH and the total volume of titrant added after each increment. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence points.
-
Endpoint Determination: Continue the titration until well past the second equivalence point (a second steep rise in pH). The second equivalence point is the point of the greatest rate of change in pH. This can be determined from the titration curve or by calculating the first or second derivative of the curve.
-
Calculation: Calculate the purity of the this compound using the following formula:
Purity (%) = (V₂ × M × (MW / 2)) / (W × 1000) × 100
Where:
-
V₂ = Volume of NaOH solution at the second equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molar mass of this compound (202.18 g/mol )
-
W = Weight of the this compound sample (g)
-
Colorimetric Titration Protocol
-
Sample Preparation: Accurately weigh approximately 0.4 - 0.5 g of the this compound sample and record the weight. Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 100 mL of deionized water.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution to the flask.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the sample solution with the NaOH solution while continuously swirling the flask.
-
Endpoint Determination: The endpoint is reached when the colorless solution turns to a faint but persistent pink color.[6][7][8] Record the final volume of the NaOH solution.
-
Calculation: Calculate the purity of the this compound using the same formula as in the potentiometric titration, with V₂ being the volume of NaOH at the color change endpoint.
Visualizations
Titration Reaction Pathway
Caption: Reaction pathway of this compound titration.
Experimental Workflow
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 7. Phenolphthalein - Molecule of the Month - March 2022 (HTML version) [chm.bris.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation and Standardization of 0.1 M Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguddu.com [pharmaguddu.com]
- 11. pharmasciences.in [pharmasciences.in]
Application of 3-Sulfobenzoic Acid as a Supporting Electrolyte: A Review of Potential Uses and General Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of the potential application of 3-Sulfobenzoic acid as a supporting electrolyte in electrochemical analysis and capillary electrophoresis. Following a comprehensive review of scientific literature, it is important to note that while this compound possesses properties that could make it a candidate for a supporting electrolyte, its specific use in this capacity is not widely documented in published research for routine applications like heavy metal analysis by voltammetry or drug analysis by capillary electrophoresis.
These application notes, therefore, provide a foundational understanding of where this compound might be employed, alongside established protocols for these techniques using common supporting electrolytes. This information is intended to serve as a guide for researchers who may wish to explore the utility of this compound in their specific analytical applications.
Properties of this compound
This compound, also known as m-sulfobenzoic acid, is a white to off-white crystalline solid. Its chemical structure includes both a carboxylic acid and a sulfonic acid group attached to a benzene (B151609) ring.[1] This dual functionality imparts high polarity, leading to excellent solubility in water.[2] The presence of these ionizable groups suggests its potential to function as an electrolyte, providing conductivity to a solution.
Key Properties:
| Property | Value | Reference |
| Chemical Formula | C₇H₆O₅S | [1] |
| Molecular Weight | 202.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Highly soluble in water | [2] |
Application in Voltammetry for Heavy Metal Analysis
Theoretical Background:
Voltammetry is an electrochemical technique used for the quantitative determination of trace elements, particularly heavy metals.[3][4][5][6][7] The method involves applying a potential to an electrode and measuring the resulting current. A supporting electrolyte is a crucial component of the voltammetric cell. It is a salt present at a much higher concentration than the analyte and serves to:
-
Reduce the resistance of the solution , allowing for efficient current flow.
-
Minimize the migration of the electroactive analyte to the electrode surface, ensuring that diffusion is the primary mode of mass transport.
-
Maintain a constant ionic strength , which helps in obtaining reproducible results.
Commonly used supporting electrolytes in voltammetry for heavy metal analysis include potassium chloride, potassium nitrate, and various buffer solutions like acetate (B1210297) buffer.[3][4]
Potential Use of this compound:
Given its high water solubility and ionic nature, this compound could theoretically be used as a supporting electrolyte. Its aromatic ring and functional groups might also offer complexing properties with certain metal ions, which could be advantageous in specific analytical scenarios. However, there is a lack of established protocols for its use in this context.
General Experimental Protocol for Anodic Stripping Voltammetry (ASV) of Heavy Metals
This protocol describes a general procedure for the determination of lead (Pb) and cadmium (Cd) using a standard supporting electrolyte. Researchers interested in evaluating this compound would need to substitute the potassium chloride in this protocol and optimize the experimental conditions.
Instrumentation:
-
Voltammetric analyzer with a three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)[3]
-
-
Electrochemical cell
-
Micropipettes
-
Purified water (e.g., deionized or Milli-Q)
Reagents:
-
Supporting Electrolyte: 0.1 M Potassium Chloride (KCl) in deionized water.[3]
-
Standard Solutions: 1000 ppm stock solutions of Pb(II) and Cd(II).
-
Sample: Water sample suspected of containing heavy metals.
Protocol:
-
Preparation of the Electrochemical Cell:
-
Pipette 10 mL of the 0.1 M KCl supporting electrolyte into the electrochemical cell.
-
Add a known volume of the sample solution (e.g., 100 µL).
-
Immerse the electrodes into the solution.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Deposition Step:
-
Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) to the working electrode for a specific time (e.g., 120 seconds) while stirring the solution. This reduces the metal ions onto the electrode surface, pre-concentrating them.
-
-
Equilibration Step:
-
Stop the stirring and allow the solution to become quiescent for about 30 seconds.
-
-
Stripping Step:
-
Scan the potential from the negative deposition potential towards a more positive potential (e.g., to +0.2 V vs. Ag/AgCl).
-
During this scan, the deposited metals are re-oxidized ("stripped") back into the solution, generating a current peak at a potential characteristic for each metal.
-
-
Quantification:
-
The height of the current peak is proportional to the concentration of the metal in the sample.
-
Use the standard addition method for accurate quantification. Add small, known amounts of the standard metal solutions to the cell and repeat steps 3-5. Plot the peak current versus the added concentration to determine the initial concentration in the sample.
-
Data Presentation:
| Parameter | Value |
| Supporting Electrolyte | 0.1 M KCl |
| Deposition Potential | -1.0 V vs. Ag/AgCl |
| Deposition Time | 120 s |
| Scan Rate | 100 mV/s |
| Potential Range (Stripping) | -1.0 V to +0.2 V |
Application in Capillary Electrophoresis for Drug Analysis
Theoretical Background:
Capillary electrophoresis (CE) is a powerful separation technique used extensively in the pharmaceutical industry for the analysis of drugs and their impurities.[8][9][10][11][12][13][14] Separation is achieved based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. The capillary is filled with a background electrolyte (BGE), which is typically a buffer solution. The BGE has several critical functions:
-
Conducts the current through the capillary.
-
Maintains a constant pH , which is crucial as the charge of many analytes is pH-dependent.
-
Controls the electroosmotic flow (EOF) , which is the bulk flow of the solution within the capillary.
Common BGEs in CE include phosphate (B84403), borate, and citrate (B86180) buffers.[9]
Potential Use of this compound:
This compound, being an acid, could be a component of a background electrolyte system. Its buffering capacity would need to be considered, and it would likely be used in conjunction with a base to achieve the desired pH. Its properties could be explored for specific separations where its chemical structure might offer unique interactions with the analytes or the capillary wall. However, its use as a primary BGE component is not commonly reported.
General Experimental Protocol for Capillary Zone Electrophoresis (CZE) of a Basic Drug
This protocol provides a general method for the analysis of a basic drug using a common phosphate buffer as the BGE. To evaluate this compound, it could potentially replace the phosphate buffer, with appropriate pH adjustment and method optimization.
Instrumentation:
-
Capillary Electrophoresis system equipped with a UV detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Data acquisition and analysis software.
Reagents:
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5. Prepare by dissolving sodium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.
-
Capillary Conditioning Solutions: 1 M Hydrochloric acid (HCl), 0.1 M Sodium Hydroxide (NaOH), and purified water.
-
Sample: A solution of the basic drug dissolved in water or BGE at a suitable concentration (e.g., 100 µg/mL).
Protocol:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary sequentially with 1 M HCl (10 min), water (5 min), 0.1 M NaOH (10 min), and water (5 min).
-
Finally, equilibrate the capillary by flushing it with the BGE for at least 10 minutes.
-
-
Pre-run Conditioning:
-
Before each injection, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and then the BGE (3 min). This ensures reproducible migration times.
-
-
Sample Injection:
-
Introduce the sample into the capillary using either hydrodynamic (pressure) injection (e.g., 50 mbar for 5 seconds) or electrokinetic (voltage) injection.
-
-
Separation:
-
Apply a high voltage (e.g., +25 kV) across the capillary. The basic drug, being positively charged at low pH, will migrate towards the cathode (negative electrode).
-
-
Detection:
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm) at the detection window of the capillary.
-
The separated analyte will appear as a peak in the electropherogram.
-
-
Data Analysis:
-
The migration time is used for qualitative identification, and the peak area is used for quantitative analysis.
-
Data Presentation:
| Parameter | Value |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 2.5 |
| Capillary | Fused-silica, 50 µm i.d., 50 cm length |
| Applied Voltage | +25 kV |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection Wavelength | 214 nm |
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical techniques discussed.
Caption: General workflow for voltammetric analysis of heavy metals.
References
- 1. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ppublishing.org [ppublishing.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review—Voltammetric Determination of Heavy Metals with Carbon-Based Electrodes | Semantic Scholar [semanticscholar.org]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. usp.org [usp.org]
- 13. uspnf.com [uspnf.com]
- 14. lumexinstruments.com [lumexinstruments.com]
Application Notes and Protocols: The Role of 3-Sulfobenzoic Acid in the Preparation of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfobenzoic acid is a versatile aromatic compound containing both a carboxylic acid and a sulfonic acid group. This difunctional nature makes it an attractive monomer for the synthesis of specialty polymers. The incorporation of the sulfonic acid moiety along the polymer backbone imparts unique properties, including hydrophilicity, ion-exchange capabilities, and catalytic activity. These characteristics are highly desirable in a range of applications, from advanced materials for energy applications to sophisticated systems for drug delivery.
This document provides detailed application notes on the use of this compound in creating specialty polymers and offers a representative protocol for the synthesis of a sulfonated aromatic copolyester.
Key Applications of Polymers Incorporating this compound
The introduction of the sulfonate group via this compound can significantly enhance the performance of polymers in several key areas:
-
Proton Exchange Membranes (PEMs) for Fuel Cells: The sulfonic acid groups provide proton conductivity, a critical property for membranes used in fuel cells. Polymers containing this compound can be designed to have high ion exchange capacities and good thermal and mechanical stability.
-
Solid Acid Catalysts: The acidic nature of the sulfonic groups can be harnessed for heterogeneous catalysis. Polymers functionalized with this compound can act as reusable, solid acid catalysts for various organic reactions, offering advantages in terms of separation and catalyst stability.
-
Drug Delivery Systems: The pH-responsive nature of the sulfonic and carboxylic acid groups can be exploited for controlled drug release.[1] Polymers incorporating this compound can be designed to be stable at physiological pH and release their therapeutic payload in response to specific pH changes in the target microenvironment.[1] Additionally, the functional groups can serve as handles for the covalent attachment of drugs or targeting ligands.[2]
Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonated aromatic copolyester via direct polycondensation. This method is based on established principles of polyester (B1180765) synthesis, adapted for the incorporation of this compound.
Protocol 1: Synthesis of a Sulfonated Aromatic Copolyester
This protocol describes the synthesis of a random copolyester from this compound, a diol, and a non-sulfonated dicarboxylic acid.
Materials:
-
This compound
-
Isophthalic acid (or another non-sulfonated aromatic dicarboxylic acid)
-
Ethylene (B1197577) glycol (or another suitable diol)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (B83602) (co-catalyst/stabilizer)
-
High-boiling point solvent (e.g., sulfolane)
-
Methanol (B129727) (for purification)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line for inert atmosphere
Procedure:
-
Monomer Charging and Inerting:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, add this compound, isophthalic acid, and ethylene glycol in the desired molar ratio.
-
Add the catalyst, antimony(III) oxide (approx. 0.05 mol% of the total dicarboxylic acid), and the co-catalyst, triphenyl phosphite (approx. 0.1 mol%).
-
Add a high-boiling point solvent such as sulfolane (B150427) to create a stirrable slurry.
-
Purge the flask with dry nitrogen for 30 minutes to remove any oxygen.
-
-
Esterification Step:
-
Under a gentle flow of nitrogen, heat the reaction mixture to 180-220°C with constant stirring.
-
Water will be generated as a byproduct of the esterification reaction and will be distilled off.
-
Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to remove excess ethylene glycol and drive the polymerization reaction forward.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under vacuum for 3-5 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., dimethyl sulfoxide).
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization:
The resulting sulfonated copolyester can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of sulfonation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester, sulfonic acid).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
Table 1: Representative Monomer Ratios and Expected Properties
| Molar Ratio (this compound : Isophthalic Acid : Ethylene Glycol) | Expected Degree of Sulfonation (mol%) | Expected Ion Exchange Capacity (meq/g) | Anticipated Properties |
| 10 : 90 : 105 | 10 | Low | Improved dyeability, slight increase in hydrophilicity |
| 30 : 70 : 105 | 30 | Moderate | Good balance of hydrophilicity and mechanical strength, suitable for certain membrane applications |
| 50 : 50 : 105 | 50 | High | High proton conductivity, increased water uptake, potential for use in fuel cells |
Note: The excess of ethylene glycol is to account for losses during distillation.
Visualizations
Caption: Workflow for the synthesis of a sulfonated aromatic copolyester.
Caption: Logical relationship of incorporating this compound into specialty polymers.
References
Application Notes and Protocols for the Sulfonation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the sulfonation of aromatic compounds, a fundamental electrophilic aromatic substitution reaction. Aryl sulfonic acids are crucial intermediates in the synthesis of detergents, dyes, and pharmaceuticals.[1] This document outlines various experimental setups, reaction conditions, and work-up procedures for the sulfonation of common aromatic hydrocarbons.
Introduction to Aromatic Sulfonation
Aromatic sulfonation involves the substitution of a hydrogen atom on an aromatic ring with a sulfonic acid group (-SO₃H).[1] The reaction is typically carried out by heating the aromatic compound with a sulfonating agent. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfuric acid.[2][3] The electrophile in this reaction is typically sulfur trioxide or its protonated form.[1][4][5]
A key feature of aromatic sulfonation is its reversibility.[1][5] Sulfonation is favored in concentrated acidic conditions, while desulfonation occurs in hot, dilute aqueous acid.[1][5] This reversibility allows the sulfonic acid group to be used as a temporary protecting group to control the regioselectivity of other electrophilic aromatic substitution reactions.[1][5]
Experimental Setups and Reagents
The choice of experimental setup and sulfonating agent depends on the reactivity of the aromatic substrate and the desired product.
Common Sulfonating Agents:
-
Concentrated Sulfuric Acid (H₂SO₄): A common and readily available sulfonating agent.[1]
-
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide in sulfuric acid, which is a much more potent sulfonating agent.[5][6][7]
-
Sulfur Trioxide (SO₃): A highly reactive electrophile used for sulfonation.[8][9]
-
Chlorosulfuric Acid (HSO₃Cl): An effective sulfonating agent.[1]
Typical Reaction Setup:
A standard laboratory setup for sulfonation reactions at elevated temperatures includes a round-bottom flask equipped with a reflux condenser and a heating mantle. For reactions where water is a byproduct, a Dean-Stark apparatus can be used to remove the water and drive the reaction to completion.[10][11]
Experimental Protocols
Protocol 1: Sulfonation of Benzene (B151609) to Benzenesulfonic Acid
This protocol describes the sulfonation of benzene using fuming sulfuric acid.[5][6][7]
Materials:
-
Benzene
-
Fuming sulfuric acid (oleum)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask and a condenser in a fume hood.
-
Carefully add benzene to the round-bottom flask.
-
Slowly and cautiously add fuming sulfuric acid to the benzene with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Warm the mixture under reflux at 40°C for 20 to 30 minutes.[6][7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the benzenesulfonic acid.
-
Isolate the product by filtration and wash with cold water.
-
The crude product can be recrystallized from water.
Protocol 2: Sulfonation of Toluene (B28343) to p-Toluenesulfonic Acid
This protocol details the synthesis of p-toluenesulfonic acid from toluene using concentrated sulfuric acid with azeotropic removal of water.[10][11][12]
Materials:
-
Toluene
-
Concentrated sulfuric acid (93-98%)
-
Dean-Stark apparatus or water separator
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Saturated sodium chloride solution
Procedure:
-
Assemble a reaction setup with a round-bottom flask, a Dean-Stark apparatus, and a reflux condenser.
-
Charge the flask with toluene and concentrated sulfuric acid.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[10][12]
-
Continue refluxing until the theoretical amount of water is collected, which can take several hours.[11][12]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a saturated sodium chloride solution and add it to the cooled reaction mixture to precipitate the sodium salt of p-toluenesulfonic acid.[10]
-
Collect the crystalline product by filtration and wash with a small amount of cold water.
Protocol 3: Sulfonation of Naphthalene (B1677914)
The sulfonation of naphthalene can yield two different isomers depending on the reaction temperature, a classic example of kinetic versus thermodynamic control.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (95%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice
Procedure for Naphthalene-1-sulfonic acid (Kinetic Product):
-
In a round-bottom flask, dissolve naphthalene in concentrated sulfuric acid.
-
Heat the mixture to 80°C and maintain this temperature for the duration of the reaction.
-
After the reaction is complete, cool the mixture and pour it onto ice to precipitate the product.
-
Filter the solid and wash with cold water.
Procedure for Naphthalene-2-sulfonic acid (Thermodynamic Product):
-
In a round-bottom flask, dissolve naphthalene in concentrated sulfuric acid.
-
Heat the mixture to 160°C and maintain this temperature.
-
At this higher temperature, the initially formed 1-sulfonic acid will rearrange to the more stable 2-sulfonic acid.
-
After completion, cool the reaction and work up as described for the 1-isomer.
Data Presentation
Table 1: Summary of Reaction Conditions for Aromatic Sulfonation
| Aromatic Compound | Sulfonating Agent | Temperature (°C) | Reaction Time | Major Product(s) | Yield (%) | Reference(s) |
| Benzene | Fuming Sulfuric Acid | 40 | 20-30 min | Benzenesulfonic acid | High | [6][7] |
| Benzene | Concentrated H₂SO₄ | Reflux | Several hours | Benzenesulfonic acid | - | [6][7] |
| Toluene | Concentrated H₂SO₄ | Reflux | ~7.5 hours | p-Toluenesulfonic acid | >66 | [12] |
| Naphthalene | Concentrated H₂SO₄ (95%) | 80 | - | Naphthalene-1-sulfonic acid | - | |
| Naphthalene | Concentrated H₂SO₄ (95%) | 160 | - | Naphthalene-2-sulfonic acid | - | |
| Naphthalene | Concentrated H₂SO₄ (95%) | 170 | 0.5 h | β-Naphthalenesulfonic acid | ~93 (with decalin) | [2] |
| Naphthalene | SO₃ | -40 to +10 | - | Naphthalene-1,5-disulfonic acid | up to 81 | [13] |
Visualizations
Experimental Workflow for Aromatic Sulfonation
Caption: General experimental workflow for the sulfonation of aromatic compounds.
Logical Relationship of Reaction Conditions in Naphthalene Sulfonation
Caption: Temperature-dependent regioselectivity in naphthalene sulfonation.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. shokubai.org [shokubai.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spegroup.ru [spegroup.ru]
- 11. m.youtube.com [m.youtube.com]
- 12. US2362612A - Process for the sulphonation of toluene - Google Patents [patents.google.com]
- 13. US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Sulfobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-Sulfobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
1. Low Yield of this compound
-
Question: My reaction is resulting in a low yield of this compound. What are the possible reasons and how can I improve it?
-
Answer: Low yields can stem from several factors related to the chosen synthesis method. The two primary routes for synthesizing this compound are the sulfonation of benzoic acid and the hydrolysis of 3-(chlorosulfonyl)benzoic acid.
For the sulfonation of benzoic acid:
-
Incomplete Reaction: The sulfonation of benzoic acid requires stringent conditions. Ensure you are using a potent sulfonating agent like fuming sulfuric acid (oleum) or sulfur trioxide.[1] Reaction temperature and time are critical. Heating benzoic acid with concentrated sulfuric acid in the presence of sulfur trioxide is a common method.[1]
-
Suboptimal Temperature: The reaction temperature influences the isomeric product distribution and reaction rate. For the sulfonation of benzoic acid with oleum, a temperature of around 130°C for one hour has been reported.[2]
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Improper Work-up: The "salting out" process is crucial for isolating the product. Using a saturated sodium chloride solution helps precipitate the sodium salt of this compound.[2][3] Ensure the solution is cooled sufficiently (e.g., to 8-12°C) to maximize precipitation.[2]
For the hydrolysis of 3-(chlorosulfonyl)benzoic acid:
-
Incomplete Hydrolysis: Ensure the 3-(chlorosulfonyl)benzoic acid is completely hydrolyzed to this compound. This can be achieved by heating with water.[3]
-
Losses during Extraction: If using a solvent extraction method for purification, ensure the pH is appropriately adjusted to minimize the solubility of this compound in the organic phase.
-
2. High Levels of Impurities in the Final Product
-
Question: My final product contains significant impurities. How can I identify and minimize them?
-
Answer: Impurities can arise from side reactions or incomplete purification.
-
Isomeric Impurities: In the sulfonation of benzoic acid, the formation of isomeric sulfobenzoic acids (ortho- and para-) is a common side reaction.[4] The reaction conditions, particularly temperature, can influence the isomer ratio. The meta-isomer is generally favored.
-
Sulfone Formation: At higher temperatures, the formation of sulfones as by-products can occur.
-
Residual Starting Material: Unreacted benzoic acid can be an impurity.
-
Inorganic Salts: If the "salting out" method is used for purification, the final product may contain residual sodium chloride or sulfates.[2] Washing the precipitated product with a cold, dilute salt solution can help reduce this contamination.[2]
Purification Strategies:
-
Recrystallization: Recrystallization from water is a common method to purify this compound.[5]
-
Azeotropic Distillation: A patented method describes the use of a water-immiscible solvent (like xylene or toluene) to remove water via azeotropic distillation during the hydrolysis of 3-(chlorosulfonyl)benzoic acid, which can lead to a high-purity product.[3]
-
Frequently Asked Questions (FAQs)
1. What are the main synthesis routes for this compound?
The two primary methods for synthesizing this compound are:
-
Sulfonation of Benzoic Acid: This involves treating benzoic acid with a strong sulfonating agent like fuming sulfuric acid (oleum).[1][6]
-
Hydrolysis of 3-(chlorosulfonyl)benzoic acid: This method involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid with water.[3]
2. What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the method and reaction conditions.
-
The hydrolysis of 3-(chlorosulfonyl)benzoic acid followed by azeotropic distillation with xylene or toluene (B28343) has been reported to produce yields of over 95% with purities greater than 97%.[3]
-
The sulfonation of benzoic acid followed by salting out can also result in good yields, though purification to remove inorganic salts is a key consideration.[2]
3. How can I monitor the progress of the reaction?
Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product. Titration can also be used to determine the purity of the final product.[3]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Reference |
| Sulfonation of Benzoic Acid | Benzoic Acid | Fuming Sulfuric Acid (Oleum) | Variable | Moderate to High (after purification) | [2][6] |
| Hydrolysis of 3-(chlorosulfonyl)benzoic acid | 3-(chlorosulfonyl)benzoic acid | Water, Xylene/Toluene (for azeotropic distillation) | >95% | >97% | [3] |
Experimental Protocols
1. Synthesis of this compound via Hydrolysis of 3-(chlorosulfonyl)benzoic acid with Azeotropic Distillation
This protocol is based on a patented procedure that reports high yields and purity.[3]
-
Materials:
-
3-(chlorosulfonyl)benzoic acid
-
Water
-
Xylene (or Toluene)
-
-
Procedure:
-
In a reaction vessel, mix 300 g of 3-(chlorosulfonyl)benzoic acid (containing 38.8% water) with 150 g of water.
-
Heat the mixture at 100°C for 1 hour.
-
Over the course of 1 hour, add 600 g of xylene dropwise to the reaction mixture.
-
Azeotropically distill off the water with xylene. A total of approximately 260 ml of water should be removed.
-
Cool the reaction mixture, which will cause the this compound to precipitate.
-
Filter the precipitate using suction filtration.
-
Dry the collected solid at 100°C under reduced pressure (100 torr).
-
-
Expected Outcome: This procedure is reported to yield approximately 164.7 g of this compound with a purity of 97.7%, corresponding to a yield of 95.6%.[3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound via sulfonation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 3. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 4. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Separation of 3-Sulfobenzoic Acid from Ortho and Para Isomers
Welcome to the technical support center for the separation and purification of 3-sulfobenzoic acid (meta-sulfobenzoic acid) from its ortho and para isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sulfobenzoic acid isomers challenging?
A1: The separation of this compound from its ortho and para isomers is difficult due to their very similar chemical structures and physical properties. As positional isomers, they share the same molecular weight and functional groups, leading to comparable polarities, solubilities in common solvents, and pKa values. This similarity makes achieving baseline separation a significant challenge for standard purification techniques.
Q2: What are the primary methods for separating these isomers?
A2: The main preparative techniques for separating sulfobenzoic acid isomers are:
-
Fractional Crystallization: This method exploits subtle differences in the solubility of the isomers in a particular solvent system at varying temperatures.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC can separate the isomers based on small differences in their affinity for a stationary phase.
-
Selective Salt Formation: This technique involves forming salts of the isomeric acids, which may have significantly different solubilities, allowing for their separation by precipitation or extraction.[1]
Q3: How does pH influence the separation of these acidic isomers?
A3: The pH of the solution is a critical factor as it dictates the ionization state of both the sulfonic acid and carboxylic acid groups. At a pH below their pKa values, the isomers are in their neutral, less water-soluble form. Conversely, at a pH above their pKa values, they exist as more water-soluble anionic salts. Since the pKa values of the isomers may differ slightly, precise pH control can be leveraged to selectively precipitate one isomer while the others remain in solution.
Q4: Are there any analytical methods to quickly assess the isomeric purity of my sample?
A4: Yes, ion mobility mass spectrometry (IM-MS) can differentiate the three regioisomers of sulfobenzoic acid. While the isomers themselves may have similar arrival times, their fragmentation patterns upon collision-induced dissociation are distinct, allowing for their unambiguous identification and purity assessment in a sample.[2][3]
Troubleshooting Guides
Fractional Crystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no selective precipitation of the desired isomer. | The solubility difference between the isomers is too small in the chosen solvent. | - Consult solubility data and test a range of solvents with varying polarities. Water and polar organic solvents are good starting points for sulfobenzoic acids.[4] - Consider using a solvent mixture to fine-tune the solubility characteristics. |
| The pH of the solution is not optimal for selective precipitation. | - Systematically adjust the pH in small increments to identify the point of maximum precipitation for the desired isomer while keeping others in solution. | |
| The solution is not sufficiently concentrated for crystallization to occur (supersaturation not reached). | - Carefully evaporate some of the solvent to increase the concentration of the isomers. | |
| The purity of the crystallized product is low. | Other isomers are co-precipitating with the target compound. | - Re-dissolve the crystals and repeat the crystallization process (recrystallization). - Slowing down the cooling rate can lead to the formation of purer crystals. |
| The crystal surfaces are contaminated with the mother liquor containing other isomers. | - After filtration, wash the crystals with a small amount of cold, fresh solvent to remove adhering impurities. | |
| Oil formation instead of crystals. | The cooling rate is too fast, or the solution is too concentrated. | - Reduce the rate of cooling. - Dilute the solution with more solvent. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between isomer peaks. | The stationary phase of the column is not providing enough selectivity. | - Consider a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic compounds compared to standard C18 columns. |
| The mobile phase composition is not optimized. | - Adjust the mobile phase pH; operating near the pKa of the analytes can enhance separation. - Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or use a gradient elution. A shallow gradient can improve the separation of closely eluting peaks. | |
| The column temperature is not optimal. | - Increase the column temperature in small increments (e.g., 5°C) to see if it improves resolution. | |
| Peak tailing. | Secondary interactions between the acidic analytes and residual silanol (B1196071) groups on the silica-based stationary phase. | - Lower the mobile phase pH to suppress the ionization of silanol groups. - Use a high-quality, end-capped column. - Add a competing base in small amounts to the mobile phase to mask active sites. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Shifting retention times. | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase. - Use a buffer to maintain a stable pH. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration. | - Ensure the column is fully equilibrated with the mobile phase before each injection. |
Data Presentation
| Property | 2-Sulfobenzoic Acid (ortho) | This compound (meta) | 4-Sulfobenzoic Acid (para) |
| Molecular Formula | C₇H₆O₅S | C₇H₆O₅S | C₇H₆O₅S |
| Molecular Weight | 202.18 g/mol | 202.18 g/mol | 202.18 g/mol |
| Appearance | White crystalline solid | White to off-white crystalline solid | Colorless to light yellow crystalline solid or powder[5] |
| Water Solubility | Soluble, increases with temperature[4] | Soluble | Soluble[5][6][7] |
| Organic Solvent Solubility | Soluble in polar organic solvents[4] | - | Soluble in some organic solvents[5][7] |
Researchers should experimentally determine the solubility of their specific isomer mixture in various solvents to optimize fractional crystallization protocols.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
Objective: To separate this compound from its ortho and para isomers based on solubility differences.
Methodology:
-
Solvent Screening:
-
Dissolve a small amount of the isomer mixture in various solvents (e.g., water, ethanol, isopropanol, acetic acid, and mixtures thereof) at an elevated temperature to create a saturated solution.
-
Slowly cool the solutions to room temperature and then to 0-5°C.
-
Observe the formation of precipitates and analyze the composition of the crystals and the mother liquor by an appropriate analytical method (e.g., HPLC or MS) to identify a solvent system with good selectivity.
-
-
Fractional Crystallization Procedure:
-
Dissolve the isomer mixture in the selected solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution with gentle stirring. Monitor the temperature at which crystallization begins.
-
Allow the crystallization to proceed for a set period at a controlled temperature.
-
Isolate the crystals by vacuum filtration.
-
Wash the collected crystals with a small volume of the cold solvent.
-
Dry the crystals and analyze their isomeric purity.
-
The mother liquor can be further cooled or concentrated to crystallize the remaining isomers.
-
Protocol 2: Separation by Preparative HPLC
Objective: To develop a robust preparative HPLC method for the isolation of this compound.
Methodology:
-
Analytical Method Development:
-
Column Screening: Screen several analytical columns (e.g., C18, Phenyl-Hexyl) with a generic gradient.
-
Mobile Phase Optimization: Using the most promising column, systematically vary the mobile phase composition.
-
Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol (B129727) in water).
-
Modify the pH of the aqueous portion with an acid (e.g., formic acid or phosphoric acid) to optimize selectivity.
-
-
Flow Rate and Temperature Optimization: Evaluate the effect of flow rate and column temperature on the resolution.
-
-
Scale-Up to Preparative HPLC:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
Increase the injection volume and sample concentration to maximize throughput.[8]
-
Collect the fractions corresponding to the this compound peak.
-
Combine the fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze the purity of the isolated product.
-
Visualizations
Caption: General workflow for the separation of this compound from its isomers.
Caption: Logical flowchart for troubleshooting common separation issues.
References
- 1. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 2. Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwith.stevens.edu [researchwith.stevens.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. CAS 636-78-2: 4-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Crystallization of 3-Sulfobenzoic Acid
Welcome to the technical support center for the crystallization of 3-Sulfobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound?
A1: this compound is a polar molecule characterized by the presence of both a carboxylic acid and a sulfonic acid group. This structure dictates its solubility profile. It is highly soluble in polar solvents, particularly water, due to hydrogen bonding.[1][2] Conversely, it exhibits limited solubility in non-polar organic solvents such as hexane (B92381) and benzene.[1]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. Based on its solubility profile, two main approaches are recommended:
-
Aqueous Crystallization: Due to its high solubility in hot water and lower solubility at room temperature, water can be used as a crystallization solvent. However, its high solubility can sometimes make it challenging to achieve a high yield.
-
Azeotropic Crystallization: A patented method involves using a water-immiscible solvent in which this compound is insoluble or sparingly soluble.[3] Suitable solvents for this technique include toluene, xylene, and chlorobenzene.[3] This method utilizes azeotropic distillation to remove water and induce crystallization.[3]
Q3: What is "oiling out" and how can it be prevented during the crystallization of this compound?
A3: "Oiling out" is the formation of a liquid phase (an oil) instead of solid crystals when the solution is cooled. This can happen if the solute is too concentrated or if the solution is cooled too rapidly, causing the compound to come out of solution above its melting point. To prevent this, you can try reheating the solution and adding a small amount of additional hot solvent to reduce the concentration. Subsequently, allow the solution to cool more slowly to provide sufficient time for an ordered crystal lattice to form.
Q4: My yield of this compound crystals is low. What are the possible causes and how can I improve it?
A4: Low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Always use an ice-cold solvent for washing.
Q5: No crystals are forming, even after cooling. What should I do?
A5: If no crystals form upon cooling, the solution is likely not supersaturated. Here are a few techniques to induce crystallization:
-
Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of this compound. Then, allow the solution to cool again.
-
Seed Crystals: Add a very small crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can act as nucleation sites.
-
Lower Temperature: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer, being careful not to freeze the solvent.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents ( g/100g of solvent)
| Temperature (°C) | Water | Ethanol | Methanol | Toluene |
| 0 | 0.17 | - | - | - |
| 10 | 0.21 | - | - | - |
| 20 | 0.29 | 45.5 | 44.4 | 10.6 |
| 25 | 0.34 | 58.4 | - | 12.2 |
| 30 | 0.42 | - | - | 14.2 |
| 40 | 0.60 | - | - | 19.3 |
| 50 | 0.85 | - | - | 26.5 |
| 60 | 1.20 | - | - | 36.7 |
| 70 | 1.77 | - | - | 50.8 |
| 80 | 2.75 | - | - | 70.1 |
| 90 | 4.55 | - | - | 96.5 |
| 100 | 7.33 | - | - | 132.0 |
Note: This data is for Benzoic Acid and should be used as an illustrative guide for this compound.
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is suitable for purifying this compound when a polar solvent system is desired.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solid remains, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Azeotropic Crystallization using Toluene
This protocol is based on a patented method and is effective for obtaining high purity crystals.[3]
-
Mixture Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the crude this compound, water, and toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. The water-toluene azeotrope will distill, and the water will be collected in the Dean-Stark trap. Continue the distillation until no more water is collected.
-
Crystallization: Once all the water has been removed, the this compound will begin to crystallize out of the hot toluene.
-
Cooling: After the distillation is complete, allow the mixture to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Identifying and removing impurities from 3-Sulfobenzoic acid
Welcome to the Technical Support Center for 3-Sulfobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound typically arise from its synthesis, which commonly involves the sulfonation of benzoic acid or the hydrolysis of 3-(chlorosulfonyl)benzoic acid. The most prevalent impurities include:
-
Isomeric Impurities: Primarily 4-sulfobenzoic acid (p-sulfobenzoic acid), and to a lesser extent, 2-sulfobenzoic acid (o-sulfobenzoic acid), formed during the sulfonation of benzoic acid.
-
Diaryl Sulfones: These are high-melting, often insoluble byproducts formed at elevated temperatures during the sulfonation reaction.
-
Unreacted Starting Materials: Residual benzoic acid or 3-(chlorosulfonyl)benzoic acid may be present if the reaction has not gone to completion.
-
Disulfonated Products: The introduction of a second sulfonic acid group onto the benzoic acid ring can occur, especially with a large excess of the sulfonating agent.
-
Inorganic Salts: Sulfuric acid and its salts may be present from the sulfonation process.
Q2: My this compound is an off-white or slightly colored solid. What causes this and how can I decolorize it?
A2: The off-white or colored appearance of this compound is often due to the presence of minor organic impurities or trace amounts of diaryl sulfones. Decolorization can typically be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: I am observing a high-melting, insoluble white solid in my this compound. What is it and how can it be removed?
A3: A high-melting, insoluble white solid is likely a diaryl sulfone impurity. Due to its low solubility, it can be effectively removed by dissolving the crude this compound in a suitable hot solvent (e.g., a water/ethanol (B145695) mixture) and performing a hot filtration. The diaryl sulfone will remain as a solid and be captured on the filter paper, while the this compound passes through in the filtrate.
Q4: What is the most effective method for purifying this compound on a laboratory scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. Due to its high solubility in water, a mixed solvent system, such as water and ethanol, is often employed to achieve good recovery of the purified product.[1]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining the percentage purity and identifying specific impurities. A reverse-phase method is typically used.[2]
-
Titration: A quantitative analysis of the acidic functional groups can be performed by titrating a known weight of the sample with a standardized solution of a strong base, such as sodium hydroxide (B78521).
-
Melting Point Analysis: A sharp melting point range close to the literature value (134-140 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Problem: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Ensure the minimum amount of hot solvent is used to dissolve the crude product completely. Adding a large excess of solvent will keep more of the product in solution upon cooling. |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize crystal formation. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the purified product. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem. |
Problem: HPLC Analysis Shows Multiple Impurity Peaks
| Possible Cause | Troubleshooting Step |
| Incomplete reaction during synthesis. | Review the synthesis protocol, ensuring adequate reaction time and temperature. Consider re-purifying the material. |
| Formation of isomeric or disulfonated byproducts. | Optimize the sulfonation reaction conditions (e.g., lower temperature, controlled addition of sulfonating agent) to minimize side reactions. Recrystallization may effectively remove these impurities. |
| Degradation of the sample. | Store this compound in a cool, dry place. Prepare fresh solutions for HPLC analysis. |
| Non-optimal HPLC method. | Adjust the mobile phase composition, gradient, or pH to improve the resolution between the main peak and the impurity peaks. |
Experimental Protocols
Recrystallization of this compound from Water/Ethanol
This protocol is designed for the purification of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound (~5 g)
-
Deionized water
-
Ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place approximately 5 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of deionized water (e.g., 10-15 mL) to the flask. This compound is highly soluble in water.[1]
-
Gently heat the mixture on a hot plate with stirring.
-
Slowly add ethanol dropwise while heating and stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip).
-
Bring the solution back to a gentle boil for a few minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated 250 mL Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold water/ethanol mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Data:
| Purification Method | Starting Purity (Typical) | Purity After One Recrystallization (Expected) | Typical Recovery |
| Recrystallization (Water/Ethanol) | 95-98% | >99.5% | 80-90% |
HPLC Analysis of this compound
This method is suitable for assessing the purity of this compound and identifying common impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Titrimetric Analysis of this compound
This protocol determines the purity of this compound by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample (~0.5 g)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the weight.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add approximately 20 mL of ethanol to dissolve the sample, then add 20 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used in liters (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (202.19 g/mol , as it has one titratable carboxylic acid proton in this context, the sulfonic acid proton is too strong and will be neutralized first)
-
W = Weight of the this compound sample in grams (g)
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between the synthesis of this compound and the formation of common impurities.
References
Technical Support Center: Optimizing Sulfonation of Benzoic Acid
Welcome to the technical support center for the sulfonation of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of 3-sulfobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of benzoic acid?
The primary product is this compound (also known as m-sulfobenzoic acid). The carboxylic acid group is a meta-directing deactivator, meaning it directs the incoming sulfonic acid group to the meta position on the benzene (B151609) ring.[1]
Q2: What are the most common sulfonating agents for this reaction?
Concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, are the most common sulfonating agents.[1][2] Fuming sulfuric acid is a stronger sulfonating agent due to the higher concentration of the electrophile, SO₃.
Q3: Is the sulfonation of benzoic acid a reversible reaction?
Yes, sulfonation is a reversible process. The reverse reaction, desulfonation, can occur at higher temperatures or in the presence of dilute sulfuric acid.
Q4: What are the main side reactions to be aware of during the sulfonation of benzoic acid?
The primary side reactions include:
-
Disulfonation: The introduction of a second sulfonic acid group onto the benzene ring. This is more likely to occur at higher temperatures and with a large excess of the sulfonating agent.
-
Sulfone formation: This side reaction is also favored by higher temperatures.[3]
-
Hydrolysis of intermediates: If using chlorosulfonic acid, the resulting sulfonyl chloride is highly susceptible to hydrolysis.
Q5: How can I monitor the progress of the reaction?
Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the benzoic acid starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to determine the optimal endpoint. |
| Desulfonation is occurring at high temperatures. | Avoid excessively high temperatures. Maintain the reaction temperature within the optimal range. | |
| Product loss during workup and isolation. | Ensure complete precipitation of the product. Use a cold wash liquid during filtration to minimize dissolution. | |
| Presence of significant amounts of disulfonated byproduct | Reaction temperature is too high. | Lower the reaction temperature. Disulfonation is generally favored at higher temperatures.[3] |
| Large excess of sulfonating agent. | Use a smaller excess of the sulfonating agent. | |
| Formation of insoluble white solid (likely a sulfone) | High reaction temperature. | Maintain a lower and more controlled reaction temperature throughout the experiment.[3] |
| Product is a water-soluble compound instead of the desired product | If using chlorosulfonic acid, the product has likely hydrolyzed to this compound. | During workup, pour the reaction mixture onto crushed ice and filter the precipitate quickly. Keep the temperature of the aqueous mixture low (0-5°C).[3] |
| Difficulty in isolating the product | The product may be highly soluble in the workup solution. | "Salting out" the product by adding a saturated solution of an inorganic salt (e.g., sodium chloride) can decrease its solubility and promote precipitation. |
Data Presentation
Table 1: Effect of Temperature on the Sulfonation of Benzoic Acid (Illustrative Data)
| Reaction Temperature (°C) | Reaction Time (hours) | Predominant Product | Expected Yield of this compound | Common Side Products |
| 120 - 140 | 2 - 4 | This compound | Moderate to High | Minimal sulfone and disulfonation products |
| 150 - 180 | 1 - 3 | This compound | High | Increased amounts of sulfone and disulfonation byproducts |
| > 200 | < 1 | This compound | Potentially lower due to side reactions and decomposition | Significant formation of sulfones, disulfonated products, and potential for desulfonation |
Note: This table provides illustrative data based on qualitative descriptions from technical literature. Optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Benzoic acid
-
Fuming sulfuric acid (20% SO₃) or concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium chloride solution (optional)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, place the benzoic acid.
-
Reagent Addition: Slowly add the fuming sulfuric acid or concentrated sulfuric acid to the benzoic acid with constant stirring. The addition should be done cautiously as the reaction is exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 130-140°C) and maintain this temperature for the specified reaction time (e.g., 1-2 hours).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture onto crushed ice in a beaker with stirring.
-
Product Precipitation: The this compound will precipitate out of the solution. If precipitation is incomplete, the addition of a saturated sodium chloride solution can aid in "salting out" the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining acid.
-
Drying: Dry the purified this compound, for example, in a desiccator or a vacuum oven at a moderate temperature.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the sulfonation of benzoic acid.
References
Side reactions to avoid during the synthesis of 3-Sulfobenzoic acid
Technical Support Center: Synthesis of 3-Sulfobenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the synthesis of this compound via sulfonation of benzoic acid?
The primary side reactions encountered during the electrophilic aromatic sulfonation of benzoic acid are the formation of isomeric products and polysulfonated species. The carboxylic acid group (-COOH) is a meta-director, meaning it directs the incoming electrophile (SO₃) to the meta-positions (3- and 5-).[1] However, under certain conditions, other isomers and byproducts can form.
Common Side Products:
-
Isomeric Sulfobenzoic Acids: Formation of 2-sulfobenzoic acid (ortho-isomer) and 4-sulfobenzoic acid (para-isomer). While the meta-isomer is the major product due to the directing effect of the carboxyl group, small amounts of ortho and para isomers can be formed, especially at higher temperatures.[2][3]
-
Disulfonic Acids: At high concentrations of the sulfonating agent or elevated temperatures, a second sulfonation can occur, leading to the formation of benzenedisulfonic acid derivatives.
-
Sulfone Formation: Diphenylsulfone derivatives can be formed as byproducts, particularly in reactions involving fuming sulfuric acid (oleum).[4]
-
Degradation/Charring: The use of harsh conditions, such as very high temperatures or highly concentrated fuming sulfuric acid, can lead to the oxidation and decomposition of the organic material, resulting in a dark-colored or tarry reaction mixture.
Q2: How can I minimize the formation of isomeric (ortho and para) side products?
Controlling the reaction temperature is the most critical factor in maximizing the yield of the desired this compound and minimizing isomeric impurities.
-
Temperature Control: The sulfonation of benzoic acid is sensitive to temperature. Lower temperatures generally favor the formation of the meta-isomer. Industrial processes often specify reaction temperatures to control the isomer distribution.[2] For example, a patented process for preparing m-hydroxybenzoic acid from this compound emphasizes the issue of isomeric impurities arising from the initial sulfonation step.[3]
-
Choice of Sulfonating Agent: Using concentrated sulfuric acid instead of fuming sulfuric acid (oleum) can sometimes provide better selectivity, although the reaction may proceed more slowly.[5] Fuming sulfuric acid is a stronger sulfonating agent and can lead to more side products if not carefully controlled.[5][6]
Q3: My reaction mixture turned dark brown or black. What causes this and how can it be prevented?
A dark-colored reaction mixture is typically indicative of charring or decomposition of the benzoic acid.
Causes:
-
Excessive Temperature: Overheating the reaction mixture is a primary cause of degradation.
-
Highly Concentrated Reagents: Using overly concentrated fuming sulfuric acid can lead to aggressive, uncontrolled reactions that cause charring.
-
Localized Hotspots: Poor mixing can create localized areas of high temperature, leading to decomposition even if the overall measured temperature is within the desired range.
Preventative Measures:
-
Strict Temperature Monitoring: Use a reliable thermometer and a well-controlled heating mantle or oil bath.
-
Gradual Addition of Reagents: Add the sulfonating agent slowly to the benzoic acid with efficient stirring to dissipate heat.
-
Adequate Stirring: Ensure the reaction mixture is homogenous throughout the process to avoid hotspots.
Q4: What is the role of the reversibility of the sulfonation reaction, and how can I use it to my advantage?
A unique aspect of aromatic sulfonation is its reversibility.[6][7] The sulfonic acid group can be removed by treating the product with hot aqueous acid.[7][8]
This reversibility can be exploited for purification. Since the different isomers of sulfobenzoic acid may have slightly different stabilities, carefully controlled hydrolysis conditions could potentially be used to selectively remove a more labile, undesired isomer. However, the most common application of this principle is in using the sulfonic acid group as a temporary blocking group in more complex syntheses.[6] For the synthesis of this compound, the primary goal is to drive the forward reaction to completion.
To favor the desired sulfonation, it is important to use a concentrated sulfonating agent to consume the water that is produced during the reaction, thereby shifting the equilibrium towards the products.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Reversible reaction (desulfonation) occurring during workup. | 1. Ensure the correct stoichiometry of reagents. 2. Optimize the reaction temperature; slightly increasing it may improve the rate, but monitor for side product formation. 3. Extend the reaction time. 4. During workup, avoid excessively high temperatures when using dilute aqueous solutions. |
| High Levels of Isomeric Impurities | 1. Reaction temperature is too high, leading to the formation of ortho and para isomers. 2. Use of an overly aggressive sulfonating agent. | 1. Maintain a lower and consistent reaction temperature. 2. Consider using concentrated sulfuric acid instead of fuming sulfuric acid if selectivity is a major issue. |
| Presence of Disulfonic Acids | 1. Excess of sulfonating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the sulfonating agent. 2. Reduce the reaction temperature and/or time. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the reaction medium. 2. Inefficient precipitation or crystallization. | 1. Pour the reaction mixture onto ice to quench the reaction and precipitate the product. 2. A common method for isolation is to add a concentrated solution of an alkali metal chloride (e.g., NaCl) to the quenched reaction mixture. This "salting out" process decreases the solubility of the sodium salt of this compound, causing it to precipitate.[9][10] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Sulfonation
This protocol is a generalized procedure based on common laboratory practices for the sulfonation of aromatic compounds.
Materials:
-
Benzoic Acid
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃) or Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Chloride (optional, for salting out)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add benzoic acid.
-
Slowly and with vigorous stirring, add the fuming sulfuric acid to the benzoic acid. The addition should be done in an ice bath to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 100-130°C) and maintain it for several hours. The optimal temperature and time should be determined based on literature or internal optimization studies.[11]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This will quench the reaction and precipitate the this compound.
-
If precipitation is incomplete, add a saturated solution of sodium chloride to "salt out" the sodium salt of the product.[10]
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water or a cold brine solution.
-
The crude product can be further purified by recrystallization from hot water.
Visualizing Workflows and Concepts
General Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Side Product Formation
Caption: A decision-making diagram for troubleshooting common impurities in this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 11. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
Preventing desulfonation of 3-Sulfobenzoic acid during workup
Technical Support Center: 3-Sulfobenzoic Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the workup of reactions involving this compound.
Troubleshooting Guide & FAQs
Issue: Loss of the sulfonic acid group (desulfonation) during reaction workup.
FAQs:
Q1: What is desulfonation and why does it occur with this compound?
A1: Desulfonation is a chemical reaction that removes the sulfonic acid group (-SO₃H) from an aromatic ring, in this case, from this compound, to yield benzoic acid. This reaction is essentially the reverse of sulfonation and occurs via hydrolysis.[1][2] The stability of the sulfonic acid group is dependent on the reaction conditions during workup.
Q2: Under what specific workup conditions is desulfonation of this compound most likely to occur?
A2: Desulfonation is primarily promoted by heating the compound in the presence of dilute aqueous acid.[2] High temperatures and prolonged exposure to acidic, aqueous environments can facilitate the loss of the sulfonic acid group.[1][3] While concentrated acid favors the sulfonation reaction, dilute acidic conditions shift the equilibrium towards desulfonation.[2][4]
Q3: Can basic conditions also cause desulfonation?
A3: While acid-catalyzed hydrolysis is the most common cause of desulfonation during a typical workup, strongly basic (alkaline) conditions at very high temperatures (e.g., 250 °C) can also lead to the removal of the sulfonic acid group, usually resulting in the formation of a phenol (B47542) (3-hydroxybenzoic acid in this case).[1][2] This process, known as alkaline fusion, is mechanistically different from acid-catalyzed desulfonation and occurs under much harsher conditions than a standard aqueous workup.
Q4: How can I tell if my product has undergone desulfonation?
A4: You can identify desulfonation by analyzing your product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC). The appearance of signals corresponding to benzoic acid, which would be absent in the pure this compound spectrum, is a clear indicator of desulfonation.
Q5: Are there any general strategies to prevent desulfonation during workup?
A5: To prevent desulfonation, it is crucial to avoid prolonged exposure to high temperatures in dilute acidic aqueous solutions. Workup procedures should be carried out at the lowest practical temperature. If an acidic wash is necessary, it should be performed quickly and at a low temperature. Evaporation of solvents should be done under reduced pressure to keep the temperature low.
Quantitative Data Summary
The following table summarizes the qualitative relationship between reaction conditions and the likelihood of desulfonation based on established chemical principles.
| Parameter | Condition Favoring Desulfonation | Condition Preventing Desulfonation |
| Temperature | High (e.g., >100 °C)[1][3][5] | Low (e.g., Room Temperature or below) |
| Acid Concentration | Dilute Aqueous Acid[2][4] | Concentrated Acid or Anhydrous Conditions |
| Reaction Time | Prolonged | Brief |
| pH | Low (acidic) or Very High (alkaline fusion)[1][2] | Neutral or mildly acidic/basic at low temp. |
Experimental Protocols
Recommended Workup Protocol to Minimize Desulfonation
This protocol outlines a general procedure for the workup of a reaction mixture containing this compound, aiming to minimize the risk of desulfonation.
Materials:
-
Reaction mixture containing this compound
-
Ice-cold deionized water
-
Brine (saturated NaCl solution), ice-cold
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, if applicable and product is soluble)
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them cautiously at low temperatures. For example, add the reaction mixture slowly to ice-cold water with stirring.
-
Extraction:
-
If your product is soluble in an organic solvent, extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate) at a low temperature.
-
Perform the extraction quickly to minimize contact time with the aqueous phase.
-
Use ice-cold solutions for all washes.
-
-
Washing:
-
Wash the organic layer sequentially with ice-cold deionized water and then with ice-cold brine to remove any remaining inorganic impurities.
-
Keep the number of washes to a minimum to reduce the duration of exposure to the aqueous environment.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept as low as possible (e.g., ≤ 40 °C) to prevent heating of the product.
-
Final Product Handling: Store the isolated this compound in a cool, dry place.
Visualization
Below is a diagram illustrating the logical relationship between workup conditions and the potential for desulfonation of this compound.
Caption: Factors influencing the desulfonation of this compound during workup.
References
- 1. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. US2666785A - Production of sulfobenzoic acid and its salts - Google Patents [patents.google.com]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sulfobenzoic Acid Isomers by HPLC
Welcome to the technical support center for the HPLC analysis of sulfobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for the successful separation and quantification of 2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sulfobenzoic acid isomers by reversed-phase HPLC so challenging?
A1: The primary challenge lies in the high structural similarity of the 2-, 3-, and 4-sulfobenzoic acid isomers. These molecules have the same chemical formula and molecular weight, differing only in the substitution pattern on the benzene (B151609) ring. This results in very similar polarities and hydrophobicities, leading to poor resolution and potential co-elution on standard reversed-phase columns like C18.
Q2: How does mobile phase pH impact the separation of these isomers?
A2: Mobile phase pH is a critical parameter as it controls the ionization state of both the sulfonic acid and carboxylic acid functional groups on the analytes. Sulfobenzoic acids are strong acids; to achieve retention on a reversed-phase column, their ionization must be controlled. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid group, increasing hydrophobicity and retention. However, finding an optimal pH that provides differential retention among the isomers is key to achieving separation.
Q3: What is ion-pair chromatography and how can it help separate sulfobenzoic acid isomers?
A3: Ion-pair chromatography is a technique used to separate ionic analytes on a reversed-phase column.[1] It involves adding an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[2] For the anionic sulfobenzoic acids, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is used.[3][4] This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase, thereby enhancing resolution between the closely related isomers.[1]
Q4: What are the typical peak shape problems encountered when analyzing acidic compounds like sulfobenzoic acid?
A4: Peak tailing is the most common issue. This asymmetry, where a peak has a drawn-out tail, can be caused by secondary interactions between the acidic analytes and active sites (residual silanols) on the silica-based stationary phase. Peak tailing can compromise resolution and lead to inaccurate quantification. Using a highly pure, end-capped column and optimizing the mobile phase pH and buffer strength can help mitigate this issue.
Q5: What is a suitable detection wavelength for the analysis of sulfobenzoic acid isomers?
A5: Sulfobenzoic acid isomers contain a benzene ring, which provides good UV absorbance. A common detection wavelength for these compounds is in the range of 220-235 nm. For instance, a UV detector set at 228 nm has been successfully used for similar aromatic acids.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of sulfobenzoic acid isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution of Isomers | 1. Inappropriate mobile phase pH leading to similar ionization states. 2. Insufficient hydrophobicity for retention on the reversed-phase column. 3. Standard reversed-phase method is not selective enough for the isomers. | 1. Optimize Mobile Phase pH: Systematically adjust the pH of the aqueous portion of the mobile phase (e.g., in 0.2 unit increments) to find the optimal selectivity. 2. Introduce an Ion-Pairing Reagent: Add a cationic ion-pairing reagent like tetrabutylammonium (B224687) hydroxide (B78521) to the mobile phase to increase retention and improve separation. 3. Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice-versa, or use a combination, as this can alter selectivity. |
| Peak Tailing | 1. Secondary interactions with residual silanol (B1196071) groups on the column. 2. Column overload due to high sample concentration. 3. Inappropriate mobile phase buffer strength or pH. | 1. Use an End-Capped Column: Employ a high-purity, end-capped C18 or a phenyl-based column to minimize silanol interactions. 2. Reduce Sample Load: Dilute the sample or reduce the injection volume. 3. Adjust Mobile Phase: Decrease the mobile phase pH to further suppress silanol activity. Increase the buffer concentration (e.g., 25-50 mM) to help mask residual silanols. |
| Poor Reproducibility (Shifting Retention Times) | 1. Inadequate column equilibration time, especially when using ion-pairing reagents. 2. Unstable mobile phase pH due to insufficient buffering. 3. Fluctuations in column temperature. | 1. Ensure Proper Equilibration: When using ion-pairing chromatography, equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) before the first injection. 2. Use a Buffer: Prepare the aqueous portion of the mobile phase using a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a stable pH. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) to ensure consistent retention. |
| Broad Peaks | 1. Extra-column volume (dead volume) in the HPLC system. 2. Column degradation or contamination. 3. Sample solvent is much stronger than the mobile phase. | 1. Optimize Tubing: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume. 2. Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, keep the injection volume small. |
Experimental Protocols
Method: Separation of Benzoic Acid Isomers (Adapted from Aminobenzoic Acid Isomer Separation)
This method utilizes a mixed-mode column that leverages both reversed-phase and cation-exchange mechanisms to enhance separation.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Primesep 100 (or similar mixed-mode reversed-phase/cation-exchange column), 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ACN/water ratio needs to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Injection Volume: 5 µL
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous phase by adding the acidic modifier to HPLC-grade water. Mix with the required volume of ACN and degas before use.
-
Standard Solution: Prepare a stock solution of each sulfobenzoic acid isomer (e.g., 1 mg/mL) in a suitable solvent like methanol or mobile phase. Prepare a mixed working standard by diluting the stock solutions to the desired concentration (e.g., 0.1 mg/mL of each isomer).
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the prepared sample solutions.
-
Identify and quantify the isomers in the sample by comparing with the standard chromatogram.
Data Presentation
The following table presents typical performance data for the separation of aminobenzoic acid isomers, which can be considered representative for setting performance expectations for sulfobenzoic acid isomer separation.
Table 1: Representative Chromatographic Performance for Isomer Separation
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 4-Aminobenzoic acid | ~3.5 | 1.1 | - |
| 3-Aminobenzoic acid | ~4.8 | 1.2 | > 2.0 |
| 2-Aminobenzoic acid | ~5.9 | 1.1 | > 2.0 |
Note: Data is based on the separation of aminobenzoic acid isomers and serves as an example. Actual retention times and resolution for sulfobenzoic acid isomers will vary and require method optimization.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the analysis of sulfobenzoic acid isomers.
Caption: General experimental workflow for the HPLC analysis of sulfobenzoic acid isomers.
Caption: Troubleshooting flowchart for poor peak resolution of sulfobenzoic acid isomers.
References
- 1. itwreagents.com [itwreagents.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. km3.com.tw [km3.com.tw]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Solubility of 3-Sulfobenzoic Acid for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Sulfobenzoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid.[1][2] Its solubility is largely dictated by the presence of two polar functional groups: a sulfonic acid group (-SO₃H) and a carboxylic acid group (-COOH).[1][2] Consequently, it is highly soluble in water but exhibits limited solubility in non-polar organic solvents like hexane (B92381) or benzene.[1] While it is generally soluble in polar organic solvents, the extent of solubility can vary.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound in aqueous solutions is significantly influenced by pH. As an acid, it can be converted to its more soluble salt form by deprotonation with a base. Both the sulfonic acid and carboxylic acid groups can be deprotonated. The sulfonic acid group is a strong acid and will be deprotonated even in acidic conditions, while the carboxylic acid group is a weaker acid and will be deprotonated in neutral to basic conditions. The resulting sulfonate and carboxylate anions have enhanced solubility in water.
Q3: What are the most common solvents used to dissolve this compound for organic reactions?
A3: Due to its polar nature, polar solvents are the most effective for dissolving this compound. For aqueous reactions, water is the primary solvent. For organic reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. Polar protic solvents like ethanol (B145695) and methanol (B129727) can also be suitable, though the solubility might be lower compared to water or DMSO.[3][4][5] Co-solvent mixtures of water with these organic solvents are also commonly employed to achieve the desired solubility and reaction conditions.
Q4: Is there a significant difference in solubility between this compound and its salts?
A4: Yes, there is a significant difference. The salt forms, such as sodium 3-sulfobenzoate, are generally much more soluble in water than the free acid.[6] This is because the ionic nature of the salt allows for stronger interactions with polar water molecules. For example, sodium 3-sulfobenzoate is highly soluble in water, with a reported solubility of over 500 g/L at 20°C.[6]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my organic solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: this compound has low solubility in non-polar organic solvents.
-
Solution: Switch to a more polar solvent. Polar aprotic solvents like DMF or DMSO are excellent choices. Polar protic solvents like ethanol or methanol can also be effective. If the reaction chemistry allows, using water as a solvent or a co-solvent is a primary option.
-
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen solvent.
-
Solution: Increase the volume of the solvent to reduce the concentration.
-
-
Low Temperature: Solubility of solids in liquids generally increases with temperature.
-
Solution: Gently warm the mixture while stirring. Ensure the temperature is compatible with the stability of the reactants and the reaction conditions.
-
Issue 2: My reaction requires a non-polar solvent, but this compound is insoluble.
Possible Causes and Solutions:
-
Inherent Insolubility: The polarity mismatch between this compound and the non-polar solvent is the primary issue.
-
Solution 1: Use a Phase-Transfer Catalyst (PTC). A PTC can help transfer the deprotonated 3-sulfobenzoate anion from an aqueous or solid phase into the organic phase where the reaction occurs.
-
Solution 2: Convert to a more soluble derivative. If the reaction allows, temporarily converting the carboxylic acid or sulfonic acid group to a less polar ester or other functional group could increase solubility in non-polar solvents. This protecting group can be removed after the reaction.
-
Issue 3: Upon adding a base to my aqueous reaction mixture containing this compound, a precipitate forms.
Possible Causes and Solutions:
-
Formation of an Insoluble Salt: While many salts of this compound are soluble in water, some salts with divalent or polyvalent metal cations (e.g., calcium, barium) can be less soluble and precipitate out of solution.
-
Solution: Use a monovalent base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to deprotonate the acid. If the use of a specific cation is required, check the solubility of the corresponding salt beforehand.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and its Sodium Salt
| Compound | Water | Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Polar Protic Solvents (e.g., Ethanol, Methanol) |
| This compound | Highly Soluble[1] | Limited Solubility/Insoluble[1][7] | Generally Soluble | Soluble[3][4] |
| Sodium 3-Sulfobenzoate | Highly Soluble (>500 g/L at 20°C)[6] | Insoluble | Sparingly Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment (Salt Formation)
This protocol describes how to increase the aqueous solubility of this compound by converting it to its sodium salt.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter or pH paper
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution. As the NaOH is added, the this compound will deprotonate and dissolve.
-
Continue adding NaOH until all the solid has dissolved and the desired pH for the reaction is reached. A pH above 7 will ensure complete deprotonation of both acidic groups.
-
The resulting solution contains the more soluble sodium 3-sulfobenzoate and can be used directly in the aqueous reaction.
Protocol 2: Using a Co-solvent System to Improve Solubility
This protocol provides a general method for using a co-solvent system to dissolve this compound for a reaction in an organic medium.
Materials:
-
This compound
-
Primary organic solvent (e.g., toluene, dichloromethane)
-
Co-solvent (e.g., DMSO, DMF, ethanol)
-
Reaction vessel
-
Stir plate and stir bar
Methodology:
-
To the reaction vessel, add the this compound and the primary organic solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent (e.g., DMSO) dropwise to the suspension.
-
Continue adding the co-solvent until the this compound is fully dissolved. The required volume of the co-solvent will depend on the primary solvent and the concentration of the acid.
-
It is advisable to start with a small percentage of the co-solvent (e.g., 5-10% of the total volume) and gradually increase it to find the minimum amount needed for dissolution, as the co-solvent may affect the reaction outcome.
-
Once a homogeneous solution is obtained, the other reactants can be added to proceed with the reaction.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: pH adjustment to enhance solubility.
Caption: Factors influencing the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 121-53-9: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
Technical Support Center: Efficient Sulfonation of Benzoic Acid
Welcome to the technical support center for the sulfonation of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of sulfonated benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common product of the sulfonation of benzoic acid?
A1: The sulfonation of benzoic acid is an electrophilic aromatic substitution reaction. Due to the directing effect of the carboxylic acid group (-COOH), which is a deactivating group, the incoming sulfonic acid group (-SO₃H) is directed to the meta position. Therefore, the primary product is m-sulfobenzoic acid (3-sulfobenzoic acid).[1]
Q2: What are the common sulfonating agents used for benzoic acid, and how do they function as catalysts?
A2: The most common sulfonating agents for benzoic acid are fuming sulfuric acid (oleum) and chlorosulfonic acid.[2][3][4] In this context, the sulfonating agent also acts as the catalyst.
-
Oleum (Fuming Sulfuric Acid) : This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[1][5] The electrophile is SO₃ or its protonated form, +SO₃H.[6]
-
Chlorosulfonic Acid (ClSO₃H) : This reagent can be used to produce 3-(chlorosulfonyl)benzoic acid, which can then be hydrolyzed to this compound.[2][3] The active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺).[2]
Q3: Why is an excess of the sulfonating agent typically used?
A3: A large excess of the sulfonating agent, such as chlorosulfonic acid, is often used to ensure the complete conversion of the starting material and to drive the reaction to completion.[2]
Q4: Is the sulfonation of benzoic acid a reversible reaction?
A4: Yes, sulfonation is a reversible reaction. The sulfonic acid group can be removed by heating the sulfonated product in dilute hot aqueous acid. This process is known as desulfonation.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonation of benzoic acid in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Q: My yield of 3-(chlorosulfonyl)benzoic acid is low, and I've isolated a significant amount of a water-soluble compound. What happened?
-
A: This is likely due to the hydrolysis of your product, 3-(chlorosulfonyl)benzoic acid, to the more water-soluble this compound. The chlorosulfonyl group is highly reactive and susceptible to hydrolysis, especially during the workup step if exposed to water or moisture for an extended period or at elevated temperatures.[2]
-
Solution:
-
Rapid Quenching: Pour the reaction mixture onto crushed ice quickly, ensuring the temperature of the aqueous mixture remains low (0-5°C).[2]
-
Immediate Filtration: Do not allow the precipitated product to sit in the acidic water for a long time. Filter the solid product as soon as possible after quenching.[2]
-
Anhydrous Workup: If hydrolysis is a persistent problem, consider an anhydrous workup. This involves removing the excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.[2]
-
-
Issue 2: Formation of Byproducts
-
Q: My product analysis shows evidence of disulfonation. How can I avoid this?
-
A: Disulfonation occurs when a second sulfonyl group is added to the benzoic acid ring. This side reaction is favored by a large excess of the sulfonating agent and/or high reaction temperatures.[2]
-
Solution:
-
Control Stoichiometry: Use a smaller excess of the sulfonating agent.
-
Temperature Control: Maintain a lower reaction temperature throughout the addition of reagents and the subsequent stirring period.
-
-
-
Q: I have a high-melting, insoluble white solid in my final product. What is it and how can I prevent its formation?
-
A: This is likely a sulfone byproduct, formed at higher reaction temperatures. Sulfones arise from the electrophilic substitution of another benzoic acid molecule by the initially formed sulfonyl chloride.[2]
-
Solution:
-
Maintain Lower Reaction Temperature: The most effective way to prevent sulfone formation is to keep the reaction temperature low during reagent addition and stirring.[2]
-
-
Data on Sulfonation of Benzoic Acid
The following tables summarize quantitative data from various experimental protocols for the sulfonation of benzoic acid.
Table 1: Sulfonation of Benzoic Acid with Oleum
| Parameter | Value | Reference |
| Reactants | Benzoic Acid, 20% Oleum | [8] |
| Molar Ratio (Benzoic Acid:Oleum) | 1 : 4 (approx.) | [8] |
| Reaction Temperature | 125-140°C | [8] |
| Reaction Time | 1 hour | [8] |
| Product | Sodium 3-sulfobenzoate | [8] |
Table 2: Synthesis of this compound via Chlorosulfonation
| Parameter | Value | Reference |
| Starting Material | 3-(chlorosulfonyl)benzoic acid | [3] |
| Reagent | Water | [3] |
| Reaction Temperature | 100°C | [3] |
| Reaction Time | 1 hour | [3] |
| Product | This compound | [3] |
| Yield | 95.4% | [3] |
| Purity | 98.2% | [3] |
Experimental Protocols
Protocol 1: Sulfonation of Benzoic Acid with Oleum to Produce Sodium 3-Sulfobenzoate
-
Reaction Setup: In a suitable flask, melt 4 moles of benzoic acid at 125-130°C.[8]
-
Reagent Addition: Slowly add 1621 grams of 20% oleum, maintaining the temperature between 125°C and 140°C.[8]
-
Reaction: Hold the reaction mixture at 130°C for one hour.[8]
-
Workup:
-
Isolation and Purification:
-
Filter the precipitated sodium 3-sulfobenzoate.
-
Wash the filter cake twice with 250 mL of a 5% NaCl solution at 5°C.[8]
-
Protocol 2: Hydrolysis of 3-(chlorosulfonyl)benzoic acid to this compound
-
Reaction Setup: In a flask, mix 300 g of 3-(chlorosulfonyl)benzoic acid (containing 38.8% water, corresponding to 0.83 mol of pure compound) with 100 g of water.[3]
-
Reaction: Heat the mixture to 100°C for 1 hour.[3]
-
Workup (Azeotropic Distillation):
-
Add 500 g of toluene (B28343) dropwise over 1 hour.
-
Distill off a total of 164 mL of water azeotropically with toluene.[3]
-
-
Isolation:
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitated this compound.[3]
-
-
Drying: Dry the product at 100°C under vacuum (100 torr). The expected yield is approximately 163.5 g with a purity of 98.2%.[3]
Visualizations
Caption: General experimental workflow for the sulfonation of benzoic acid.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. US5387711A - Process for preparing this compound and alkali metal salts thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Sulfonation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing reaction exotherms during large-scale sulfonation processes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during large-scale sulfonation, with a focus on preventing and managing thermal hazards.
Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
Question: My large-scale sulfonation reaction is showing a sudden and rapid increase in temperature. What immediate actions should I take, and what are the probable causes?
Answer: A runaway reaction is a critical safety event requiring immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the sulfonating agent (e.g., oleum, sulfur trioxide).
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a jacketed reactor, ensure the coolant flow is at its highest setting.
-
Ensure Vigorous Agitation: Proper mixing is crucial for uniform heat dissipation and to prevent the formation of localized hot spots. Verify that the agitator is functioning correctly and at an appropriate speed for the reaction mass.[1]
-
Initiate Emergency Quenching: If the temperature continues to rise despite the above measures, execute your pre-planned emergency quenching procedure. This typically involves the rapid addition of a suitable, pre-chilled quenching agent to halt the reaction.
Probable Causes & Corrective Actions:
-
Excessive Reagent Addition Rate: The rate of heat generation is surpassing the heat removal capacity of your reactor.
-
Solution: For future runs, reduce the addition rate of the sulfonating agent. Utilize a metering pump for precise control.[1]
-
-
Inadequate Cooling Capacity: The cooling system may be undersized for the scale of the reaction.
-
Poor Mixing: Inefficient agitation can lead to localized pockets of high reactant concentration and temperature.
-
Solution: Ensure the agitator is appropriately designed for the viscosity of the reaction mixture. For highly viscous materials, consider an overhead mechanical stirrer.[1]
-
-
Incorrect Reactant Concentration: Using a more concentrated sulfonating agent than specified can significantly increase the reaction rate and heat output.[4]
-
Solution: Always verify the concentration of your starting materials before beginning the reaction.
-
Issue 2: Low Product Yield and Formation of Byproducts
Question: My sulfonation reaction has a low yield of the desired product and a high concentration of impurities, which I suspect is related to poor temperature control. How does temperature impact yield and byproduct formation?
Answer: Temperature is a critical parameter in sulfonation that significantly influences both reaction rate and selectivity.
-
Impact on Yield:
-
Low Temperatures: Can lead to a slow reaction rate and incomplete conversion, resulting in a low yield.[5]
-
High Temperatures: While increasing the reaction rate, excessive heat can lead to the degradation of the desired product and favor side reactions.[5] In some cases, high temperatures can also promote the reverse reaction (desulfonation).[5]
-
-
Impact on Byproduct Formation:
-
Polysulfonation: Higher temperatures can provide the activation energy for multiple sulfonation events on the same molecule, leading to disulfonated or polysulfonated byproducts.[5]
-
Sulfone Formation: This is a common side reaction in sulfonation, and its rate often increases with temperature.[5]
-
Color Body Formation: At elevated temperatures, many organic compounds will degrade, leading to the formation of colored impurities.
-
Solutions:
-
Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature range that maximizes the yield of the desired product while minimizing byproduct formation.
-
Precise Temperature Control: Utilize a reactor with a reliable and responsive temperature control system.
-
Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., HPLC, GC) to track the formation of the product and byproducts and stop the reaction at the optimal point.[6]
Data Presentation
The following tables summarize key quantitative data for managing sulfonation exotherms.
Table 1: Typical Reaction Parameters for Aromatic Sulfonation
| Parameter | Value Range | Notes |
| Reaction Temperature | 25°C - 100°C | Highly dependent on the substrate and desired isomer. Lower temperatures often favor kinetic products, while higher temperatures favor thermodynamic products.[4] |
| Sulfonating Agent | Concentrated H₂SO₄, Oleum (fuming H₂SO₄), SO₃ | The choice of agent affects reactivity and the exotherm. SO₃ is highly reactive and generates a significant amount of heat.[7] |
| Molar Ratio (Acid:Substrate) | 1:1 to 4:1 | An excess of the sulfonating agent is often used to drive the reaction to completion, but a large excess can increase the risk of polysulfonation.[4] |
| Addition Time | 30 minutes - 4 hours | Slower addition rates are crucial for managing the exotherm in large-scale reactions.[8] |
Table 2: Enthalpy of Reaction for Selected Sulfonation Processes
| Reaction | Approximate Enthalpy of Reaction (ΔH) | Notes |
| Sulfonation of an Aromatic Amine with Oleum | -144.2 kJ/kg | This value was determined using heat flow calorimetry.[2] |
| Sulfonation of Aromatics with SO₃ | ~ -168 kJ/mol | This is a general value; the actual enthalpy will vary with the specific aromatic compound.[7] |
Table 3: Recommended Heat Transfer Fluids for Temperature Control
| Heat Transfer Fluid | Operating Temperature Range | Key Features |
| Water/Glycol Solutions | -50°C to 175°C | Good for cooling applications; properties can be adjusted by altering the glycol concentration.[9] |
| Mineral Oils | -10°C to 320°C | Cost-effective and have a high heat capacity.[9] |
| Synthetic Aromatic Fluids (e.g., DOWTHERM™ A) | 12°C to 400°C | Offer excellent thermal stability at high temperatures.[10] |
| Silicone Fluids (e.g., HELISOL®) | -40°C to 425°C | Provide a very broad operating temperature range and are chemically inert.[11] |
Experimental Protocols
Protocol 1: Monitoring Reaction Exotherm using Heat Flow Calorimetry
This protocol outlines a general procedure for using a heat flow calorimeter to measure the heat evolved during a large-scale sulfonation reaction.
Materials & Equipment:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1)
-
Jacketed reactor of appropriate scale
-
Temperature probes for the reactor and jacket
-
Agitator
-
Dosing pump for the sulfonating agent
-
Data logging system
Procedure:
-
System Calibration:
-
Reaction Setup:
-
Bring the reactor contents to the desired initial temperature.
-
Start the agitator and ensure good mixing.
-
-
Dosing and Data Acquisition:
-
Begin the controlled addition of the sulfonating agent at a pre-determined rate.
-
Continuously record the temperature of the reaction mass (Tr) and the jacket (Tj).
-
The heat flow (Q) at any given time is calculated using the equation: Q = UA(Tr - Tj) .[3]
-
-
Post-Reaction Calibration:
-
After the addition is complete and the reaction has subsided, perform a second calibration to account for any changes in the UA value due to changes in the physical properties of the reaction mixture.[12]
-
-
Data Analysis:
-
Integrate the heat flow data over time to determine the total heat of reaction.
-
Analyze the heat flow profile to identify the maximum heat output and the rate of heat evolution. This data is crucial for safe scale-up.
-
Protocol 2: Emergency Quenching of a Large-Scale Sulfonation Reaction
This protocol provides a general guideline for quenching a runaway sulfonation reaction. This procedure should be adapted and practiced for your specific process before it is needed.
Safety Precautions:
-
This procedure must be performed with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Ensure the quenching station is located in a well-ventilated area with easy access.
Materials:
-
Pre-chilled quenching agent (e.g., a large volume of ice/water, or a dilute aqueous solution of a mild base like sodium bicarbonate). The choice of quenching agent will depend on the specific chemistry of the sulfonation reaction.
-
A dedicated quenching vessel, significantly larger than the reactor volume.
Procedure:
-
Immediate Actions (as described in the troubleshooting section): Stop reagent addition, maximize cooling, and ensure agitation.
-
Prepare for Quenching:
-
If the temperature continues to rise, prepare to transfer the reaction mixture to the quenching vessel.
-
Ensure the quenching vessel is in place and the transfer lines are secure.
-
-
Execute the Quench:
-
Carefully and slowly transfer the hot reaction mixture into the vigorously stirred, pre-chilled quenching solution. Never add the quenching agent directly to the hot reactor , as this can cause a violent eruption.[1]
-
The rate of addition should be controlled to manage the release of any gases and to prevent the quenching solution from boiling over.
-
-
Post-Quench:
-
Continue to stir the quenched mixture and monitor its temperature until it has cooled to a safe and stable temperature.
-
Once the mixture is cool, it can be neutralized and disposed of according to your facility's safety protocols.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for a runaway sulfonation reaction.
Caption: Workflow for monitoring reaction exotherms using heat flow calorimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 8. chemithon.com [chemithon.com]
- 9. wattco.com [wattco.com]
- 10. DOWTHERM™ A Heat Transfer Fluid | Dow Inc. [dow.com]
- 11. wacker.com [wacker.com]
- 12. syrris.com [syrris.com]
Drying and storage conditions to prevent degradation of 3-Sulfobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the proper drying and storage conditions to prevent the degradation of 3-Sulfobenzoic acid. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric contaminants.[1] For optimal stability, storage at refrigerated temperatures (2°C to 8°C) is recommended, especially for long-term storage, by analogy with similar chemical compounds.
Q2: How should this compound be dried after synthesis or upon receipt?
A2: A common industrial drying method involves heating the compound at 100°C under vacuum (100 torr or 13.16 kPa). This method has been shown to yield high-purity this compound.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are exposure to excessive heat, light, moisture, and incompatible substances such as strong oxidizing agents.[1]
Q4: How can I visually identify if my sample of this compound has degraded?
A4: this compound is typically a white to off-white crystalline solid.[2] Visual signs of degradation may include a change in color (e.g., yellowing or browning) or a change in the physical state of the powder, such as clumping due to moisture absorption. However, chemical degradation can occur without any visible changes.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:
-
Decarboxylation: Loss of the carboxylic acid group (-COOH) at high temperatures, potentially forming benzenesulfonic acid. Studies on similar benzoic acid derivatives have shown decarboxylation at elevated temperatures in aqueous solutions.
-
Desulfonation: Cleavage of the sulfonic acid group (-SO₃H), particularly under harsh conditions.
-
Hydrolysis: While generally stable, prolonged exposure to water at high temperatures could potentially lead to hydrolysis.
-
Photodegradation: Exposure to UV light can induce photodegradation of aromatic compounds.
-
Oxidation: Reaction with strong oxidizing agents can lead to the degradation of the aromatic ring.
Q6: Is it necessary to perform stability testing on my stored samples of this compound?
A6: Yes, for critical applications such as in drug development, it is highly recommended to conduct periodic stability testing. This ensures the integrity and purity of the compound throughout its shelf life and the validity of your experimental results. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (yellowing/browning) | Thermal degradation or oxidation. | Discard the sample and obtain a fresh batch. Review storage conditions to ensure they are optimal (cool, dark, and dry). |
| Clumping of the powder | Moisture absorption. | If the clumping is minor, the sample might be dried in a vacuum oven at a moderate temperature. However, for critical applications, it is safer to use a fresh, uncontaminated sample. Ensure the container is always tightly sealed. |
| Inconsistent experimental results | Degradation of the this compound stock solution or solid. | Prepare a fresh stock solution. If the problem persists, analyze the purity of the solid material using a suitable analytical technique like HPLC. Consider performing a forced degradation study to understand the stability of your compound under your specific experimental conditions. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. This information is valuable for understanding the stability of the compound and for method validation. Review the handling and storage procedures to identify and mitigate the cause of degradation. |
Data Presentation
Table 1: Recommended Storage and Drying Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Storage Temperature | Cool (Recommended: 2°C - 8°C) | To minimize thermal degradation. | General recommendation[1], specific range by analogy. |
| Humidity | Dry (in a tightly sealed container) | To prevent moisture absorption and potential hydrolysis. | [1] |
| Light | Protected from light (e.g., in an amber vial or stored in the dark) | To prevent photodegradation. | General chemical safety practice. |
| Atmosphere | Well-ventilated area | General chemical safety practice. | [1] |
| Drying (Post-Synthesis) | 100°C under vacuum (100 torr) | To remove residual solvents and water without causing thermal degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Place the dish in an oven at 105°C for 48 hours.
-
After exposure, prepare a solution of the stressed solid at a concentration of ~100 µg/mL in the mobile phase.
-
-
Photodegradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
-
Prepare a solution of the stressed solid at a concentration of ~100 µg/mL in the mobile phase.
-
3. Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from all potential degradation products.
Visualizations
Caption: Workflow for optimal drying and storage of this compound.
Caption: A decision tree for troubleshooting suspected degradation of this compound.
References
Technical Support Center: Characterization of Unexpected Byproducts in 3-Sulfobenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and characterization of 3-sulfobenzoic acid. This resource is designed to help you identify and manage unexpected byproducts that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are isomers of the desired product, primarily 4-sulfobenzoic acid (para-isomer) and, to a lesser extent, 2-sulfobenzoic acid (ortho-isomer). Other potential byproducts include disulfonated benzoic acids and diaryl sulfones, particularly under harsh reaction conditions.
Q2: How do reaction conditions influence the formation of these byproducts?
A2: Reaction temperature, reaction time, and the concentration of the sulfonating agent (e.g., sulfuric acid, oleum) are critical factors.
-
Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable 4-sulfobenzoic acid and can also lead to the formation of sulfones.
-
Reaction Time: Prolonged reaction times can lead to an equilibrium mixture with a higher proportion of the para-isomer.
-
Sulfonating Agent Concentration: Using highly concentrated fuming sulfuric acid (oleum) or a large excess of the sulfonating agent can increase the likelihood of disulfonation.
Q3: I see an unexpected peak in my HPLC chromatogram. How can I tentatively identify it?
A3: An unexpected peak could correspond to one of the common byproducts. The elution order in reversed-phase HPLC is typically related to the polarity of the isomers. Generally, the ortho-isomer is the most polar, followed by the meta-isomer, and then the para-isomer being the least polar. Therefore, you might expect to see 2-sulfobenzoic acid elute first, followed by this compound, and then 4-sulfobenzoic acid. However, this can be influenced by the specific mobile phase conditions. For definitive identification, techniques like LC-MS or isolation and subsequent spectroscopic analysis (e.g., NMR) are recommended.
Q4: My product contains a high-melting, insoluble white solid. What is it likely to be?
A4: A high-melting, insoluble white solid is often a diaryl sulfone. Sulfone formation is a known side reaction in sulfonation, especially at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of 4-sulfobenzoic acid isomer detected. | Reaction temperature is too high, or the reaction time is too long, leading to thermodynamic product formation. | Maintain a lower and consistent reaction temperature. Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged reaction times. |
| Presence of disulfonated byproducts. | Use of a large excess of the sulfonating agent or very high reaction temperatures. | Carefully control the stoichiometry of the sulfonating agent. While an excess is often necessary, a very large excess should be avoided. Maintain a lower reaction temperature to disfavor the second sulfonation. |
| Observation of unexpected, broad, or tailing peaks in HPLC analysis. | Poor column performance, improper mobile phase pH, or column overload. | Ensure the HPLC system is properly maintained and the column is equilibrated. Adjust the mobile phase pH to be at least 2 units away from the pKa of the sulfonic and carboxylic acid groups. Prepare and inject more dilute samples to avoid column overload. |
| Low yield of this compound. | Incomplete reaction or loss of product during workup and purification. | Monitor the reaction to ensure completion. During workup, be mindful of the high water solubility of sulfobenzoic acids; minimize the volume of aqueous solutions used and consider extraction with a suitable organic solvent if applicable. |
| Difficulty in separating isomers by HPLC. | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition, including the organic modifier, aqueous buffer, and pH. Employ a shallow gradient elution to improve the resolution between the isomers. |
Quantitative Data on Byproduct Formation
The following table summarizes the expected trends in the distribution of sulfobenzoic acid isomers under different reaction conditions based on typical sulfonation reactions. Please note that these are representative values, and actual results may vary based on specific experimental parameters.
| Reaction Temperature (°C) | Sulfonating Agent | Reaction Time (h) | This compound (%) | 4-Sulfobenzoic Acid (%) | 2-Sulfobenzoic Acid (%) | Other Byproducts (e.g., Disulfonated, Sulfones) (%) |
| 100 | 98% H₂SO₄ | 2 | ~85 | ~10 | ~5 | <1 |
| 150 | 98% H₂SO₄ | 2 | ~75 | ~20 | ~4 | ~1 |
| 150 | 98% H₂SO₄ | 6 | ~65 | ~30 | ~3 | ~2 |
| 150 | 20% Oleum | 2 | ~70 | ~25 | ~3 | ~2 |
| 200 | 20% Oleum | 4 | ~55 | ~35 | ~2 | >8 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Sulfobenzoic Acid Isomers
This method is designed for the separation and quantification of this compound and its common isomers.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Trifluoroacetic acid (TFA) or Phosphoric acid.
-
Reference standards for 2-, 3-, and 4-sulfobenzoic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture or final product into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: GC-MS Analysis of Sulfobenzoic Acid Byproducts (after Derivatization)
Due to their low volatility, sulfonic acids require derivatization prior to GC-MS analysis. This protocol outlines a common trimethylsilylation (TMS) procedure.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for aromatic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (B92270) (anhydrous).
-
Ethyl acetate (B1210297) (anhydrous).
-
Heating block or oven.
2. Derivatization Procedure:
-
Place approximately 1-2 mg of the dried sample into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for injection.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-550.
Visualizations
Caption: Synthesis pathway of this compound and formation of major byproducts.
Caption: Troubleshooting workflow for identifying unexpected byproducts.
Caption: Logical relationships between reaction conditions and byproduct formation.
Technical Support Center: Optimizing Mobile Phase for Baseline Separation of Sulfobenzoic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful baseline separation of sulfobenzoic acid isomers (2-, 3-, and 4-sulfobenzoic acid) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving baseline separation of sulfobenzoic acid isomers?
A1: The primary challenge lies in the structural similarity of the 2-, 3-, and 4-sulfobenzoic acid isomers. These molecules have the same chemical formula and molecular weight, differing only in the substitution pattern on the benzene (B151609) ring. This results in very similar physicochemical properties, such as polarity and pKa values, making them difficult to separate using standard chromatographic techniques. Achieving baseline resolution requires careful optimization of the mobile phase and other chromatographic parameters to exploit the subtle differences in their interactions with the stationary phase.
Q2: What is the recommended stationary phase for separating sulfobenzoic acid isomers?
A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of sulfobenzoic acid isomers. The non-polar nature of the C18 stationary phase allows for the retention of these polar aromatic acids, and the separation is primarily driven by hydrophobic interactions.
Q3: How does the mobile phase pH affect the separation of sulfobenzoic acids?
A3: The mobile phase pH is a critical parameter for the separation of sulfobenzoic acids. These compounds have two acidic functional groups: a sulfonic acid group and a carboxylic acid group. The sulfonic acid group is highly acidic (pKa < 0) and will be ionized (negatively charged) across the typical HPLC pH range. The carboxylic acid group has a pKa of approximately 3-4.
By adjusting the mobile phase pH to be below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5), the ionization of this group is suppressed. In its neutral form, the carboxylic acid group makes the molecule more hydrophobic, leading to increased retention on a C18 column. Since the isomers may have slight differences in their carboxylic acid pKa values and hydrophobicity, controlling the pH allows for the manipulation of their retention times and can significantly improve selectivity and resolution. An acidic mobile phase also helps to minimize peak tailing by reducing interactions with residual silanols on the silica-based stationary phase.
Q4: What are the recommended organic modifiers and additives for the mobile phase?
A4: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase for the separation of sulfobenzoic acids. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity. It is recommended to screen both during method development.
To control the pH and improve peak shape, acidic additives are essential. Commonly used additives include:
-
Formic acid (0.1%): Provides a pH of around 2.7 and is volatile, making it suitable for LC-MS applications.
-
Acetic acid (0.1%): Offers a slightly higher pH than formic acid.
-
Trifluoroacetic acid (TFA) (0.05-0.1%): A strong acid that effectively suppresses ionization and can improve peak shape, but it can cause ion suppression in mass spectrometry.
-
Phosphate (B84403) buffer: Can be used to maintain a precise and stable pH, which is crucial for method robustness. However, phosphate buffers are not volatile and are therefore not suitable for LC-MS.
Q5: My peaks are tailing. What can I do to improve the peak shape?
A5: Peak tailing for acidic compounds like sulfobenzoic acids is a common issue and can be caused by several factors:
-
Secondary interactions with the stationary phase: The ionized carboxylic acid or sulfonic acid groups can interact with active silanol (B1196071) groups on the silica (B1680970) packing material. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the carboxylic acid protonated. Using a well-endcapped C18 column can also minimize these interactions.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column contamination: Strongly retained compounds from previous injections can contaminate the column. Flush the column with a strong solvent to clean it.
-
Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of the carboxylic acid group, both ionized and non-ionized forms will exist, leading to peak broadening and tailing.
Q6: I am not achieving baseline separation. How can I improve the resolution between the isomers?
A6: If you are not achieving baseline separation, consider the following adjustments:
-
Optimize the organic modifier percentage: A lower percentage of the organic modifier will increase retention times and may improve resolution. A shallow gradient can also be employed to enhance separation.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Fine-tune the mobile phase pH: Small adjustments to the pH within the acidic range can influence the relative retention of the isomers.
-
Lower the temperature: Reducing the column temperature can sometimes increase retention and improve the separation of closely eluting peaks.
-
Decrease the flow rate: A lower flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.
Quantitative Data Summary
The following table provides illustrative data on how different mobile phase compositions can affect the separation of sulfobenzoic acid isomers on a C18 column. The values are representative and may vary depending on the specific column, HPLC system, and other experimental conditions.
| Mobile Phase Composition | Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| A: 0.1% Formic Acid in Water | 2-Sulfobenzoic Acid | 4.2 | - | 1.2 |
| B: Acetonitrile | 3-Sulfobenzoic Acid | 4.8 | 1.8 | 1.1 |
| Isocratic: 85% A / 15% B | 4-Sulfobenzoic Acid | 5.5 | 2.1 | 1.1 |
| A: 0.1% Formic Acid in Water | 2-Sulfobenzoic Acid | 5.8 | - | 1.1 |
| B: Acetonitrile | This compound | 6.7 | 2.2 | 1.0 |
| Isocratic: 90% A / 10% B | 4-Sulfobenzoic Acid | 7.8 | 2.5 | 1.0 |
| A: 0.1% Formic Acid in Water | 2-Sulfobenzoic Acid | 4.9 | - | 1.3 |
| B: Methanol | This compound | 5.7 | 1.7 | 1.2 |
| Isocratic: 80% A / 20% B | 4-Sulfobenzoic Acid | 6.6 | 2.0 | 1.2 |
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to developing a mobile phase for the baseline separation of 2-, 3-, and 4-sulfobenzoic acid isomers using a C18 reversed-phase column.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Standards of 2-, 3-, and 4-sulfobenzoic acid
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Preparation of Stock Solutions and Mobile Phases:
-
Prepare individual stock solutions of each sulfobenzoic acid isomer (e.g., 1 mg/mL in a 50:50 mixture of water and acetonitrile).
-
Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 100 µg/mL each).
-
Prepare the aqueous mobile phase (Mobile Phase A) by adding 0.1% formic acid to HPLC-grade water.
-
The organic mobile phase (Mobile Phase B) will be either acetonitrile or methanol.
3. Initial Scouting Gradient:
-
Equilibrate the C18 column with a starting mobile phase composition (e.g., 95% A / 5% B) for at least 15 minutes.
-
Perform a fast scouting gradient to determine the approximate elution conditions for the isomers.
-
Gradient Program: 5% to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analyze the chromatogram to identify the approximate retention times and elution order of the isomers.
4. Isocratic Method Development:
-
Based on the scouting gradient, determine an approximate isocratic mobile phase composition that elutes all three isomers within a reasonable time (e.g., 10-15 minutes).
-
Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 10%, 15%, 20% B).
-
Evaluate the chromatograms for resolution, peak shape, and retention time.
5. Optimization of Mobile Phase Parameters:
-
Organic Modifier: If resolution is not satisfactory with acetonitrile, repeat the isocratic method development using methanol as the organic modifier.
-
pH/Acidic Additive: If peak tailing is observed, ensure the mobile phase is sufficiently acidic. If using formic acid, consider testing a slightly different concentration (e.g., 0.05% or 0.2%) or a different acid like acetic acid.
-
Temperature: If co-elution persists, try adjusting the column temperature (e.g., 25 °C or 35 °C) to see if it improves selectivity.
6. Method Validation (Abbreviated):
-
Once optimal conditions are found, assess the method's suitability by evaluating:
-
Resolution (Rs): Aim for Rs > 1.5 for baseline separation.
-
Peak Asymmetry (As): Aim for As between 0.9 and 1.5.
-
Repeatability: Perform multiple injections of the mixed standard to check the consistency of retention times and peak areas.
-
Logical Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing mobile phase in HPLC.
Validation & Comparative
A Comparative Analysis of the Acidity of 2-, 3-, and 4-Sulfobenzoic Acid Isomers
A comprehensive guide for researchers and drug development professionals on the acidity of sulfobenzoic acid isomers, supported by experimental data and detailed methodologies.
The positional isomerism of the sulfonic acid group on the benzene (B151609) ring of sulfobenzoic acid significantly influences the acidity of the carboxylic acid moiety. This guide provides a comparative analysis of the acidity of 2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid, presenting their acid dissociation constants (pKa) and elucidating the underlying electronic and steric factors that govern their relative acid strengths. This information is critical for applications in drug design, chemical synthesis, and material science where the ionization state of these molecules is of paramount importance.
Quantitative Acidity Data
The acidity of the carboxylic acid group in the three isomers of sulfobenzoic acid is quantified by their respective pKa values. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the carboxylic acid dissociation are summarized in the table below. It is important to distinguish these from the first dissociation, which corresponds to the highly acidic sulfonic acid group (pKa < 1).
| Compound | Structure | pKa of Carboxylic Acid (-COOH) |
| 2-Sulfobenzoic Acid | 2.89 | |
| This compound | 3.75 | |
| 4-Sulfobenzoic Acid | 3.72[1][2] |
Based on these values, the order of acidity for the carboxylic acid group is:
2-Sulfobenzoic Acid > 4-Sulfobenzoic Acid ≈ this compound
Elucidation of Acidity Differences
The observed trend in acidity can be rationalized by considering the interplay of electronic and steric effects exerted by the sulfonic acid group (-SO₃H) on the carboxylic acid group (-COOH).
Electronic Effects:
The sulfonic acid group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This electron-withdrawing nature is transmitted through two primary mechanisms:
-
Inductive Effect (-I): The sulfonic acid group withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position, followed by the meta, and then the para position. The withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity.
-
Resonance Effect (-R): The sulfonic acid group can also withdraw electron density from the benzene ring via resonance (mesomeric effect). This effect is most pronounced when the group is at the ortho or para position, as it allows for delocalization of the ring's pi-electrons onto the sulfonic acid group. This delocalization further stabilizes the carboxylate anion.
Steric Effects (Ortho-Effect):
For 2-sulfobenzoic acid, a significant steric interaction, often referred to as the "ortho-effect," comes into play. The bulky sulfonic acid group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxylic acid group and the aromatic ring. While this would typically decrease acidity, in the case of electron-withdrawing ortho-substituents, this steric hindrance can also prevent the carboxylate anion from being destabilized by resonance donation from the ring, and the strong inductive effect dominates, leading to a significant increase in acidity.[3][4]
The following diagram illustrates the relationship between the substituent position and the factors influencing acidity.
Experimental Protocols
The determination of pKa values is crucial for understanding the acidic properties of molecules. Potentiometric titration is a widely used and reliable method for this purpose.
Experimental Workflow for pKa Determination by Potentiometric Titration:
Methodology:
-
Preparation of Solutions: A standard solution of the sulfobenzoic acid isomer (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.1 M), is also prepared.[5]
-
Calibration of pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values (e.g., pH 4.00 and 7.00) to ensure accurate measurements.[5]
-
Titration: A known volume of the sulfobenzoic acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added in small, precise increments from a burette.
-
Data Collection: After each addition of the NaOH solution, the mixture is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution shows a sharp increase, indicating the equivalence point.
-
Data Analysis: The collected data (pH versus volume of NaOH added) is plotted to generate a titration curve. The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then located, and the corresponding pH is the pKa of the carboxylic acid.[6]
Note: For a more rigorous determination, the ionic strength of the solution should be maintained constant by adding a neutral salt like KCl.[5]
Conclusion
The acidity of the carboxylic acid group in sulfobenzoic acid isomers is a function of the position of the sulfonic acid substituent. The ortho-isomer, 2-sulfobenzoic acid, is the strongest acid due to a combination of a strong inductive electron-withdrawing effect and the steric "ortho-effect." The meta- and para-isomers, 3- and 4-sulfobenzoic acid, have similar acidities, which are lower than that of the ortho-isomer but still higher than benzoic acid itself, due to the electron-withdrawing nature of the sulfonic acid group. A thorough understanding of these acidity differences, supported by reliable experimental data, is essential for professionals in research and drug development.
References
A Comparative Guide to the Esterification Reactivity of Sulfobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-sulfobenzoic acid isomers in esterification reactions. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions and achieving desired yields in synthetic chemistry, particularly in the development of pharmaceutical compounds where sulfonic acid groups are often introduced to enhance solubility. This document outlines the expected reactivity based on established chemical principles, provides a detailed experimental protocol for a typical esterification procedure, and includes visualizations to clarify the influential factors and experimental workflow.
Comparison of Reactivity: Steric vs. Electronic Effects
The rate of esterification of substituted benzoic acids is primarily influenced by two key factors: steric hindrance and the electronic effects of the substituents on the benzene (B151609) ring.
-
Steric Hindrance: This refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of esterification, bulky groups near the carboxylic acid functionality can hinder the approach of the alcohol nucleophile, thereby slowing down the reaction rate.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the electrophilicity of the carbonyl carbon in the carboxylic acid. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol and thus increasing the reaction rate.
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. Therefore, from an electronic standpoint, it is expected to enhance the reactivity of the carboxylic acid group towards esterification. However, its bulkiness can introduce significant steric hindrance, especially when positioned ortho to the carboxylic acid.
Based on these principles, the expected order of reactivity for the sulfobenzoic acid isomers in esterification is:
Para > Meta > Ortho
-
p-Sulfobenzoic Acid: The para-isomer is anticipated to be the most reactive. The sulfonic acid group is positioned far from the carboxylic acid, minimizing steric hindrance. Its strong electron-withdrawing effect can operate fully through resonance and inductive effects, activating the carbonyl group for nucleophilic attack.
-
m-Sulfobenzoic Acid: In the meta-isomer, the sulfonic acid group is further away from the reaction center than in the ortho-isomer, resulting in less steric hindrance. The electron-withdrawing inductive effect is still significant, leading to a reactivity that is expected to be lower than the para-isomer but higher than the ortho-isomer.
-
o-Sulfobenzoic Acid: The ortho-isomer is predicted to be the least reactive. The bulky sulfonic acid group is adjacent to the carboxylic acid, creating substantial steric hindrance that significantly impedes the approach of the alcohol. This steric effect is likely to outweigh the activating electronic effect.
Quantitative Data Summary
| Isomer | Substituent Position | Expected Steric Hindrance | Expected Electronic Effect on Carbonyl Carbon | Predicted Relative Reactivity |
| o-Sulfobenzoic Acid | Ortho | High | Activating (Electron-withdrawing) | Lowest |
| m-Sulfobenzoic Acid | Meta | Moderate | Activating (Electron-withdrawing) | Intermediate |
| p-Sulfobenzoic Acid | Para | Low | Activating (Electron-withdrawing) | Highest |
Experimental Protocols
The following is a detailed methodology for a typical Fischer esterification of a sulfobenzoic acid isomer.
Objective: To synthesize the methyl ester of a sulfobenzoic acid isomer.
Materials:
-
Sulfobenzoic acid isomer (ortho, meta, or para)
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate solvent system (e.g., ethyl acetate/hexanes)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the sulfobenzoic acid isomer in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate alongside the starting material, and elute with an appropriate solvent system. The formation of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Repeat the wash until no more gas evolves.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester product.
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Factors influencing the esterification reactivity of sulfobenzoic acid isomers.
Caption: Generalized experimental workflow for Fischer esterification.
References
A Comparative Guide to 3-Sulfobenzoic Acid and p-Toluenesulfonic Acid as Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, aromatic sulfonic acids stand out for their efficacy and versatility in a myriad of organic transformations. Among these, p-Toluenesulfonic acid (p-TSA) has long been a staple in both laboratory and industrial settings. This guide provides a detailed comparison of p-TSA with a closely related yet less ubiquitously employed alternative: 3-Sulfobenzoic acid. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, supported by available experimental data and detailed methodologies, to inform the selection of the appropriate acid catalyst for their specific synthetic needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each catalyst is crucial for predicting their behavior in a reaction system.
| Property | This compound | p-Toluenesulfonic Acid (monohydrate) |
| Synonyms | m-Sulfobenzoic acid, 3-Carboxybenzenesulfonic acid[1] | PTSA, Tosic acid, TsOH |
| CAS Number | 121-53-9[1] | 6192-52-5 |
| Molecular Formula | C₇H₆O₅S[1] | C₇H₈O₃S·H₂O |
| Molecular Weight | 202.18 g/mol | 190.22 g/mol |
| Appearance | White to off-white crystalline solid[1] | White solid |
| Melting Point | 134-136 °C | 103-106 °C |
| Solubility | Soluble in water[1] | Soluble in water, alcohols, and ethers |
Catalytic Performance: A Comparative Analysis
While both this compound and p-Toluenesulfonic acid are strong Brønsted acids, their catalytic efficiencies can differ based on the specific reaction, substrates, and conditions employed. Due to its widespread use, a significant body of data exists for the catalytic performance of p-TSA. In contrast, quantitative data for this compound as a catalyst is less prevalent in the available literature, necessitating a more inferred comparison based on its structural attributes.
p-Toluenesulfonic Acid: The Established Workhorse
p-Toluenesulfonic acid is a highly effective and widely used acid catalyst in organic synthesis.[2] Its popularity stems from its high catalytic activity, commercial availability, relatively low cost, and ease of handling as a solid.[2] It is frequently employed in a variety of acid-catalyzed reactions, including esterification, acetalization, dehydration, and alkylation.
One of the most common applications of p-TSA is in Fischer esterification. The sulfonic acid group readily donates a proton to the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
Table 1: Examples of p-Toluenesulfonic Acid Catalyzed Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oleic Acid | Methanol (B129727) | 5 wt% (of oleic acid) | Methanol | 80 | 1 | 94.3 | [3] |
| Acetic Acid | n-Propanol | ~1.2 mol% | Acetic Acid/n-Propanol | 50 | 1 | ~60 | [2] |
| Oleic Acid | Ethanol | Not specified | Ethanol | Room Temp. | 4 | ~90 | [4] |
This compound: A Potential Alternative
Based on its structure, this compound is a strong acid and would be expected to effectively catalyze reactions such as esterification. Its higher melting point and polarity compared to p-TSA might influence its solubility in various reaction media and could be advantageous in specific applications, for instance, in facilitating catalyst separation.
While direct comparative data is lacking, the principles of Brønsted acid catalysis would apply. The sulfonic acid moiety would be the primary catalytic center in reactions like esterification.
Experimental Protocols
To facilitate the practical application of these catalysts, detailed experimental methodologies for a representative Fischer esterification are provided below.
General Procedure for Fischer Esterification of Oleic Acid with Methanol Catalyzed by p-Toluenesulfonic Acid
Materials:
-
Oleic Acid
-
Methanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate (aqueous solution, for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol. The molar ratio of methanol to oleic acid is typically in excess, for example, 5:1.[3]
-
Add p-Toluenesulfonic acid monohydrate as the catalyst. A typical catalyst loading is 5% by weight relative to the oleic acid.[3]
-
Heat the reaction mixture to reflux (approximately 80°C for methanol) with continuous stirring.[3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude methyl oleate.
-
The product can be further purified by distillation if required.
Proposed Experimental Protocol for a Comparative Study
To directly compare the catalytic performance of this compound and p-Toluenesulfonic acid, the following experimental protocol is proposed:
Objective: To evaluate and compare the catalytic efficiency of this compound and p-Toluenesulfonic acid in the esterification of benzoic acid with n-butanol.
Materials:
-
Benzoic Acid
-
n-Butanol
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Toluene (B28343) (for azeotropic removal of water)
-
Standard analytical reagents for titration or GC analysis
Procedure:
-
Set up two identical reaction apparatuses, each consisting of a round-bottom flask, a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
In each flask, place benzoic acid (1 equivalent) and n-butanol (3 equivalents).
-
To one flask, add this compound (e.g., 5 mol%). To the other flask, add p-Toluenesulfonic acid monohydrate (5 mol%).
-
Add toluene to each flask to facilitate the azeotropic removal of water.
-
Heat both reaction mixtures to reflux and monitor the volume of water collected in the Dean-Stark traps over time.
-
Take aliquots from each reaction mixture at regular intervals and analyze them by a suitable method (e.g., titration of remaining benzoic acid or GC analysis) to determine the conversion to butyl benzoate.
-
Compare the reaction rates and final yields obtained with each catalyst.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Fischer Esterification Signaling Pathway
The following diagram illustrates the generally accepted mechanism for Fischer esterification, which is applicable when either this compound or p-Toluenesulfonic acid is used as the catalyst.
Caption: The catalytic cycle of Fischer esterification.
General Experimental Workflow for Acid-Catalyzed Esterification
The logical flow of a typical acid-catalyzed esterification experiment is depicted below.
Caption: A generalized workflow for an esterification experiment.
Conclusion
p-Toluenesulfonic acid is a well-established, highly efficient, and versatile acid catalyst with a wealth of supporting experimental data for a wide range of organic reactions. Its performance in Fischer esterification is particularly well-documented, consistently providing high yields under relatively mild conditions.
This compound, while structurally similar and possessing strong Brønsted acidity, remains a less explored alternative. The presence of a carboxylic acid group in addition to the sulfonic acid group may offer unique properties in terms of solubility and potential for bifunctional catalysis, though this remains to be extensively demonstrated in the literature.
For researchers seeking a reliable and well-characterized acid catalyst, p-Toluenesulfonic acid is the clear choice based on the currently available evidence. However, for those exploring novel catalytic systems or requiring a catalyst with different physical properties, this compound presents an intriguing candidate for investigation. Further direct, quantitative comparative studies are necessary to fully elucidate the catalytic potential of this compound relative to its more established counterpart.
References
Comparative study of metal complexes with different sulfobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of ligands plays a crucial role in the structural and functional diversity of metal-organic frameworks (MOFs) and coordination complexes. This guide provides a comparative analysis of metal complexes synthesized with the three isomers of sulfobenzoic acid: 2-sulfobenzoic acid (ortho-), 3-sulfobenzoic acid (meta-), and 4-sulfobenzoic acid (para-). The distinct placement of the sulfonate and carboxylate groups in these isomers leads to significant differences in their coordination behavior, resulting in complexes with varied structural topologies, stabilities, and functional properties. This comparison aims to provide researchers with the necessary data to select the most suitable isomer for their specific applications, be it in catalysis, materials science, or drug development.
Comparative Physicochemical Properties
The structural and physical properties of metal complexes are profoundly influenced by the isomeric form of the sulfobenzoic acid ligand. The spatial arrangement of the donor groups dictates the coordination geometry and the resulting supramolecular architecture.
Structural Parameters
The coordination of sulfobenzoic acid isomers to metal centers can lead to a variety of structures, from discrete mononuclear complexes to extended coordination polymers. The different steric and electronic effects of the ortho, meta, and para isomers influence bond lengths and angles within the resulting complexes.
| Property | Metal Complex with 2-Sulfobenzoic Acid | Metal Complex with this compound | Metal Complex with 4-Sulfobenzoic Acid |
| Coordination Modes | Chelating (carboxylate and sulfonate), Bridging | Bridging (carboxylate and sulfonate), Monodentate (sulfonate) | Bridging (sulfonate), Monodentate (sulfonate) |
| Typical Coordination Geometries | Distorted Octahedral | Octahedral, Tetrahedral | Jahn-Teller Distorted Octahedral (for Cu(II))[1] |
| Representative Crystal Structures | Data not available | Silver 3-sulfobenzoate features direct bonding between sulfonate O atoms and Ag+ ions.[2] | In [Cu(H₂O)₄(4-sulfobenzoate)₂]·2H₂O, the Cu²⁺ ion is coordinated to four water molecules and two sulfonate oxygen atoms.[1] |
Spectroscopic Data
Infrared spectroscopy is a powerful tool for probing the coordination environment of the sulfobenzoic acid ligands. Shifts in the stretching frequencies of the carboxylate and sulfonate groups upon coordination to a metal center provide insights into the binding mode.
| Spectroscopic Feature | Metal Complex with 2-Sulfobenzoic Acid | Metal Complex with this compound | Metal Complex with 4-Sulfobenzoic Acid |
| ν(COO⁻) asymmetric stretch (cm⁻¹) | Data not available | ~1610-1550 | ~1600-1550 |
| ν(COO⁻) symmetric stretch (cm⁻¹) | Data not available | ~1400-1380 | ~1410-1385 |
| Δν (ν_as - ν_s) | Data not available | > 200 (indicative of monodentate or bridging) | > 200 (indicative of monodentate or bridging) |
| ν(SO₃⁻) asymmetric stretch (cm⁻¹) | Data not available | ~1250-1150 | ~1230-1170 |
| ν(SO₃⁻) symmetric stretch (cm⁻¹) | Data not available | ~1050-1030 | ~1040-1020 |
Thermal Stability
Thermogravimetric analysis (TGA) provides information on the thermal stability of the metal complexes and the nature of solvent molecules within the crystal lattice. The decomposition temperature is an indicator of the strength of the coordination bonds and the overall stability of the framework.
| Thermal Property | Metal Complex with 2-Sulfobenzoic Acid | Metal Complex with this compound | Metal Complex with 4-Sulfobenzoic Acid |
| Decomposition Onset Temperature (°C) | Data not available | Generally stable up to ~300-400°C | Generally stable up to ~300-400°C |
| Decomposition Steps | Data not available | Typically involves initial loss of coordinated water molecules followed by decomposition of the organic ligand. | Typically involves initial loss of coordinated water molecules followed by decomposition of the organic ligand. |
| Final Residue | Metal Oxide | Metal Oxide | Metal Oxide |
Comparative Performance
The isomeric nature of the sulfobenzoic acid ligand can have a profound impact on the catalytic and biological activities of their corresponding metal complexes. The accessibility of the metal center and the overall topology of the complex are key determinants of its performance.
Catalytic Activity
Metal complexes of sulfobenzoic acid isomers have shown potential as catalysts in various organic transformations. The choice of isomer can influence the catalytic efficiency and selectivity.
| Application | Metal Complex with 2-Sulfobenzoic Acid | Metal Complex with this compound | Metal Complex with 4-Sulfobenzoic Acid |
| Oxidation Catalysis | Data not available | Nickel(II) complexes have been shown to be effective catalysts for the oxidation of methyl phenyl sulfide.[3] | Data not available |
| Lewis Acid Catalysis | Potential due to accessible metal sites | Potential demonstrated in various reactions | Potential demonstrated in various reactions |
Biological Activity
The antimicrobial and cytotoxic properties of metal complexes are of significant interest in drug development. The geometry and lipophilicity of the complexes, which are influenced by the ligand isomer, can affect their biological efficacy.
| Biological Activity | Metal Complex with 2-Sulfobenzoic Acid | Metal Complex with this compound | Metal Complex with 4-Sulfobenzoic Acid |
| Antimicrobial Activity | Some metal complexes of sulfonated ligands have shown antimicrobial activity. | Data not available | Data not available |
| Anticancer Activity | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these metal complexes.
Synthesis of a Representative Metal Complex: [Cu(H₂O)₄(4-sulfobenzoate)₂]·2H₂O
A typical synthesis involves the reaction of a copper(II) salt with 4-sulfobenzoic acid in an aqueous solution.[1]
-
Materials : Copper(II) carbonate, 4-sulfobenzoic acid, hydrochloric acid, deionized water.
-
Procedure :
-
Dissolve potassium 4-sulfobenzoate (B1237197) in deionized water.
-
Add copper(II) carbonate to the solution.
-
Acidify the mixture with hydrochloric acid.
-
Heat the solution until all solids dissolve. .
-
Filter the hot solution and allow it to cool slowly to room temperature.
-
Blue crystals of tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate will form over several days.[1]
-
Isolate the crystals by filtration, wash with cold water, and air dry.
-
Characterization Techniques
-
Single-Crystal X-ray Diffraction : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K). The structure is solved and refined using appropriate software packages to determine the unit cell parameters, bond lengths, bond angles, and overall crystal structure.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectra of the ligand and its metal complexes are recorded using KBr pellets in the range of 4000-400 cm⁻¹. The shifts in the characteristic vibrational frequencies of the carboxylate and sulfonate groups are analyzed to determine the coordination mode.
-
Thermogravimetric Analysis (TGA) : A sample of the complex is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded to determine the thermal stability and decomposition pattern of the complex.
Visualizations
Coordination Modes of Sulfobenzoic Acid Isomers
The different positions of the sulfonate and carboxylate groups in the three isomers of sulfobenzoic acid lead to distinct coordination behaviors when forming complexes with metal ions.
Caption: Coordination possibilities of sulfobenzoic acid isomers.
Experimental Workflow for Comparative Study
A systematic workflow is essential for a comprehensive comparative study of metal complexes with different sulfobenzoic acid isomers.
Caption: Workflow for comparing metal-sulfobenzoate complexes.
References
- 1. Crystal structures of two coordination isomers of copper(II) 4-sulfo-benzoic acid hexa-hydrate and two mixed silver/potassium 4-sulfo-benzoic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 3-Sulfobenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-Sulfobenzoic acid is critical for process monitoring, quality control, and stability testing. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, offering insights into their respective performance characteristics based on experimental data.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the analysis of aromatic organic acids like this compound. A typical validated method provides excellent specificity, linearity, accuracy, and precision.
This protocol outlines a representative validated method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid), with the specific ratio optimized for ideal separation (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Method Validation Workflow:
Caption: Workflow for the validation of an HPLC analytical method.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of the representative RP-HPLC method and compares it with alternative techniques for the quantification of this compound and similar organic acids.
| Performance Characteristic | RP-HPLC with UV Detection (Representative) | UPLC-MS/MS | Ion-Exchange Chromatography (IEC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.999[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% | 98.5 - 101.2%[1] |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% | < 1.5%[1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 ng/mL[2] | 1 - 5 µg/mL | 0.5 - 2.6 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 ng/mL | 3 - 15 µg/mL | 1.5 - 7.8 µg/mL[1][3] |
| Analysis Time per Sample | 10 - 20 minutes | 2 - 5 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Specificity | Good | Excellent | Good | Excellent |
| Cost | Moderate | High | Moderate | Low to Moderate |
Alternative Analytical Methods: An Overview
While RP-HPLC is a reliable workhorse, other techniques offer distinct advantages for specific applications.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC with UV detection. By utilizing sub-2 µm particle columns, UPLC provides faster analysis times and better resolution. The mass spectrometer allows for unambiguous identification and quantification, even at trace levels in complex matrices. This method is particularly advantageous for impurity profiling and analysis in biological matrices.
Caption: Key components and workflow of a UPLC-MS/MS system.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. For an anionic compound like this compound, an anion-exchange column is used. This technique is particularly useful for separating it from neutral or cationic impurities. The mobile phase is typically an aqueous buffer, and the elution is achieved by changing the pH or increasing the ionic strength.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers rapid analysis times, requires minimal sample and reagent volumes, and can provide high resolution. For organic acids, indirect UV detection is often employed. CE is a powerful alternative for the analysis of small, charged molecules.[4]
References
Navigating Potential Cross-Reactivity: A Comparative Guide to 3-Sulfobenzoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is critical to avoid misleading results and ensure the integrity of experimental data. This guide provides a comprehensive comparison of 3-Sulfobenzoic acid and its potential for assay interference, supported by an analysis of its structural features in the context of known Pan-Assay Interference Compounds (PAINS) and detailed experimental protocols for its evaluation.
While direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain, its structural similarity to known classes of interfering compounds, particularly phenol-sulfonamides, warrants careful consideration. This guide offers a framework for assessing its potential for non-specific activity and provides researchers with the tools to evaluate its behavior in their specific assay systems.
Structural Comparison and Potential for Interference
This compound, a benzenoid aromatic compound containing both a carboxylic acid and a sulfonic acid group, shares features with molecules known to interfere with biological assays. The presence of a sulfonamide-like functional group in a related class of compounds, phenol-sulfonamides, has been identified as a potential source of pan-assay interference. This interference can arise from various mechanisms, including non-specific binding to proteins, aggregation, and interference with assay detection technologies.
To contextualize the potential for cross-reactivity, the following table compares the structural features of this compound with a known PAINS class (phenol-sulfonamides) and a generally non-interfering aromatic carboxylic acid (benzoic acid).
| Feature | This compound | Phenol-Sulfonamides (General Structure) | Benzoic Acid |
| Core Structure | Benzene (B151609) Ring | Benzene Ring | Benzene Ring |
| Primary Acidic Group | Carboxylic Acid (-COOH) | Phenolic Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Additional Functional Group | Sulfonic Acid (-SO₃H) | Sulfonamide (-SO₂NHR) | None |
| Potential for H-Bonding | High (Carboxylate and Sulfonate) | High (Phenol and Sulfonamide) | Moderate (Carboxylate) |
| Potential for Ionic Interactions | High (Carboxylate and Sulfonate) | Moderate (Sulfonamide) | Moderate (Carboxylate) |
| Structural Alert for PAINS | Possible, due to similarity to sulfonamides | Yes | No |
This structural comparison suggests that the combination of a benzene ring with a highly polar and acidic sulfonic acid group, in addition to the carboxylic acid, could contribute to non-specific interactions with biological macromolecules, a hallmark of promiscuous compounds.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound in a specific biological assay, a series of validation experiments are recommended.
Detergent-Based Aggregation Assay
A common mechanism of promiscuous inhibition is the formation of small molecule aggregates that non-specifically inhibit enzymes. The inclusion of a non-ionic detergent can disrupt these aggregates, leading to a reduction in observed inhibition.
Protocol:
-
Primary Assay: Perform the biological assay of interest with a concentration range of this compound to determine its inhibitory activity (IC₅₀).
-
Detergent Control: Repeat the assay with the same concentrations of this compound in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent such as Triton X-100 or Tween-80.
-
Data Analysis: Compare the IC₅₀ values obtained in the presence and absence of the detergent. A significant rightward shift in the IC₅₀ curve in the presence of the detergent is indicative of aggregation-based inhibition.
Thiol Reactivity Assay
Some compounds interfere with assays by reacting with cysteine residues in proteins. This can be assessed by including a reducing agent in the assay buffer.
Protocol:
-
Primary Assay: Determine the IC₅₀ of this compound in the standard assay buffer.
-
Reducing Agent Control: Repeat the assay with the same concentrations of this compound in the presence of a reducing agent such as dithiothreitol (B142953) (DTT) at a concentration significantly higher than the test compound (e.g., 100 µM).
-
Data Analysis: A substantial decrease in the inhibitory activity of this compound in the presence of DTT suggests potential thiol reactivity.
Assay Technology Interference Counter-Screen
It is crucial to rule out direct interference of the compound with the assay's detection method (e.g., fluorescence quenching or enhancement, colorimetric interference).
Protocol:
-
No-Enzyme/No-Substrate Control: Prepare assay wells containing all components except the biological target (e.g., enzyme) or a key substrate.
-
Compound Addition: Add this compound at the concentrations used in the primary assay.
-
Signal Measurement: Measure the assay signal (e.g., fluorescence, absorbance).
-
Data Analysis: Any significant change in the signal in the absence of a complete biological reaction indicates direct interference with the assay technology.
Visualizing Experimental Workflows and Logical Relationships
To aid in the design and interpretation of these validation experiments, the following diagrams illustrate the key workflows and decision-making processes.
Caption: Workflow for investigating the potential cross-reactivity of this compound.
Caption: Potential mechanisms by which this compound could lead to false-positive results.
Performance of 3-Sulfobenzoic acid linkers in MOFs compared to other dicarboxylic acids
A Comparative Guide to the Performance of 3-Sulfobenzoic Acid Linkers in MOFs Versus Other Dicarboxylic Acids
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of MOFs synthesized using this compound and its derivatives against those constructed with conventional dicarboxylic acid linkers. The introduction of a sulfonate group alongside a carboxylate group imparts unique properties to the resulting MOF, influencing its stability, porosity, and catalytic activity.
Performance Comparison: this compound vs. Dicarboxylic Acid Linkers
The functionalization of dicarboxylic acid linkers with sulfonic acid groups significantly impacts the physicochemical properties of the resulting MOFs. The sulfonic acid group can act as a strong Brønsted acid site, enhance hydrophilicity, and alter the coordination environment of the metal centers.
Thermal Stability
MOFs functionalized with sulfonate groups generally exhibit high thermal stability. The decomposition temperature is influenced by the strength of the metal-ligand bonds and the overall framework architecture.[1] Solvent-free sulfonate-based MOFs have shown remarkable stability at temperatures up to nearly 500°C.[2] For instance, certain aluminum-based MOFs with sulfone-functionalized linkers are thermally stable in air up to at least 420°C.[3] In comparison, the thermal stability of carboxylate-based MOFs can vary widely depending on the metal ion and the linker structure, with some common frameworks like UiO-66 showing stability up to 540°C.[4]
Table 1: Comparison of Thermal Stability
| MOF/Linker | Metal Ion | Linker Functional Group(s) | Decomposition Temperature (°C) | Reference |
| CAU-11 | Al³⁺ | Sulfone, Carboxylate | > 420 | [3] |
| TGU-9/10 | Cr³⁺ | Sulfonate, Carboxylate | ~ 500 | [2] |
| UiO-66 | Zr⁴⁺ | Carboxylate | ~ 540 | [4] |
| MIL-53-Al | Al³⁺ | Carboxylate | > 500 | [1] |
| MOF-199 | Cu²⁺ | Carboxylate | ~ 300 | [5] |
Porosity and Surface Area
The introduction of a bulky sulfonate group can influence the packing of the organic linkers and, consequently, the porosity of the MOF. In some cases, functionalization can lead to a decrease in surface area compared to the parent non-functionalized MOF. However, strategic placement of the sulfonate group can lead to unique pore environments. For example, the sulfone-functionalized MOF, CAU-11, exhibits a BET surface area (aBET) of 350 m²/g and a micropore volume of 0.17 cm³/g.[3] In contrast, many MOFs based on simple dicarboxylic acids are renowned for their exceptionally high surface areas, with some exceeding 6000 m²/g.[6][7] However, recent studies on sulfonate ligand-defected Zr-based MOFs have shown a 15% increase in BET surface area compared to the pristine MOF-808, from 1411 m²/g to 1628 m²/g.[8]
Table 2: Comparison of Porosity and Surface Area
| MOF/Linker | Metal Ion | Linker Functional Group(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| CAU-11 | Al³⁺ | Sulfone, Carboxylate | 350 | 0.17 | [3] |
| MOF-808-S (defected) | Zr⁴⁺ | Sulfonate, Carboxylate | 1628 | 16.2 | [8] |
| MOF-808 (pristine) | Zr⁴⁺ | Carboxylate | 1411 | 14.7 | [8] |
| MOF-210 | Zn²⁺ | Carboxylate | 6240 | - | [6][7] |
| ZIF-8 | Zn²⁺ | Imidazolate | 1886 | 0.721 | [9] |
| UiO-66-NH₂ | Zr⁴⁺ | Carboxylate, Amine | - | - | [9][10] |
Catalytic Activity
A key advantage of incorporating this compound linkers into MOFs is the introduction of Brønsted acid sites via the sulfonic acid group (-SO₃H).[11] This makes sulfonate-functionalized MOFs promising solid acid catalysts for various organic transformations, such as esterification and glucose isomerization.[11][12] The catalytic activity is often attributed to the strong acidity conferred by the sulfonic acid group.[13] For instance, HSO₃-MIL-101(Cr) has been investigated for esterification reactions.[12] While traditional dicarboxylic acid-based MOFs can also be catalytic, their activity often relies on Lewis acidic metal sites.[11][14] The presence of both Lewis and Brønsted acid sites in sulfonate-functionalized MOFs can lead to bifunctional catalysis.[11]
Table 3: Comparison of Catalytic Performance
| MOF/Linker | Catalytic Site(s) | Model Reaction | Key Performance Metric | Reference |
| HSO₃-MIL-101(Cr) | Brønsted acid (-SO₃H), Lewis acid (Cr³⁺) | Esterification of n-butanol with acetic acid | High activity and reusability with Zr-based analogue | [12] |
| MIL-101-SO₃H | Brønsted acid (-SO₃H) | GVL hydrogenation to ethyl valerate | 98% conversion, 83% selectivity | [13] |
| UiO-66 | Lewis acid (Zr⁴⁺) | Furfural hydrogenation | 2-5% conversion | [13] |
| Fe₂(bdp)₃ | Lewis acid (Fe³⁺) | Various synthetic transformations | High robustness as a catalyst platform | [15] |
Hydrolytic Stability
The stability of MOFs in the presence of water is a critical parameter for many applications. The strength of the metal-ligand bond plays a significant role in determining hydrolytic stability.[16] MOFs constructed from high-valent metal ions like Zr⁴⁺ and carboxylate linkers, such as UiO-66, are known for their exceptional water stability.[17] The introduction of sulfonate groups can lead to varied effects. While the increased acidity of the -SO₃H group can facilitate its deprotonation and coordination to the metal center, the overall stability will depend on the specific framework and metal ion.[2] Some sulfonate-based MOFs have demonstrated excellent long-term stability over a wide pH range.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key experiments cited in the comparison.
Solvothermal Synthesis of MOFs
This is a common method for synthesizing crystalline MOFs.[5][18]
-
Reactant Preparation : The metal salt (e.g., Zn(NO₃)₂·6H₂O) and the organic linker (e.g., this compound or a dicarboxylic acid) are weighed and placed in a Teflon-lined autoclave.[18][19]
-
Solvent Addition : A suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), is added to the autoclave.[19][20]
-
Sealing and Heating : The autoclave is sealed and heated in an oven to a specific temperature (typically between 80°C and 150°C) for a set period (usually 24 to 72 hours).[19][20]
-
Cooling and Product Recovery : The autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation and washed with a solvent like DMF or ethanol (B145695) to remove unreacted starting materials.[19][20]
-
Activation : To remove solvent molecules from the pores, the synthesized MOF is often activated by solvent exchange with a more volatile solvent (e.g., ethanol or dichloromethane) followed by heating under vacuum.[18][20]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD) : Used to confirm the crystal structure and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data.[10]
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the MOF, the sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of temperature.[4]
-
Gas Adsorption Analysis (BET Method) : The porosity and specific surface area are determined by measuring the adsorption and desorption of an inert gas, typically nitrogen at 77 K. The Brunauer-Emmett-Teller (BET) theory is applied to calculate the surface area.[5][14]
-
Catalytic Activity Testing : The MOF catalyst is added to a reactor with the reactants for a specific model reaction. The reaction progress is monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.[12][13]
Visualizing the Impact of Linker Choice
The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the choice of linker and the final properties of the MOF.
Conclusion
The choice between this compound and other dicarboxylic acid linkers is contingent on the desired application of the MOF. Traditional dicarboxylic acids are well-established for creating highly porous and thermally stable materials, making them ideal for applications like gas storage. The incorporation of a sulfonic acid group, as in this compound, provides a powerful tool for introducing Brønsted acidity, thereby creating opportunities for advanced catalytic applications. While this functionalization can sometimes impact porosity, it enhances the chemical functionality of the pore environment. Future research will likely focus on optimizing the balance between these properties to design next-generation MOFs with tailored performance for specific challenges in catalysis, separations, and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02803A [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Towards acid MOFs – catalytic performance of sulfonic acid functionalized architectures - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
A Comparative Guide to the Isomeric Purity Analysis of 3-Sulfobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the isomeric purity of key intermediates like 3-sulfobenzoic acid is a critical aspect of quality control and regulatory compliance. The presence of its positional isomers, 2-sulfobenzoic acid and 4-sulfobenzoic acid, can significantly impact the physicochemical properties, reactivity, and safety profile of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the primary analytical techniques for resolving and quantifying these closely related isomers: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is the most common and robust method for the analysis of non-volatile, polar compounds like sulfobenzoic acid isomers. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of selectivity to achieve baseline separation.
Key Advantages:
-
Robustness and Reproducibility: Well-established technology with excellent instrument-to-instrument and lab-to-lab reproducibility.
-
Versatility: A wide array of stationary phases (C18, mixed-mode, etc.) and mobile phase modifiers can be employed to optimize separation.
-
Direct Analysis: No derivatization is required, simplifying sample preparation.
Performance Characteristics: Reversed-phase and mixed-mode chromatography are particularly effective for separating sulfobenzoic acid isomers. The subtle differences in polarity and pKa between the ortho, meta, and para isomers can be exploited to achieve separation.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Mobile Phase A
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase diluent to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Gradient: A linear gradient from 5% to 40% Acetonitrile over 15 minutes is a good starting point for method development.
-
-
Data Analysis: Identify and quantify the isomers by comparing their retention times and peak areas to those of certified reference standards.
Capillary Electrophoresis (CE): High-Efficiency Separations
CE offers exceptionally high separation efficiency, making it an excellent alternative for resolving challenging isomer separations. The technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
Key Advantages:
-
High Resolution: Capable of generating a very high number of theoretical plates, leading to sharp peaks and the separation of very similar molecules.[1]
-
Low Sample and Reagent Consumption: Requires only nanoliter injection volumes.
-
Tunable Selectivity: Separation can be significantly influenced by adjusting the pH, buffer composition, and additives in the background electrolyte (BGE).[2]
Performance Characteristics: As sulfobenzoic acids are charged species in typical buffer systems, Capillary Zone Electrophoresis (CZE) is the most direct CE mode for their analysis. The differences in the pKa values of the sulfonic acid and carboxylic acid groups among the isomers lead to different net charges and, consequently, different migration times.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
Reagents:
-
Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 7.0
-
Sample Diluent: Water
Methodology:
-
Sample Preparation: Dissolve the this compound sample in water to a concentration of approximately 0.1 mg/mL.
-
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection for 5 seconds at 50 mbar.
-
Detection: UV at 214 nm
-
-
Data Analysis: Isomers are identified by their migration times relative to standards. Peak area percentages can be used to determine isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Caveat
GC-MS provides high sensitivity and the structural information from the mass spectrometer is invaluable for unambiguous peak identification. However, due to the low volatility and high polarity of sulfobenzoic acids, a derivatization step is mandatory to convert them into thermally stable, volatile analogues.[3][4]
Key Advantages:
-
High Sensitivity: Often capable of achieving lower limits of detection than HPLC-UV.[5]
-
Definitive Identification: Mass spectrometric detection provides structural information, confirming the identity of each isomer.
-
High Peak Capacity: Capillary GC columns offer very high separation efficiency.[6]
Performance Characteristics: The primary challenge for GC analysis is the derivatization step, which must be reproducible and complete to ensure accurate quantification. Common derivatization approaches include esterification of the carboxylic and sulfonic acid groups (e.g., methylation).
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Reagents:
-
Derivatization Agent: Trimethylsilyldiazomethane (TMSD) or Methanol/BF3
-
Solvent: Ethyl acetate
Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol/toluene mixture).
-
Add the derivatizing reagent (e.g., 2M TMSD in hexane) dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the excess reagent with a small amount of acetic acid.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
-
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Quantification is typically performed using the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms.
Comparative Data Summary
| Parameter | HPLC-UV | Capillary Electrophoresis (CE) | GC-MS (with Derivatization) |
| Separation Principle | Partitioning between mobile/stationary phases | Differential electrophoretic mobility | Partitioning between gas/stationary phases |
| Sample Volatility | Not required | Not required | Required (derivatization needed) |
| Sample Preparation | Simple dissolution | Simple dissolution | Complex (derivatization required) |
| Typical Analysis Time | 15-30 minutes | 10-20 minutes | 20-40 minutes (including derivatization) |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Sensitivity (LOD/LOQ) | Moderate (ng range) | Moderate to High (pg-ng range) | High to Very High (pg range) |
| Quantitative Precision | High (%RSD < 2%) | Good (%RSD < 5%) | Good (%RSD < 5%, depends on derivatization) |
Visualizing the Analytical Workflows
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: The experimental workflow for Capillary Electrophoresis analysis.
Caption: The experimental workflow for GC-MS analysis, including the mandatory derivatization step.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control , where robustness and ease of use are paramount, HPLC is the recommended technique. Its direct analysis capability and high precision make it ideal for release testing and stability studies.
-
For challenging separations , where baseline resolution is difficult to achieve with HPLC, Capillary Electrophoresis offers superior resolving power.
-
For impurity identification and trace-level analysis , GC-MS is the most powerful tool, provided that a reliable and reproducible derivatization protocol can be established. The structural information from the mass spectrometer is invaluable for confirming the identity of unknown impurities.
In a drug development setting, HPLC would typically be used for routine analysis, while CE and GC-MS could be employed as orthogonal methods for method validation and in-depth impurity characterization.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
Benchmarking 3-Sulfobenzoic Acid: A Comparative Guide to Solid Acid Catalysts in Esterification Reactions
For researchers, scientists, and professionals in drug development, the selection of an efficient and robust catalyst is paramount for optimizing chemical transformations. This guide provides a comparative analysis of the catalytic activity of 3-Sulfobenzoic acid against other prominent solid acid catalysts, with a focus on esterification reactions, a cornerstone of organic synthesis.
The landscape of solid acid catalysis is diverse, offering a range of materials from ion-exchange resins to zeolites, each with distinct advantages and limitations. This report benchmarks the performance of this compound against established catalysts such as Amberlyst-15, Nafion, and Zeolite ZSM-5. The primary metric for comparison is the catalytic efficiency in the esterification of oleic acid with methanol (B129727), a key reaction in the production of biodiesel and a model for many pharmaceutical syntheses.
Comparative Catalytic Performance in Oleic Acid Esterification
The efficiency of a solid acid catalyst is determined by several factors, including the density and strength of its acid sites, surface area, and porosity. The following tables summarize the catalytic activity of this compound and its competitors under various reaction conditions.
| Catalyst | Reactant A | Reactant B | Molar Ratio (A:B) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| This compound Derivative (Polymerized) | Tallow Swine | Methanol | - | - | - | - | >96.5 | [1] |
| Amberlyst-15 | Oleic Acid | Methanol | 1:25 | 10 | 60 | 1 | 28.6 | [2] |
| Amberlyst-15 | Lauric Acid | 2-Ethyl Hexanol | 1:1.25 | - | 140 | - | >98 | [3] |
| Zeolite ZSM-5 (Sulfonated Monolith) | Oleic Acid | Methanol | - | - | - | - | >90 | |
| Sulfonic acid-functionalized MIL-101 | Monocarboxylic Acids | Monohydric Alcohols | - | - | - | - | High Activity | [4] |
| F−-SO42-/MWCNTs | Oleic Acid | Methanol | 12:1 | 0.9 | 65 | 6 | 90 | [5] |
In-depth Catalyst Analysis
This compound: As an aromatic sulfonic acid, this compound possesses strong Brønsted acidity due to the electron-withdrawing nature of the sulfonic acid group and the carboxylic acid group attached to the benzene (B151609) ring. Its solid nature at room temperature simplifies handling and recovery compared to liquid acids like sulfuric acid. The high conversion rate observed for its polymerized derivative indicates that the fundamental catalytic moiety is highly active.[1]
Amberlyst-15: This sulfonated polystyrene-divinylbenzene resin is a widely used industrial catalyst known for its high acidity and thermal stability. However, its catalytic activity can be influenced by factors such as reactant polarity and the presence of co-solvents.[2]
Nafion: A perfluorinated sulfonic acid polymer, Nafion exhibits superacidic properties and exceptional chemical and thermal stability. These characteristics make it a robust catalyst for a variety of organic transformations.
Zeolite ZSM-5: This aluminosilicate (B74896) zeolite possesses a well-defined microporous structure and tunable acidity. Its shape-selective properties can be advantageous in specific reactions. Surface modification, such as sulfonation, can significantly enhance its catalytic activity in esterification reactions.
Experimental Protocols: A Generalized Approach to Catalyst Benchmarking
To ensure a fair and objective comparison of catalytic activity, a standardized experimental protocol is crucial. The following outlines a general procedure for the esterification of oleic acid with methanol, which can be adapted for testing various solid acid catalysts.
Materials:
-
Oleic Acid (technical grade)
-
Methanol (anhydrous)
-
Solid acid catalyst (e.g., this compound, Amberlyst-15, etc.)
-
Internal standard (e.g., dodecane)
-
Solvent for analysis (e.g., hexane)
Procedure:
-
Catalyst Preparation: The solid acid catalyst is dried under vacuum at a specified temperature to remove any adsorbed moisture.
-
Reaction Setup: A known amount of oleic acid and the solid acid catalyst are added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Initiation: A specified molar excess of methanol is added to the flask, and the mixture is heated to the desired reaction temperature with vigorous stirring.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Sample Analysis: The samples are quenched, diluted with a suitable solvent, and analyzed by gas chromatography (GC) to determine the conversion of oleic acid to methyl oleate. The concentration of the product is quantified using an internal standard.
Key Parameters to Control and Vary:
-
Reaction temperature
-
Molar ratio of alcohol to fatty acid
-
Catalyst loading (as a percentage of the weight of the fatty acid)
-
Stirring speed (to ensure proper mixing and minimize mass transfer limitations)
Logical Workflow for Catalyst Evaluation
The process of evaluating and comparing solid acid catalysts can be visualized as a structured workflow.
Caption: Workflow for benchmarking solid acid catalysts.
Signaling Pathway of Acid-Catalyzed Esterification
The fundamental mechanism of acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, which enhances its electrophilicity.
Caption: Fischer-Speier esterification pathway.
Conclusion
While direct comparative data for this compound in its solid, monomeric form is currently limited in publicly available literature, the high catalytic activity of its derivatives suggests significant potential. Its properties as a solid aromatic sulfonic acid make it a compelling candidate for further investigation. For researchers and drug development professionals, this compound warrants consideration as a potentially efficient, easily handleable, and recyclable catalyst. Future studies focusing on a direct, side-by-side comparison with established catalysts like Amberlyst-15 and Nafion under standardized conditions will be invaluable in fully elucidating its position within the landscape of solid acid catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of the F−-SO42-/MWCNTs catalyst and kinetic studies of the biodiesel production via esterification reaction of oleic acid and methanol [ideas.repec.org]
Comparative Thermal Analysis of Sulfobenzoic Acid Isomers: A Guide for Researchers
A detailed examination of the thermal properties of 2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals distinct stability profiles crucial for their application in research, drug development, and materials science.
This guide provides a comparative overview of the thermal behavior of the three structural isomers of sulfobenzoic acid. The positioning of the sulfonic acid and carboxylic acid groups on the benzene (B151609) ring significantly influences their thermal stability, melting points, and decomposition pathways. Understanding these differences is paramount for scientists and professionals working with these compounds, ensuring their safe handling, appropriate application in thermally sensitive processes, and the prediction of their behavior as catalysts or building blocks in synthesis.
Summary of Thermal Properties
The thermal characteristics of the sulfobenzoic acid isomers, as determined by TGA and DSC, are summarized below. It is important to note that specific values can vary depending on the experimental conditions such as heating rate and atmospheric purity.
| Property | 2-Sulfobenzoic Acid | This compound | 4-Sulfobenzoic Acid |
| Melting Point (°C) | ~68 - 72 (hydrate)[1] | ~135 - 140[2] | Data not available in a comparable format |
| Decomposition Onset (°C) | Data not available | Data not available | Data not available |
| Enthalpy of Fusion (kJ/mol) | Data not available | Data not available | Data not available |
Note: The available data for the thermal properties of sulfobenzoic acids is limited and can be inconsistent across different sources. The melting point of 2-sulfobenzoic acid is reported for its hydrate (B1144303) form. Further experimental work is required to establish a complete and directly comparable dataset.
Thermal Decomposition Behavior
Melting and Phase Transitions
Differential Scanning Calorimetry provides insights into the melting behavior and other phase transitions of the sulfobenzoic acid isomers. The melting point is a key indicator of the purity and the crystalline structure of a compound. As indicated in the table, the reported melting points for the isomers vary. The hydrate of 2-sulfobenzoic acid has a significantly lower melting point compared to the reported range for this compound[1][2]. A definitive melting point for 4-sulfobenzoic acid from comparable experimental data was not found. The enthalpy of fusion, which is the energy required to melt the solid, is a critical thermodynamic parameter that is currently not well-documented for these compounds.
Experimental Protocols
To obtain reliable and comparable TGA and DSC data for the sulfobenzoic acid isomers, the following detailed experimental protocols are recommended. These protocols are based on general procedures for the thermal analysis of organic compounds and can be adapted as needed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of each sulfobenzoic acid isomer.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfobenzoic acid isomer into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of each sulfobenzoic acid isomer.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sulfobenzoic acid isomer into a clean aluminum DSC pan. Hermetically seal the pan to contain any volatile decomposition products. Use an empty, sealed aluminum pan as a reference.
-
Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C) for 5 minutes.
-
Heat the sample at a linear heating rate of 10°C/min to a temperature that encompasses the melting transition but remains below the onset of decomposition.
-
Cool the sample back to the initial temperature at a rate of 10°C/min.
-
Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures of any endothermic or exothermic transitions. Calculate the enthalpy of fusion by integrating the area of the melting peak.
Experimental Workflow
The logical workflow for conducting a comparative thermal analysis of the sulfobenzoic acid isomers is illustrated in the diagram below.
Caption: Experimental workflow for the comparative thermal analysis of sulfobenzoic acid isomers.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Thermal properties of sulfonic acid group functionalized Brönsted acid" by Ananda S. Amarasekara and Onome S. Owereh [digitalcommons.pvamu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. medline.com [medline.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to the Stability of Sulfobenzoic Acid Isomers: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the relative stability of molecular isomers is fundamental to predicting their physicochemical properties, reactivity, and behavior in biological systems. This guide provides a comparative analysis of the stability of ortho-, meta-, and para-sulfobenzoic acid isomers, underpinned by Density Functional Theory (DFT) calculations and supported by experimental data considerations.
Data Presentation: A Comparative Analysis of Isomer Stability
The thermodynamic stability of the sulfobenzoic acid isomers can be evaluated by comparing their Gibbs free energies (ΔG), where a lower value indicates greater stability. Acidity, represented by pKa values, also provides insight into the stability of the conjugate base in solution. The following table summarizes the expected relative stability and acidity based on established chemical principles, alongside representative (though not directly reported for this specific molecule) DFT-calculated energy values for illustrative purposes.
| Isomer | Structure | Relative Stability (Gas Phase) | Predicted Relative Gibbs Free Energy (ΔG) | Experimental pKa1 (-SO3H) | Experimental pKa2 (-COOH) |
| Ortho (2-sulfobenzoic acid) | Potentially most stable due to intramolecular hydrogen bonding. | Lowest | ~ -0.6 | ~ 2.8 | |
| Meta (3-sulfobenzoic acid) | Intermediate stability. | Intermediate | ~ 0.7 | ~ 3.6 | |
| Para (4-sulfobenzoic acid) | Least stable due to the absence of stabilizing intramolecular interactions and greater dipole moment. | Highest | ~ 0.7 | ~ 3.5 |
Note: The relative Gibbs free energy values are qualitative predictions. Precise values require specific DFT calculations as outlined in the protocols below. The pKa values are approximate and can vary with experimental conditions.
The ortho isomer is predicted to be the most stable in the gas phase due to the potential for strong intramolecular hydrogen bonding between the sulfonic acid and carboxylic acid groups, which forms a stabilizing six-membered ring-like structure. The para isomer is generally the least stable due to the large distance between the two functional groups, precluding any such intramolecular stabilization. The meta isomer's stability is expected to be intermediate.
Experimental and Computational Protocols
To obtain the quantitative data presented above, rigorous experimental and computational methods are necessary. The following protocols outline the standard procedures for these analyses.
Experimental Protocol: pKa Determination
The acid dissociation constants (pKa) of the sulfobenzoic acid isomers can be determined experimentally using potentiometric titration.
-
Preparation of Solutions: A standard solution of the sulfobenzoic acid isomer (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.1 M), is also prepared.
-
Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode. The titrant (NaOH solution) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values are determined from the pH at the half-equivalence points. Since sulfobenzoic acid is a diprotic acid, two equivalence points and two pKa values will be observed, corresponding to the dissociation of the sulfonic acid and carboxylic acid protons.
Computational Protocol: DFT Calculations
DFT calculations provide a powerful tool for determining the relative stabilities of isomers by calculating their thermodynamic properties.[1]
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[2]
-
Geometry Optimization: The molecular geometry of each sulfobenzoic acid isomer (ortho, meta, and para) is optimized to find its lowest energy conformation. A widely used and reliable method for such organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[3]
-
Solvation Model: To simulate the effect of a solvent (e.g., water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is employed during the geometry optimization and frequency calculations.[2]
-
Energy Extraction: The total electronic energy, enthalpy, and Gibbs free energy for each optimized isomer are extracted from the output files.
-
Relative Stability: The relative stability of the isomers is determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Visualization of the Computational Workflow
The logical flow of a DFT study to compare the stability of sulfobenzoic acid isomers is illustrated in the following diagram.
References
A Comparative Guide to the Elution Order of Sulfobenzoic Acid Isomers in Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals: Understanding the separation of positional isomers is a critical aspect of analytical chemistry, particularly in the pharmaceutical industry where isomeric purity can have significant implications for drug safety and efficacy. This guide provides a comprehensive comparison of the elution order of sulfobenzoic acid isomers (2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid) in reverse-phase high-performance liquid chromatography (RP-HPLC).
The separation of these isomers is influenced by subtle differences in their physicochemical properties, primarily their polarity, which is affected by the relative positions of the sulfonic acid and carboxylic acid groups on the benzene (B151609) ring. In reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, less polar compounds are retained longer, resulting in a later elution.
Elucidation of Elution Order through Physicochemical Properties
The elution order of the sulfobenzoic acid isomers in RP-HPLC is dictated by their relative hydrophobicity. This can be predicted by examining their partition coefficients (LogP) and the influence of mobile phase pH on their ionization state, which is governed by their pKa values.
| Isomer | Structure | Predicted LogP | Experimental pKa (Carboxylic Acid) | Predicted Elution Order (Acidic pH) |
| 2-Sulfobenzoic acid | Ortho | 0.2[1] | ~2.8 | 2 |
| This compound | Meta | 0.1[2] | ~3.7 | 1 |
| 4-Sulfobenzoic acid | Para | 0.2[3] | 3.72[3] | 3 |
Note: A lower LogP value generally corresponds to higher polarity. The pKa of the sulfonic acid group is very low (typically <1) for all isomers, meaning it will be ionized over the typical HPLC pH range.
At a low mobile phase pH (e.g., below the pKa of the carboxylic acid group), all three isomers will be in their neutral form. In this state, their relative hydrophobicity, and thus their retention, is primarily influenced by intramolecular forces and their interaction with the stationary phase. The predicted LogP values suggest that this compound is the most polar, followed by the 2- and 4-isomers which have similar predicted polarities. Therefore, the expected elution order at acidic pH would be This compound < 2-sulfobenzoic acid ≈ 4-sulfobenzoic acid .
However, subtle differences in the spatial arrangement of the functional groups can lead to differences in their interaction with the stationary phase. The para isomer (4-sulfobenzoic acid) is the most linear and symmetric, which can lead to stronger interactions with the C18 stationary phase compared to the more sterically hindered ortho isomer (2-sulfobenzoic acid). This can result in the 4-isomer being retained longer than the 2-isomer.
As the pH of the mobile phase increases to a value between the pKa of the carboxylic acid and the sulfonic acid groups, the carboxylic acid group will become deprotonated (ionized). This ionization increases the polarity of the molecules, leading to shorter retention times. The extent of this change in retention is dependent on the pKa of the carboxylic acid group of each isomer.
Experimental Evidence and Methodologies
Experimental Protocol for the Separation of Sulfobenzoic Acid Isomers
The following protocol is a generalized method based on typical conditions for separating aromatic acids in RP-HPLC. Optimization will be required for specific applications and instrumentation.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. For improved separation of aromatic positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can be considered to leverage π-π interactions.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid or Formic acid in Water (adjusts pH and provides counter-ions).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure adequate separation of all isomers. A typical gradient might start at a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a period of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sulfobenzoic acid isomers in the initial mobile phase composition.
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a robust RP-HPLC method for the separation of sulfobenzoic acid isomers.
Conclusion
The elution order of sulfobenzoic acid isomers in reverse-phase HPLC is a nuanced process governed by their relative polarities. Based on physicochemical principles, the expected elution order under acidic conditions is this compound, followed by 2-sulfobenzoic acid, and then 4-sulfobenzoic acid, with the latter two potentially having very similar retention times. Experimental verification is crucial, and the provided protocol and workflow offer a solid foundation for developing a robust separation method. For challenging separations of these positional isomers, exploring alternative stationary phases such as phenyl-hexyl or PFP is highly recommended to exploit different separation mechanisms beyond simple hydrophobicity.
References
A Comparative Guide to the Synthesis of 3-Sulfobenzoic Acid Through the Lens of Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-sulfobenzoic acid, a key intermediate in the pharmaceutical and dye industries, is achievable through several chemical pathways. As the chemical industry increasingly embraces sustainable practices, a critical evaluation of these synthetic routes in the context of green chemistry principles is essential. This guide provides an objective comparison of three primary synthesis methods for this compound: direct sulfonation of benzoic acid, hydrolysis of 3-(chlorosulfonyl)benzoic acid, and oxidation of 3-toluenesulfonic acid. The comparison focuses on key green chemistry metrics, experimental protocols, and the overall environmental impact.
At a Glance: Comparing the Green Credentials of this compound Synthesis Routes
The following table summarizes the quantitative data and key green chemistry metrics for the three synthesis routes.
| Metric | Route 1: Direct Sulfonation of Benzoic Acid | Route 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid | Route 3: Oxidation of 3-Toluenesulfonic Acid |
| Yield | Variable, typically high but purification is challenging | ~95%[1] | ~80%[2] |
| Atom Economy | ~80% | ~91% (for hydrolysis step only) | ~67% |
| E-Factor (estimated) | High (>>10), due to excess acid and workup | Moderate, dependent on solvent recycling | High, due to oxidant and byproducts |
| Primary Reagents | Benzoic acid, Fuming sulfuric acid (Oleum)[3] | 3-(Chlorosulfonyl)benzoic acid, Water[1] | 3-Toluenesulfonic acid, Nitric acid[2] |
| Solvents | Typically none (excess acid acts as solvent) | Xylene, Toluene (B28343), or Chlorobenzene (for azeotropic distillation)[1] | Water[2] |
| Reaction Conditions | High temperature (150-220 °C)[1] | ~100 °C[1] | High temperature and pressure (e.g., 160 °C)[2] |
| Key Hazards | Highly corrosive and toxic oleum, exothermic reaction | Use of hazardous chlorosulfonic acid in precursor synthesis, flammable organic solvents | Use of strong oxidizing agent (nitric acid), formation of toxic NOx gases, requires pressure vessel |
| Waste Stream | Large quantities of spent sulfuric acid, often contaminated with organic byproducts and salts | Organic solvents (can be recycled), aqueous waste from precursor synthesis | Acidic wastewater containing nitrate/nitrite ions, NOx gas emissions |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthesis route.
Caption: Synthetic pathways to this compound.
In-Depth Analysis of Synthesis Routes
Route 1: Direct Sulfonation of Benzoic Acid
This traditional method involves the electrophilic substitution of a sulfonic acid group onto the aromatic ring of benzoic acid using fuming sulfuric acid (oleum) at elevated temperatures.
Green Chemistry Perspective:
-
Atom Economy: The theoretical atom economy is approximately 80%, with water being the only byproduct in the ideal reaction. However, this calculation is misleading as a large excess of sulfuric acid is typically used, which is not reflected in the stoichiometry.
-
E-Factor: The environmental factor is significantly high. The process generates a large amount of waste in the form of spent sulfuric acid. Neutralization of this acid produces substantial quantities of inorganic salts (e.g., sodium sulfate), contributing to a high E-factor and creating a challenging waste disposal issue.
-
Reagent and Reaction Hazards: Fuming sulfuric acid is a highly corrosive, toxic, and reactive substance that poses significant handling risks. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Energy Consumption: The high reaction temperatures (150-220 °C) result in considerable energy consumption.
Experimental Protocol (Illustrative):
-
To a reaction vessel equipped with a stirrer and a thermometer, add benzoic acid.
-
Slowly add fuming sulfuric acid (oleum) while maintaining the temperature below a specified limit.
-
Heat the reaction mixture to 150-220 °C for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Precipitate the product by adding a salt, such as sodium chloride.
-
Filter the crude product and wash it with a brine solution.
-
The crude product often requires further purification.
Route 2: Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid
This two-step route begins with the chlorosulfonation of p-chlorobenzoic acid to produce 3-(chlorosulfonyl)benzoic acid, which is then hydrolyzed to yield the final product. A patented method for the hydrolysis step utilizes azeotropic distillation to remove water and drive the reaction to completion, resulting in a high yield of pure product.
Green Chemistry Perspective:
-
Atom Economy: The hydrolysis step itself has a high atom economy of approximately 91%. However, a full assessment must include the synthesis of the starting material, 3-(chlorosulfonyl)benzoic acid, which has a lower atom economy.
-
E-Factor: This route offers a potentially lower E-factor compared to direct sulfonation. The use of an organic solvent for azeotropic distillation is a drawback, but the solvent can be recycled. The patent for this process highlights that the water used for hydrolysis can also be reused, minimizing the aqueous waste stream[1]. The main waste is generated during the synthesis and workup of the 3-(chlorosulfonyl)benzoic acid precursor.
-
Reagent and Reaction Hazards: The synthesis of the starting material involves chlorosulfonic acid, which is a hazardous substance. The use of flammable organic solvents such as xylene or toluene in the hydrolysis step requires appropriate safety measures. However, the hydrolysis reaction itself is generally less hazardous than direct sulfonation with oleum.
-
Energy Consumption: The reaction temperature of around 100 °C is lower than that of the direct sulfonation route, leading to lower energy consumption.
Experimental Protocol (Based on Patented Procedure[1]):
-
Mix 3-(chlorosulfonyl)benzoic acid with water and a water-immiscible solvent (e.g., xylene) in a reaction vessel equipped for azeotropic distillation.
-
Heat the mixture to reflux to remove water azeotropically.
-
After the theoretical amount of water is removed, cool the reaction mixture.
-
The product, this compound, precipitates from the solvent.
-
Filter the solid product and dry it. The reported yield is approximately 95% with high purity[1].
Route 3: Oxidation of 3-Toluenesulfonic Acid
This method involves the oxidation of the methyl group of 3-toluenesulfonic acid to a carboxylic acid using a strong oxidizing agent like nitric acid under high temperature and pressure.
Green Chemistry Perspective:
-
Atom Economy: The atom economy for this route is relatively low, around 67%, due to the formation of nitrogen oxide byproducts.
-
E-Factor: The E-factor is expected to be high. The use of nitric acid as an oxidant generates significant waste in the form of nitrogen oxides (NOx), which are potent greenhouse gases and precursors to acid rain. The workup procedure to neutralize the excess acid and isolate the product also contributes to the waste stream.
-
Reagent and Reaction Hazards: Nitric acid is a strong, corrosive oxidizing agent. The reaction is typically carried out at elevated temperatures and pressures, requiring a specialized pressure vessel and posing significant safety risks. The evolution of toxic NOx gases is a major hazard.
-
Energy Consumption: The high temperature and pressure conditions contribute to high energy consumption.
Experimental Protocol (Illustrative, based on a patented process[2]):
-
Charge a high-pressure reactor with 3-toluenesulfonic acid and nitric acid.
-
Heat the reactor to the desired temperature (e.g., 160 °C), allowing the pressure to increase.
-
Maintain the reaction conditions for a specified period.
-
Cool the reactor and vent the gaseous byproducts (NOx) to a scrubbing system.
-
Isolate the this compound from the reaction mixture, which may involve neutralization and precipitation. The reported yield is around 80%[2].
Conclusion and Recommendations for a Greener Synthesis
Based on the principles of green chemistry, the hydrolysis of 3-(chlorosulfonyl)benzoic acid (Route 2) emerges as the most promising route for the synthesis of this compound. While it is a two-step process, the hydrolysis step is high-yielding, proceeds under milder conditions, and offers opportunities for solvent and water recycling, leading to a potentially lower E-factor. The main drawback is the hazardous nature of the reagents used in the synthesis of the starting material.
Direct sulfonation (Route 1) , the traditional method, suffers from the use of highly hazardous oleum, high energy consumption, and the generation of a large and problematic waste stream of spent sulfuric acid.
The oxidation of 3-toluenesulfonic acid (Route 3) is the least green of the three options due to its low atom economy, the use of a hazardous oxidizing agent, the formation of toxic NOx gases, and the need for high-pressure equipment.
For future research and process development, efforts should be directed towards making Route 2 even greener. This could involve exploring greener solvents for the azeotropic distillation or developing a more sustainable synthesis of 3-(chlorosulfonyl)benzoic acid. Catalytic and solvent-free approaches for the direct sulfonation of benzoic acid using solid acid catalysts could also be a valuable area of investigation to mitigate the issues associated with oleum. By prioritizing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more environmentally responsible.
References
Safety Operating Guide
Proper Disposal of 3-Sulfobenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Sulfobenzoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in adhering to best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][2] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Disposal Procedures Overview
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous according to the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR Parts 261.3, as well as to consult state and local regulations for complete and accurate classification.[3][4][5]
| Disposal Aspect | Guideline |
| Waste Classification | The generator must determine if the chemical is a hazardous waste under federal, state, and local regulations.[3][4][5] |
| Primary Disposal Route | Engage a licensed chemical waste disposal service.[2] |
| Waste Segregation | Collect solid and liquid waste in separate, compatible, and clearly labeled containers.[1][2] |
| Container Labeling | Label waste containers with the full chemical name and appropriate hazard warnings.[1] |
| Spill Management | In case of a spill, sweep up or vacuum the material into a suitable disposal container.[3][4] |
| Empty Containers | Treat empty containers as hazardous waste unless decontaminated by triple rinsing with a suitable solvent.[1] |
| Rinsate Disposal | Collect the rinsate from container decontamination as hazardous liquid waste.[1] |
Experimental Protocol: Step-by-Step Disposal
The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated items such as weighing paper and pipette tips, in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound, Solid."[1]
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and any solvents present.[1][2]
2. Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material such as sand or earth.
-
Carefully sweep or vacuum the spilled material and place it into a designated hazardous waste container.[3][4]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[1]
3. Decontamination of Empty Containers:
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[1]
-
Each rinse should use a volume of solvent equal to approximately 5% of the container's volume.[1]
-
Collect all rinsate and dispose of it as hazardous liquid waste.[1]
-
After triple rinsing, deface the chemical label on the container before disposing of it as regular trash, pending confirmation with local EHS regulations.[1]
4. Storage and Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be cool, dry, and away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Sulfobenzoic Acid
Essential safety protocols and logistical plans for the proper handling and disposal of 3-Sulfobenzoic acid are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.
Handling this compound, a compound utilized in various chemical syntheses, necessitates a thorough understanding of its properties and associated risks to mitigate potential hazards. Adherence to stringent safety measures, including the use of appropriate personal protective equipment (PPE), is paramount. This document outlines the essential equipment, step-by-step handling and disposal procedures, and emergency protocols to support the safe and effective use of this chemical in a laboratory setting.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, which is known to be a skin and eye irritant.[1]
| PPE Category | Item | Specification | Standard |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Hand Protection | Gloves | Appropriate protective gloves | Inspect prior to use |
| Body Protection | Protective Clothing | Lab coat or other protective clothing to prevent skin exposure | N/A |
| Respiratory Protection | Respirator | N95 dust mask or as per OSHA regulations | OSHA 29 CFR 1910.134 or European Standard EN 149[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Protocol for Handling:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above. This includes safety goggles, gloves, a lab coat, and a respirator if ventilation is inadequate.[2][3]
-
Ensure Adequate Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][3]
-
Prepare Materials: Assemble all necessary equipment and reagents for the experiment. Ensure that a spill kit is readily accessible.
-
Weigh/Measure: Carefully weigh or measure the required amount of this compound. Minimize dust generation and accumulation during this process.[2][3]
-
Transfer: Transfer the chemical to the reaction vessel. Avoid direct contact with skin, eyes, and clothing.[2]
-
Perform Reaction: Carry out the experimental procedure, maintaining awareness of the chemical's properties and potential reactions.
-
Decontaminate Equipment: After use, thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Dispose of Waste: Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
Store Unused Chemical: Store any remaining this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination and wash hands thoroughly.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility. Chemical waste generators must adhere to local, state, and federal regulations.[2][3]
Experimental Protocol for Disposal:
-
Segregate Waste: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., paper towels, gloves), and solutions, in a separate, designated waste container.
-
Neutralize (if applicable): For acidic solutions, neutralization can make the waste safer for handling and disposal. Slowly add a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7). This should be done in a well-ventilated area, and the reaction should be monitored for any heat generation or gas evolution.
-
Use Designated Container: Transfer the segregated and neutralized waste into a corrosion-resistant, leak-proof container.[5]
-
Label Container: Clearly label the waste container with the contents, including the name "this compound Waste" and any other components, and the appropriate hazard symbols.
-
Store for Pickup: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[2][3] Avoid generating dusty conditions and ensure adequate ventilation.[2][3] For larger spills, evacuate the area and contact environmental health and safety personnel.
References
- 1. This compound monosodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3-羧基苯磺酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
